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  • Product: 6-Methoxy-1H-indole-2-carbaldehyde
  • CAS: 30464-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Methoxy-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methoxy-1H-indole-2-carbaldehyde is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indole-2-carbaldehyde is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, this compound serves as a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities.[1] The presence of a methoxy group on the benzene ring and a carbaldehyde function on the pyrrole ring provides two reactive sites for further chemical modifications, making it an invaluable tool for drug discovery and the development of novel organic materials.[2][3] This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 6-methoxy-1H-indole-2-carbaldehyde, offering insights for researchers and professionals in the field.

Physicochemical Properties

6-Methoxy-1H-indole-2-carbaldehyde is typically a solid at room temperature, with its color ranging from yellow to pale-red or brown.[4] Its core physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.19 g/mol [2][5]
CAS Number 30464-93-8[2][4][5]
Physical Form Yellow or Pale-red to Brown Solid/Powder[4]
Melting Point 150-155 °C
Boiling Point 375.2 ± 22.0 °C at 760 mmHg[6]
Solubility Soluble in methanol.[7]

Spectroscopic Characterization

The structural elucidation of 6-methoxy-1H-indole-2-carbaldehyde is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm.

  • The protons on the aromatic and pyrrole rings will exhibit characteristic chemical shifts and coupling patterns. The proton on C3 of the indole ring is expected to be a singlet around 7.3 ppm. The protons on the benzene ring will show signals influenced by the methoxy group.

  • The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.

  • The N-H proton of the indole ring will be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR:

  • The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 180-185 ppm.

  • The carbon atoms of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbon bearing the methoxy group (C6) will be significantly shielded.

  • The methoxy carbon will have a characteristic signal around 55-56 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-indole-2-carbaldehyde will display characteristic absorption bands corresponding to its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch~3300 (broad)
C-H Stretch (aromatic)~3100-3000
C=O Stretch (aldehyde)~1660-1680 (strong)
C=C Stretch (aromatic)~1600-1450
C-O Stretch (methoxy)~1250 and ~1030

Synthesis of 6-Methoxy-1H-indole-2-carbaldehyde

The most common and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound, such as 6-methoxy-1H-indole, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[12][13]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole

Materials:

  • 6-Methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: In a separate flask, dissolve 6-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline. This step is often exothermic and should be performed with caution.

  • Isolation and Purification: The product, 6-methoxy-1H-indole-2-carbaldehyde, will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 6-Methoxy-1H-indole Indole->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 6-Methoxy-1H-indole- 2-carbaldehyde Hydrolysis->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Caption: Workflow for the synthesis of 6-methoxy-1H-indole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Materials Science

The indole nucleus is a cornerstone in the development of therapeutic agents, and 6-methoxy-1H-indole-2-carbaldehyde serves as a crucial starting material for the synthesis of various bioactive molecules.[14][15] Its derivatives have been investigated for a range of pharmacological activities.

  • Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. The functional groups on 6-methoxy-1H-indole-2-carbaldehyde allow for the synthesis of derivatives that can interact with various biological targets involved in cancer progression.

  • Antimicrobial Agents: Derivatives synthesized from this indole carbaldehyde have shown promise as antimicrobial agents, combating various bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Agents: The indole ring is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of 6-methoxy-1H-indole-2-carbaldehyde can lead to new compounds with potent anti-inflammatory and analgesic properties.[3]

Beyond its role in medicinal chemistry, the unique electronic and photophysical properties of indole derivatives make 6-methoxy-1H-indole-2-carbaldehyde a valuable building block in materials science for the development of:

  • Organic Light-Emitting Diodes (OLEDs): Indole derivatives can be incorporated into organic electronic materials.

  • Fluorescent Probes: The indole scaffold can be modified to create fluorescent molecules for biological imaging and sensing applications.

Logical Relationship of 6-Methoxy-1H-indole-2-carbaldehyde in Synthetic Chemistry:

Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds & Applications Start 6-Methoxy-1H-indole-2-carbaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation (e.g., with amines, active methylene compounds) Start->Condensation Wittig Wittig-type Reactions Start->Wittig CarboxylicAcid Indole-2-carboxylic acids Oxidation->CarboxylicAcid Alcohol Indole-2-methanols Reduction->Alcohol SchiffBases Schiff Bases / Imines Condensation->SchiffBases Alkenes Substituted Alkenes Wittig->Alkenes Bioactive Bioactive Molecules (Anticancer, Antimicrobial) CarboxylicAcid->Bioactive Alcohol->Bioactive SchiffBases->Bioactive Materials Functional Materials (Dyes, Probes) Alkenes->Materials

Caption: Synthetic utility of 6-methoxy-1H-indole-2-carbaldehyde as a versatile chemical intermediate.

Safety and Handling

6-Methoxy-1H-indole-2-carbaldehyde is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methoxy-1H-indole-2-carbaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two reactive functional groups make it an attractive starting material for the development of a wide range of compounds with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis, which will be beneficial for researchers and scientists working in these dynamic fields.

Sources

Exploratory

6-Methoxy-1H-indole-2-carbaldehyde (CAS 30464-93-8): A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 6-Methoxy-1H-indole-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its fundamental properties, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 6-Methoxy-1H-indole-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will explore its fundamental properties, synthesis, characterization, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery.[3] 6-Methoxy-1H-indole-2-carbaldehyde, with its strategically placed methoxy and aldehyde functionalities, serves as a versatile precursor for the synthesis of more complex indole derivatives with diverse therapeutic potential.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 30464-93-8[5]
Molecular Formula C₁₀H₉NO₂[5][6]
Molecular Weight 175.19 g/mol
Appearance Yellow or Pale-red to Brown Solid/Powder[5]
Melting Point 150-155 °C[5]
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[7]
Spectroscopic Characterization

While specific analytical data for this exact compound is not always publicly available from all suppliers, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous indole-2-carbaldehydes.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the aromatic protons on the indole ring, and the methoxy group protons (a singlet around 3.8-4.0 ppm). The coupling patterns of the aromatic protons provide valuable information about their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde (~180-185 ppm), peaks for the aromatic carbons of the indole ring, and a signal for the methoxy carbon (~55-60 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the indole ring (~3300 cm⁻¹), the C-H stretches of the aromatic ring and aldehyde, a strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-O stretches for the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Considerations: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of indole-2-carbaldehydes from the corresponding indoles is the Vilsmeier-Haack reaction.[10][11][12] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

The Vilsmeier Reagent

The key electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11][12]

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism.[11] The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[12] For 6-methoxyindole, the formylation is directed to the C2 position due to the electronic influence of the indole nitrogen and the methoxy group.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole 6-Methoxy-1H-indole Intermediate Iminium Ion Intermediate Indole->Intermediate + Vilsmeier Reagent Product 6-Methoxy-1H-indole-2-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Generalized workflow for the Vilsmeier-Haack formylation of 6-methoxyindole.

Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Methoxy-1H-indole-2-carbaldehyde

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) and cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 6-methoxy-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate at this stage. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-Methoxy-1H-indole-2-carbaldehyde.[13][14]

Applications in Medicinal Chemistry and Drug Discovery

6-Methoxy-1H-indole-2-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: With nucleophiles such as hydrazines and hydroxylamines to form hydrazones and oximes, respectively.[4]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.[13]

These transformations have been utilized to synthesize compounds with a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer agents: The indole scaffold is a key component of many anticancer drugs, and derivatives of 6-Methoxy-1H-indole-2-carbaldehyde have been investigated for their potential to inhibit various cancer-related targets.[1]

  • Antiviral agents: Indole derivatives have shown promise as inhibitors of viral replication.[15]

  • Enzyme inhibitors: The structural features of indole-based compounds make them suitable candidates for the design of inhibitors for various enzymes, such as histone deacetylases (HDACs).[16]

Applications cluster_transformations Chemical Transformations cluster_therapeutics Therapeutic Areas Core 6-Methoxy-1H-indole-2-carbaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig Wittig Olefination Core->Wittig Condensation Condensation Reactions Core->Condensation Oxidation Oxidation Core->Oxidation Reduction Reduction Core->Reduction Anticancer Anticancer Agents Reductive_Amination->Anticancer Antiviral Antiviral Agents Wittig->Antiviral Enzyme_Inhibitors Enzyme Inhibitors Condensation->Enzyme_Inhibitors Oxidation->Anticancer Reduction->Antiviral

Caption: Synthetic utility and therapeutic potential of 6-Methoxy-1H-indole-2-carbaldehyde.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 6-Methoxy-1H-indole-2-carbaldehyde.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[5][17]

  • H315: Causes skin irritation.[5][18]

  • H319: Causes serious eye irritation.[5][18]

  • H335: May cause respiratory irritation.[5][18]

The GHS07 pictogram (exclamation mark) is applicable.[5][17]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]

  • Ventilation: Use only outdoors or in a well-ventilated area.[19]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[19] Avoid breathing dust, fume, gas, mist, vapors, or spray.[19]

Storage

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and in a dark place under an inert atmosphere.[7] Recommended storage temperature is 2-8°C.[7]

Conclusion

6-Methoxy-1H-indole-2-carbaldehyde is a strategically important building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group provide a reliable platform for the development of novel indole-based compounds with significant therapeutic potential. A comprehensive understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development endeavors.

References

  • Cenmed Enterprises. 6 Methoxy 1H Indole 2 Carbaldehyde. Available from: [Link]

  • NIH PubChem. CID 157980671 | C20H18N2O4. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • DOI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Merck. 6-Methoxy-1H-indole-2-carbaldehyde. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • SpringerLink. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles- spectra png. Available from: [Link]

  • PubMed. HDAC8 as a target in drug discovery: Function, structure and design. Available from: [Link]

  • PSE Community.org. Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. Available from: [Link]

  • PubMed. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Available from: [Link]

  • PharmaCompass.com. CAS 146464-93-9 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]

  • ResearchGate. Two-dimensional ¹H-¹H NOESY NMR spectrum (500 MHz) recorded in acetone-d6 for the compound 1. Available from: [Link]

  • CAS. Aptean and CAS Expand Collaboration with Biosequence Chemical Modifications Solution. Available from: [Link]

Sources

Foundational

High-Resolution Mass Spectrometry Profiling of 6-Methoxy-1H-indole-2-carbaldehyde: Analytical Frameworks and Applications in Drug Discovery

Executive Summary In contemporary drug discovery, indole derivatives serve as privileged scaffolds for a multitude of therapeutic targets. 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-93-8) is a highly versatile interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, indole derivatives serve as privileged scaffolds for a multitude of therapeutic targets. 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-93-8) is a highly versatile intermediate utilized in the synthesis of WEE1 kinase inhibitors, PAD4 inhibitors, and complex carbazole alkaloids. This whitepaper provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 6-Methoxy-1H-indole-2-carbaldehyde. By establishing a self-validating analytical framework, this guide equips researchers with the exact mass data, fragmentation causality, and standardized LC-MS/MS protocols required to confidently identify and quantify this compound in complex synthetic or biological matrices.

Physicochemical Profiling and Ionization Dynamics

Understanding the exact mass and ionization behavior of 6-Methoxy-1H-indole-2-carbaldehyde is the first step in establishing a robust mass spectrometry method. The molecule features a rigid, electron-rich indole core, a methoxy group at the 6-position, and an electron-withdrawing carbaldehyde group at the 2-position.

In Electrospray Ionization (ESI), the basic nitrogen of the indole ring and the oxygen atoms readily accept protons, making positive ion mode (ESI+) highly effective. The predicted Collision Cross Section (CCS) values are critical for researchers utilizing Ion Mobility Spectrometry (IMS) to separate this compound from isobaric interferences[1].

Table 1: High-Resolution Mass Spectrometry (HRMS) Data & Adducts
ParameterValueCausality / Significance
Molecular Formula C₁₀H₉NO₂Determines the theoretical isotopic distribution pattern.
Monoisotopic Mass 175.06332 DaThe baseline for calculating sub-5 ppm mass accuracy in TOF/Orbitrap.
[M+H]⁺ m/z 176.07060Primary precursor ion targeted in ESI+ mode[1].
[M+Na]⁺ m/z 198.05254Common adduct; useful for confirming molecular weight if sodium is present[1].
[M-H]⁻ m/z 174.05604Primary precursor for ESI- mode; driven by the deprotonation of the indole N-H[1].
[M+H]⁺ CCS 133.2 ŲPredicted cross-section used to set IMS drift time filters[1].

Collision-Induced Dissociation (CID) Mechanics

When the [M+H]⁺ precursor ion (m/z 176.07) is subjected to Collision-Induced Dissociation (CID), the kinetic energy transferred from collisions with an inert gas (e.g., Argon) converts into internal vibrational energy. The fragmentation pathways of 6-Methoxy-1H-indole-2-carbaldehyde are highly predictable and governed by the relative bond dissociation energies of its functional groups.

  • Loss of a Methyl Radical (-CH₃•, 15 Da): The cleavage of the O-CH₃ bond yields a product ion at m/z 161.05. This is a hallmark of methoxy-aromatic systems.

  • Loss of Carbon Monoxide (-CO, 28 Da): The carbaldehyde group frequently expels CO, leading to a product ion at m/z 148.07.

  • Loss of a Formyl Radical (-CHO•, 29 Da): Direct cleavage of the C-C bond connecting the carbaldehyde to the indole core yields a stable fragment at m/z 147.07.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 176.07 LossCH3 Product Ion [M+H-CH3•]+ m/z 161.05 Precursor->LossCH3 -CH3 (15 Da) LossCO Product Ion [M+H-CO]+ m/z 148.07 Precursor->LossCO -CO (28 Da) LossCHO Product Ion[M+H-CHO]+ m/z 147.07 Precursor->LossCHO -CHO (29 Da)

Caption: MS/MS fragmentation pathways of 6-Methoxy-1H-indole-2-carbaldehyde.

Standardized LC-MS/MS Analytical Methodology

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating LC-MS/MS workflow. Each parameter is selected based on the physicochemical properties of the indole scaffold.

LCMS_Workflow Prep Sample Prep (ACN/H2O) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (0.1% FA) LC->ESI Quad Quadrupole Isolation ESI->Quad CID CID Fragmentation Quad->CID TOF TOF/Orbitrap Detection CID->TOF

Caption: Step-by-step LC-MS/MS analytical workflow for indole derivatives.

Step-by-Step Protocol & Causality

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade Water.

  • Causality: The 50:50 organic-aqueous ratio ensures complete solvation of the hydrophobic indole core while preventing solvent-shock (peak broadening) when injected into the highly aqueous initial conditions of the LC gradient.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: The C18 stationary phase capitalizes on the hydrophobic nature of the indole ring for retention. The gradient elution effectively separates the target compound from polar matrix interferences (which elute early) and highly lipophilic synthetic byproducts (which elute late).

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The addition of 0.1% Formic acid acts as an abundant proton donor, driving the equilibrium toward the [M+H]⁺ state (m/z 176.07) and maximizing signal-to-noise ratio. The 350°C desolvation temperature provides sufficient thermal energy to evaporate aqueous droplets without thermally degrading the labile carbaldehyde moiety.

Step 4: Collision-Induced Dissociation (CID)

  • Action: Isolate m/z 176.07 in Q1. Apply a Normalized Collision Energy (NCE) of 20–35 eV using Argon collision gas in Q2.

  • Causality: Argon gas collisions efficiently convert kinetic energy into internal vibrational energy. This specific NCE range is optimized to break the weakest bonds (methoxy C-O and carbaldehyde C-C) to generate diagnostic product ions while preserving enough precursor ion to confirm the intact mass.

Step 5: High-Resolution Mass Detection

  • Action: Detect product ions in a TOF or Orbitrap mass analyzer (Q3) with a mass resolution > 30,000 (FWHM).

  • Causality: High mass accuracy (< 5 ppm error) is critical to distinguish the target fragments from isobaric background noise, ensuring a self-validating, highly specific identification of the compound.

Applications in Advanced Drug Discovery

The MS characterization of 6-Methoxy-1H-indole-2-carbaldehyde is not merely an analytical exercise; it is a prerequisite for quality control in the synthesis of several advanced therapeutics:

  • PAD4 Inhibitors (Autoimmune & Oncology): 6-Methoxy-1H-indole-2-carbaldehyde is a primary starting material for synthesizing imidazo-pyridine compounds. Through N-alkylation (e.g., with bromomethylcyclopropane in DMF/K₂CO₃), it forms intermediates that ultimately inhibit the PAD4 enzyme, a target implicated in rheumatoid arthritis, lupus, and cancer[2]. MS-ESI is strictly used to monitor the success of these alkylation steps.

  • WEE1 Kinase Inhibitors (Cell Cycle Regulation): The compound undergoes Wittig reactions to yield 2-substituted dienes. These are subsequently converted into pyrrolocarbazoles, which act as potent ATP-competitive inhibitors of the WEE1 kinase, abrogating the G2 checkpoint in cancer cells[3].

  • Carbazole Alkaloids (Natural Product Synthesis): In natural product chemistry, it is reacted with 1-methoxypropa-1,2-diene via an efficient Au-catalyzed cyclization to synthesize 2,7-dioxygenated carbazole alkaloids, such as 7-methoxymukonal, which exhibit potent antibacterial and cytotoxic properties[4].

References

  • PubChemLite. 6-methoxy-1h-indole-2-carbaldehyde (C10H9NO2). Université du Luxembourg. URL:[Link]

  • Google Patents. US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors.
  • National Institutes of Health (PMC). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. URL:[Link]

  • ResearchGate. Three New Carbazole Alkaloids Isolated from Murraya siamensis. URL:[Link]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 6-Methoxy-1H-indole-2-carbaldehyde: A Mechanistic and Methodological Whitepaper

Executive Summary 6-Methoxy-1H-indole-2-carbaldehyde (CAS 30464-93-8) is a highly specialized synthetic intermediate, prominently utilized in the gram-scale synthesis of complex carbazole alkaloids and advanced pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-1H-indole-2-carbaldehyde (CAS 30464-93-8) is a highly specialized synthetic intermediate, prominently utilized in the gram-scale synthesis of complex carbazole alkaloids and advanced pharmaceutical agents[1]. Because the reactivity of this compound hinges on the precise electronic interplay between its functional groups, accurate structural validation is paramount for downstream synthetic fidelity. This whitepaper provides an authoritative guide to the Infrared (IR) spectroscopic profiling of 6-Methoxy-1H-indole-2-carbaldehyde, detailing the mechanistic causality behind its vibrational modes and establishing a self-validating protocol for high-resolution FT-IR analysis.

Structural Causality in IR Vibrational Modes

The IR spectrum of 6-Methoxy-1H-indole-2-carbaldehyde is not merely a fingerprint; it is a direct physical manifestation of the molecule's electronic environment. The molecule features three distinct functional domains that dictate its vibrational behavior:

  • The Indole Core (N-H and C=C/C=N dynamics): The pyrrole ring of the indole core exhibits a characteristic N-H stretching vibration. While a free N-H stretch typically appears sharp in the gas phase, in the solid state, intermolecular hydrogen bonding broadens this peak significantly, shifting it to the 3300–3500 cm⁻¹ region[2]. The aromatic skeletal vibrations (C=C and C=N) of the fused rings manifest as sharp, medium-intensity bands between 1510 and 1630 cm⁻¹.

  • The Carbaldehyde Group (C=O stretch): A standard aliphatic aldehyde C=O stretch occurs near 1720 cm⁻¹. However, in 6-Methoxy-1H-indole-2-carbaldehyde, the carbonyl group is directly conjugated with the extended π-system of the indole ring. Furthermore, the methoxy group at the C6 position acts as a strong electron-donating group via resonance (+R effect). This increases the electron density across the indole π-system, enhancing conjugation with the C2-carbaldehyde group. This extended delocalization significantly reduces the bond order of the carbonyl double bond, red-shifting its stretching frequency to a strong absorption band in the 1660–1680 cm⁻¹ region[3].

  • The Methoxy Substituent (C-O-C and C-H stretch): The methoxy (-OCH₃) group introduces specific aliphatic C-H stretching modes (symmetric and asymmetric) in the 2830–2950 cm⁻¹ range[4]. More critically, the asymmetric C-O-C ether stretch produces a highly intense band near 1212 cm⁻¹, serving as a definitive marker for the methoxy substitution on the aromatic ring[4].

Quantitative IR Spectral Data

The following table summarizes the critical vibrational modes, their expected wavenumber ranges, and the underlying structural causality for 6-Methoxy-1H-indole-2-carbaldehyde.

Vibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
N-H Stretch (Indole) 3300 – 3400Strong, BroadIntermolecular H-bonding in the solid state lowers the frequency and broadens the peak compared to a gas-phase monomer[2].
C-H Stretch (Aromatic) 3100 – 3161Weak to Mediumsp² hybridized C-H bonds on the indole core.
C-H Stretch (Aliphatic) 2830 – 2950Weak, MultipleSymmetric and asymmetric stretching of the -OCH₃ group[4].
C=O Stretch (Aldehyde) 1660 – 1680Very Strong, SharpConjugation with the electron-rich indole ring lowers the C=O bond order, heavily red-shifting the peak[3].
C=C / C=N (Ring) 1510 – 1630Medium, SharpAromatic skeletal vibrations of the pyrrole and benzene fused rings.
C-O-C Stretch (Ether) 1210 – 1250Strong, SharpAsymmetric stretching of the methoxy group attached to the aromatic ring[4].

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Causality for Method Choice: Traditional KBr pellet preparation is highly susceptible to hygroscopic moisture absorption, which introduces a broad O-H stretch at ~3400 cm⁻¹. This artifact directly overlaps with and obscures the critical N-H stretching region of the indole core. Attenuated Total Reflectance (ATR) FT-IR eliminates the need for hygroscopic matrices, preserving the integrity of the N-H spectral region and ensuring high-fidelity data[2].

Step-by-Step Self-Validating Protocol

Step 1: System Initialization and Background Validation

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to volatilize completely.

  • Self-Validation Check: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). The background must exhibit a flat baseline with no residual organic peaks. Atmospheric H₂O and CO₂ (visible at ~2350 cm⁻¹) must be mathematically subtracted by the instrument's software to prevent spectral interference.

Step 2: Sample Application and Compression

  • Deposit 1–2 mg of crystalline 6-Methoxy-1H-indole-2-carbaldehyde directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.

  • Causality: Insufficient pressure leads to a low signal-to-noise ratio (SNR) and poor peak resolution, particularly for the weaker aliphatic C-H stretches of the methoxy group.

Step 3: Data Acquisition

  • Scan Parameters: 4000–400 cm⁻¹ range, 64 co-added scans, 4 cm⁻¹ resolution[2].

  • Causality: 64 scans provide an optimal SNR, while a 4 cm⁻¹ resolution is specifically chosen to resolve the closely spaced symmetric and asymmetric C-H stretching bands of the methoxy group without introducing excessive instrumental noise.

Step 4: Spectral Validation and Quality Control

  • Self-Validation Check: Inspect the baseline of the acquired spectrum. A sloping baseline indicates poor sample contact or particle scattering. If the baseline slopes >10% transmittance across the spectrum, clean the crystal and re-acquire with optimized anvil pressure. Confirm the absence of a broad, anomalous O-H peak (>3500 cm⁻¹), which would indicate solvent contamination.

Mechanistic Workflow Diagram

The following logical workflow illustrates the decision-tree used by analytical scientists to confirm the molecular identity of 6-Methoxy-1H-indole-2-carbaldehyde via its IR spectrum.

IR_Workflow Start Acquire IR Spectrum of 6-Methoxy-1H-indole-2-carbaldehyde Split Start->Split NH Identify N-H Stretch (3300-3400 cm⁻¹) Split->NH CO Identify C=O Stretch (1660-1680 cm⁻¹) Split->CO COC Identify C-O-C Stretch (1210-1250 cm⁻¹) Split->COC NH_Val Validates Indole Core Broad = H-Bonding NH->NH_Val CO_Val Validates Aldehyde Red-shifted = Conjugation CO->CO_Val COC_Val Validates Methoxy Asymmetric Ether Stretch COC->COC_Val End Molecular Identity Confirmed NH_Val->End CO_Val->End COC_Val->End

Workflow for IR spectral validation of 6-Methoxy-1H-indole-2-carbaldehyde.

References

  • Benchchem. "6-(Benzyloxy)-1H-indole-2-carbaldehyde - Benchchem". Benchchem. 3

  • NIScPR. "Quantum chemical and third order nonlinear optical investigation of (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one". NIScPR.

  • Krishi Sanskriti. "IR Spectra and Molecular Structure of Melatonin: A Computational Study". Krishi Sanskriti. 4

  • ResearchGate. "Three New Carbazole Alkaloids Isolated from Murraya siamensis". ResearchGate.1

  • Springer / d-nb.info. "Synthesis, physicochemical and thermal properties of new tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors". d-nb.info. 2

Sources

Foundational

Engineering the Antifungal Arsenal: A Technical Guide to 6-Methoxy-1H-indole Derivatives in Modern Therapeutics

The Indole Scaffold as a Privileged Pharmacophore The rapid emergence of multidrug-resistant fungal pathogens—particularly azole-resistant Candida species and Aspergillus niger—has exposed critical vulnerabilities in our...

Author: BenchChem Technical Support Team. Date: March 2026

The Indole Scaffold as a Privileged Pharmacophore

The rapid emergence of multidrug-resistant fungal pathogens—particularly azole-resistant Candida species and Aspergillus niger—has exposed critical vulnerabilities in our current antifungal armamentarium. For drug development professionals and formulation scientists, the indole scaffold has emerged as a highly versatile, privileged pharmacophore. Specifically, 6-Methoxy-1H-indole derivatives exhibit a unique structural geometry that allows for high-affinity binding to fungal enzymes while maintaining a favorable mammalian toxicity profile[1].

Recent breakthroughs have highlighted naturally occurring metabolites, such as 6-methoxy-1H-indole-2-carboxylic acid (MICA) isolated from Bacillus toyonensis[2], alongside synthetic multi-halogenated and triazole-linked indole analogs[1][3]. This whitepaper dissects the mechanistic pathways, quantitative efficacy, and validated experimental workflows necessary to harness these derivatives for next-generation antifungal therapeutics.

Mechanistic Architecture of Indole-Mediated Antifungal Activity

To optimize lead compounds, application scientists must understand the multimodal fungicidal mechanisms of 6-methoxy-1H-indole derivatives. Unlike traditional polyenes that merely sequester existing ergosterol, indole derivatives actively disrupt multiple cellular cascades:

  • Cytochrome P450 (14α-lanosterol demethylase) Inhibition: Indole-linked triazole derivatives exhibit a profound affinity for fungal cytochrome P-450 enzymes (P-450DM). By binding to the heme iron of this enzyme, they halt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and catastrophic membrane disruption[1][4].

  • Oxidative Stress & ROS Accumulation: Multi-halogenated and methoxy-substituted indoles induce severe intracellular reactive oxygen species (ROS) accumulation. This mitochondrial stress acts as a primary driver for fungal apoptosis[3].

  • Morphological Repression: A critical virulence factor for Candida species is the yeast-to-hyphae transition, which is essential for biofilm formation. Indole derivatives effectively block the signaling pathways responsible for this morphogenesis, thereby reducing biofilm biomass and exposing the pathogen to immune clearance[3].

MechanisticPathway Indole 6-Methoxy-1H-indole Derivatives P450 Inhibition of Cytochrome P450 (14α-lanosterol demethylase) Indole->P450 Target Binding ROS Induction of Intracellular ROS Accumulation Indole->ROS Mitochondrial Stress Morph Repression of Yeast-to-Hyphae Transition Indole->Morph Signaling Blockade Ergosterol Ergosterol Depletion & Membrane Disruption P450->Ergosterol Apoptosis Fungal Cell Death (Fungicidal Activity) ROS->Apoptosis Biofilm Reduction of Biofilm Biomass & Integrity Morph->Biofilm Ergosterol->Apoptosis Biofilm->Apoptosis

Fig 1. Multimodal fungicidal pathways of 6-Methoxy-1H-indole derivatives.

Quantitative Efficacy Profiling

The structural tuning of the indole ring—whether via methoxy substitution at the C6 position, halogenation, or triazole linkage—yields distinct minimum inhibitory concentration (MIC) profiles. The following table consolidates recent quantitative data comparing advanced indole derivatives against standard clinical antifungals.

Compound Class / Specific DerivativeTarget Pathogen(s)MIC Value / EfficacyReference Standard
6-Methoxy-1H-indole-2-carboxylic acid (MICA) C. albicans ATCC 10231, A. nigerHigh fungicidal activity (pH 6-7, up to 50°C)Fluconazole[2]
Multi-Halogenated Indoles (e.g., 5-bromo-4-chloroindole)Azole-resistant C. albicans, C. auris10–50 µg/mLKetoconazole (25–400 µg/mL)[3]
Indole-linked Triazoles (Compounds 1b, 2b-d, 3b-d)C. krusei, C. albicans3.125 µg/mLFluconazole[1]
Multi-Halogenated Indole-Triazoles (Compounds 4t, 4y)C. krusei, A. fumigatus1.86 – 7.43 µmol/mLAmphotericin B[4]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, experimental protocols must be designed with built-in causality and self-validation. Below are the definitive workflows for isolating, optimizing, and formulating 6-methoxy-1H-indole derivatives.

Protocol 1: Biosynthesis and RSM-Guided Optimization of MICA

Causality Focus: Wild-type microbial yields of indole metabolites are typically sub-therapeutic. By employing Response Surface Methodology (RSM), we eliminate the blind spots of traditional one-factor-at-a-time (OFAT) testing, mathematically mapping the synergistic interactions between carbon/nitrogen sources and environmental pH to maximize output.

  • Extracellular Fermentation: Inoculate Bacillus toyonensis isolate OQ071612 into a basal production medium. Causality: MICA is secreted extracellularly; utilizing the cell-free supernatant prevents intracellular protein contamination, streamlining downstream purification[2].

  • Solvent Partitioning: Extract the cell-free supernatant using ethyl acetate. Causality: Ethyl acetate possesses the ideal dielectric constant to selectively partition the moderately polar 6-methoxy-1H-indole-2-carboxylic acid from the aqueous broth[2].

  • Self-Validating Checkpoint (Bioautography): Resolve the extract via Silica Gel Thin Layer Chromatography (TLC). Overlay the developed plate with an agar suspension of C. albicans. Validation: Only fractions that produce a clear zone of growth inhibition are carried forward for NMR/LC-MS structural elucidation, ensuring that the isolated compound is the active pharmacophore[2].

  • RSM Optimization: Implement a face-centered central composite design (CCD). Set independent variables to Starch (5 g/L), Peptone (5 g/L), Agitation (150 rpm), pH (6.0), and Temperature (40 °C). Result: This specific matrix yields a mathematically validated 3.49-fold increase in MICA production[2].

Protocol 2: Nanosponge Hydrogel (NS-HG) Formulation for Topical Delivery

Causality Focus: Indole derivatives often suffer from poor aqueous solubility, limiting their topical bioavailability. Engineering a Nanosponge Hydrogel (NS-HG) encapsulates the drug in a porous matrix, shifting the pharmacokinetic profile from rapid clearance to sustained, localized release.

  • Nanosponge Synthesis via Box-Behnken Design (BBD): React the polymer backbone with a crosslinker in the presence of MICA. Use BBD to balance the independent process variables against the dependent responses: Particle Size (PS), Polydispersity Index (PDI), and Entrapment Efficiency (EE%)[5].

  • Hydrogel Dispersion: Disperse the optimized MICA-loaded nanosponges into a carbomer-based hydrogel. Causality: Nanosponges alone lack the rheological properties required for wound bed retention. The hydrogel matrix provides the necessary viscosity[5].

  • Self-Validating Checkpoint (Kinetic Modeling): Perform in vitro drug release testing using Franz diffusion cells. Validation: Fit the release data to Higuchi's kinetic release model. A high correlation coefficient ( R2>0.98 ) validates that the release is diffusion-controlled, confirming the structural integrity of the nanosponge matrix[5].

  • Preclinical Evaluation: Apply the NS-HG topically to an in vivo mycotic wound model. Histological analysis (Masson's trichrome staining) should be used to quantify collagen deposition and wound gap repair compared to a fluconazole control[5].

Workflow Ferm Microbial Fermentation (B. toyonensis OQ071612) Ext Ethyl Acetate Extraction & Bioautography TLC Ferm->Ext Secreted MICA RSM RSM Optimization (Starch, Peptone, pH 6) Ext->RSM 3.49x Yield Boost Nano Nanosponge Hydrogel (NS-HG) Formulation RSM->Nano Purified Extract Eval In Vitro & In Vivo Antifungal Evaluation Nano->Eval Sustained Release

Fig 2. Self-validating workflow for MICA extraction, optimization, and formulation.

Conclusion & Future Perspectives

The 6-methoxy-1H-indole scaffold represents a paradigm shift in antifungal drug design. By leveraging advanced biosynthesis optimization (RSM)[2] and modern nanocarrier formulations (NS-HG)[5], researchers can overcome the traditional barriers of poor yield and low solubility. Furthermore, synthetic modifications—such as multi-halogenation and triazole conjugation—continue to push the boundaries of efficacy against critically resistant strains like C. auris and C. krusei[1][3]. Future clinical translation will depend heavily on the rigorous, self-validating methodologies outlined in this guide.

References

  • Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: nih.gov URL:[Link]

  • Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: mdpi.com URL:[Link]

  • Title: Synthesis and Activity of Novel Indole Linked Triazole Derivatives as Antifungal Agents Source: scispace.com URL:[Link]

  • Title: In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel Source: researchgate.net URL:[Link]

  • Title: Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 Source: mdpi.com URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Relationship Between Methoxy Group Position and Indole Reactivity

Abstract The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. Its reactivity is significantly influenced by the presence and position of substituents.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. Its reactivity is significantly influenced by the presence and position of substituents. This technical guide provides a comprehensive analysis of how the strategic placement of a methoxy group on the indole's carbocyclic ring modulates its chemical reactivity. We will delve into the intricate electronic effects conferred by the methoxy group at the 4, 5, 6, and 7-positions, offering a detailed examination of the resulting impact on the indole's susceptibility to electrophilic attack. This guide synthesizes theoretical principles with practical experimental insights, providing researchers, scientists, and drug development professionals with a thorough understanding of this critical structure-activity relationship.

The Electronic Landscape of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it inherently reactive towards electrophiles.[1] This reactivity stems from the delocalization of the nitrogen lone pair electrons throughout the bicyclic π-system. Quantum chemical calculations and extensive experimental data have unequivocally established that the C3 position of the pyrrole ring is the most nucleophilic site, and thus the preferred point of electrophilic attack.[2][3][4] This preference is attributed to the formation of a more stable cationic intermediate (a 3H-indolium ion) where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[4]

Substitution at the C2 position is less favored as it leads to a less stable intermediate.[2] If the C3 position is already substituted, electrophilic attack can be directed to the C2 position or, under certain conditions, to the N1 position or the benzene ring (C4-C7).[3][4]

The Dual Nature of the Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of aromatic reactivity due to its dual electronic nature. It exerts two opposing effects:

  • A strong, electron-donating resonance effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.[5][6]

  • A moderate, electron-withdrawing inductive effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the carbon atom to which it is attached through the sigma bond.[5][6]

In most cases, the resonance effect dominates, leading to an overall activation of the aromatic ring towards electrophilic substitution.[5][7] However, the interplay of these two effects is highly dependent on the position of the methoxy group, leading to distinct reactivity patterns for each methoxyindole isomer.

Positional Isomers of Methoxyindole: A Comparative Analysis of Reactivity

The position of the methoxy group on the benzene ring of indole dictates its influence on the electron density distribution across the entire molecule, thereby governing the regioselectivity and rate of electrophilic substitution reactions. Many naturally occurring indoles contain methoxy substituents, which enhance their reactivity.[8][9]

5-Methoxyindole and 6-Methoxyindole: The Activating Effect

When the methoxy group is at the 5- or 6-position, its electron-donating resonance effect strongly activates the indole ring towards electrophilic attack.

  • 5-Methoxyindole: The methoxy group at the C5 position is para to the C2-C3 bond of the pyrrole ring. Its strong +R effect significantly increases the electron density at C3, making 5-methoxyindole highly reactive towards electrophiles at this position. The resonance structures below illustrate the delocalization of the oxygen lone pair, leading to increased electron density at C4 and C6, and importantly, contributing to the overall electron-richness of the pyrrole ring.

Vilsmeier-Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Indole Methoxyindole in DMF Indole->Reaction 0 °C to 90 °C Quench Quench with Ice Reaction->Quench Neutralize Neutralize with Base Quench->Neutralize Isolate Isolate/Extract Product Neutralize->Isolate Purify Purify (Recrystallization/ Column Chromatography) Isolate->Purify Final Indole-3-carboxaldehyde Purify->Final

Sources

Foundational

Solubility of 6-Methoxy-1H-indole-2-carbaldehyde in common lab solvents

An In-Depth Technical Guide to the Solubility of 6-Methoxy-1H-indole-2-carbaldehyde in Common Laboratory Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 6-Methoxy-1H-indole-2-carbaldehyde in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methoxy-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers. It combines a theoretical prediction of solubility based on molecular structure and solvent properties with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals to confidently handle, dissolve, and utilize this compound in a variety of laboratory settings, ensuring experimental reproducibility and success.

Introduction and Physicochemical Profile

6-Methoxy-1H-indole-2-carbaldehyde is a bifunctional molecule featuring an indole scaffold, a methoxy substituent, and a reactive aldehyde group. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility is a critical first step in reaction setup, purification, formulation, and biological screening, as poor solubility can lead to unreliable results and hinder development.[1]

The solubility of a solute is fundamentally governed by its intermolecular interactions with the solvent. The structure of 6-Methoxy-1H-indole-2-carbaldehyde—containing a hydrogen bond donor (the indole N-H), hydrogen bond acceptors (the methoxy and aldehyde oxygens), and an aromatic system—suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 6-Methoxy-1H-indole-2-carbaldehyde

Property Value Source
Molecular Formula C₁₀H₉NO₂ [2]
Molecular Weight 175.19 g/mol
Appearance Yellow or Pale-red to Brown Solid
Purity Typically ≥95%

| CAS Number | 30464-93-8 | |

Theoretical Principles and Solubility Prediction

The guiding principle for solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] We can predict the solubility of 6-Methoxy-1H-indole-2-carbaldehyde by comparing its inferred polarity with the known properties of common laboratory solvents. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • Nonpolar Solvents: (e.g., Hexane, Toluene) Primarily interact through weak van der Waals forces. They are effective at dissolving nonpolar solutes.

  • Polar Aprotic Solvents: (e.g., Acetone, Tetrahydrofuran, DMSO) Possess significant dipole moments but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Have large dipole moments and can both donate and accept hydrogen bonds.

The presence of both polar functional groups and a larger, less polar indole ring system suggests that 6-Methoxy-1H-indole-2-carbaldehyde will exhibit the highest solubility in polar aprotic solvents that can accommodate its entire structure.

Table 2: Properties of Common Laboratory Solvents

Solvent Class Polarity Index (P')[5][6][7] Dielectric Constant (ε)[8][9][10][11]
Hexane Nonpolar 0.1 1.88
Toluene Nonpolar 2.4 2.38
Diethyl Ether Nonpolar 2.8 4.33
Dichloromethane (DCM) Polar Aprotic 3.1 8.93
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.58
Ethyl Acetate Polar Aprotic 4.4 6.02
Acetone Polar Aprotic 5.1 20.7
Acetonitrile (ACN) Polar Aprotic 5.8 37.5
Dimethylformamide (DMF) Polar Aprotic 6.4 36.71
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 46.68
Isopropanol Polar Protic 3.9 19.92
Ethanol Polar Protic 4.3 (Implied) 24.55
Methanol Polar Protic 5.1 32.70

| Water | Polar Protic | 10.2 | 80.1 |

Table 3: Predicted Solubility of 6-Methoxy-1H-indole-2-carbaldehyde

Solvent Class Predicted Solubility Rationale
Nonpolar Very Low / Insoluble The polar aldehyde, methoxy, and N-H groups prevent effective solvation by nonpolar solvents.
Polar Aprotic High to Very High Solvents like DMSO, DMF, Acetone, and THF are excellent candidates. Their polarity can solvate the polar groups without the competing hydrogen bonding that can sometimes hinder solubility in protic solvents.
Polar Protic Moderate to High Solvents like Ethanol and Methanol should be effective due to hydrogen bonding capabilities. Solubility may be slightly lower than in top-tier aprotic solvents if the indole ring's hydrophobic character disrupts the solvent's H-bonding network.

| Water | Very Low / Insoluble | The molecule's carbon-rich, aromatic core is too large and nonpolar to be effectively solvated by water, despite its hydrogen bonding groups. |

Experimental Determination of Thermodynamic Solubility

While prediction is a valuable starting point, empirical measurement is essential for accurate, quantitative data. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method.[3][12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

Causality of Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation (24-72 hours) at a constant temperature is critical to reach this thermodynamic equilibrium.[3][13] Centrifugation and filtration are necessary to separate the saturated supernatant from any remaining solid without disturbing the equilibrium.[3] Finally, a robust analytical technique like HPLC is used for quantification because of its sensitivity and ability to separate the analyte from potential impurities or degradation products.[12]

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep_vial Add excess compound to a glass vial add_solvent Add a precise volume of the chosen solvent prep_vial->add_solvent agitate Agitate at constant temp. (e.g., 25°C) for 24-72h add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant with 0.22 µm PTFE syringe filter centrifuge->filtrate prep_sample Dilute filtrate for quantitative analysis filtrate->prep_sample hplc Analyze by validated HPLC-UV method prep_sample->hplc calculate Calculate concentration using a calibration curve hplc->calculate

Caption: Workflow of the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions for Calibration Curve: a. Accurately prepare a 1 mg/mL stock solution of 6-Methoxy-1H-indole-2-carbaldehyde in a suitable solvent (e.g., Acetonitrile). b. Perform serial dilutions to create a set of standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). c. Analyze these standards using a validated HPLC-UV method to generate a linear calibration curve.

  • Sample Preparation and Equilibration: a. Add an excess amount of solid 6-Methoxy-1H-indole-2-carbaldehyde (e.g., ~5-10 mg) to a 2 mL glass vial. The excess is crucial to ensure saturation.[13] b. Accurately pipette 1 mL of the desired test solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). e. Agitate the sample for at least 24 hours. For poorly soluble compounds or to confirm equilibrium, testing at multiple time points (e.g., 24h, 48h, 72h) is recommended.[13]

  • Phase Separation: a. After incubation, allow the vials to stand for a short period to let heavy solids settle. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.[3] c. Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any fine particulates.[3]

  • Quantification: a. Dilute the filtered sample with a suitable diluent (typically the HPLC mobile phase) to bring its concentration within the range of the prepared calibration curve. b. Analyze the diluted sample by HPLC-UV. c. Use the calibration curve to determine the concentration of the compound in the diluted sample. d. Calculate the original solubility in the solvent by multiplying the result by the dilution factor. Report the final value in mg/mL or mol/L.

Alternative Method: High-Throughput Nephelometry

For early-stage discovery where many compounds or conditions are being tested, Laser Nephelometry offers a rapid, high-throughput alternative for assessing kinetic solubility.[1][14][15] This method measures the light scattered by precipitates that form when a DMSO stock solution of the compound is added to an aqueous buffer.[15][16] While it doesn't provide the true thermodynamic equilibrium value, it is excellent for quickly ranking compounds or identifying solubility liabilities.[1][17]

Data Presentation and Safety

All experimentally determined solubility data should be meticulously recorded.

Table 4: Experimental Solubility Data for 6-Methoxy-1H-indole-2-carbaldehyde at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L) Observations
e.g., Dichloromethane
e.g., Acetone
e.g., Methanol
e.g., Toluene

| e.g., Water | | | |

Safety and Handling
  • 6-Methoxy-1H-indole-2-carbaldehyde: May be harmful if swallowed (H302). May cause skin, eye, and respiratory irritation (H315, H319, H335). Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • Solvents: All organic solvents should be treated as flammable and toxic. Consult the specific Safety Data Sheet (SDS) for each solvent before use and handle only in a fume hood.

Conclusion

The solubility of 6-Methoxy-1H-indole-2-carbaldehyde is a critical parameter dictated by its molecular structure. Theoretical analysis predicts high solubility in polar aprotic solvents (DMSO, DMF, Acetone), moderate solubility in polar protic solvents (Methanol, Ethanol), and poor solubility in nonpolar solvents and water. For definitive and reproducible results, this guide provides a robust, step-by-step protocol for the Shake-Flask method, the industry-standard for determining thermodynamic solubility. By combining theoretical prediction with rigorous experimental verification, researchers can ensure the effective and efficient use of this versatile chemical intermediate in their work.

References

  • General Experimental Protocol for Determining Solubility. (n.d.). BenchChem.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Experiment 1: Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Common Solvent Properties. (n.d.). University of Rochester.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Dielectric Constant of Common solvents. (n.d.).
  • Physical Properties of Solvents. (n.d.). MilliporeSigma.
  • Solvents and Polarity. (n.d.).
  • Solvent Physical Properties. (n.d.).
  • 6-methoxy-1H-indole-2-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 6-METHOXY-1H-INDOLE-2-CARBALDEHYDE. (n.d.). MilliporeSigma.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • How to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
  • Polarity Index Table. (2018, March 1). Scribd.
  • What is Nephelometry: Meaning & Examples. (n.d.). BMG Labtech.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Alsenz, J., & Kansy, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Solubility Testing. (n.d.). Field Foundry.
  • Nephelometry of solutions. (n.d.). Rheolution.
  • Polarity Index. (n.d.). Burdick & Jackson.
  • Dielectric Constant. (n.d.). Burdick & Jackson.
  • Solvent Miscibility and Polarity Chart. (n.d.).
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Polarity of Solvents. (n.d.).
  • 6-methoxy-1H-indole-2-carboxylic acid. (n.d.). PubChem.
  • 6-methoxy-3-methyl-1H-indole-2-carboxaldehyde. (n.d.). Guidechem.
  • 6-Methoxyindole-2-carboxylic acid Safety Data Sheet. (n.d.).
  • Table of Dielectric Constants of Liquids. (2024, June 25). Alfa Chemistry.
  • Laser Nephelometry. (n.d.). Bienta.
  • 6 Methoxy 1H Indole 2 Carbaldehyde. (n.d.). Cenmed Enterprises.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10). ACS Publications.
  • Dielectric Constants. (n.d.). Scribd.
  • 6-Methoxy-1H-indole-2-carbaldehyde. (n.d.). MilliporeSigma.
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • 6-Methoxyindole Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • 6-Methoxyindole Safety Data Sheet. (2025, September 16). Thermo Fisher Scientific.
  • 5-Methoxyindole-3-carbaldehyde Safety Data Sheet. (2025, September 16). Thermo Fisher Scientific.
  • 6-Methoxy-1H-indole-2-carbaldehyde. (n.d.).

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Exploratory

Quantum Chemical Profiling of 6-Methoxy-1H-indole-2-carbaldehyde: A Theoretical Guide to Electronic Properties and Reactivity

Executive Summary For researchers and drug development professionals, predicting the chemical behavior of complex intermediates is a prerequisite for efficient synthetic design. 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, predicting the chemical behavior of complex intermediates is a prerequisite for efficient synthetic design. 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-93-8) is a highly versatile building block, predominantly utilized in the synthesis of advanced optical materials, biologically active carbazole alkaloids, and chiral diaza[6]helicenes[1]. This whitepaper provides an in-depth technical guide to the theoretical evaluation of its electronic properties using Density Functional Theory (DFT). By detailing a self-validating computational protocol, we bridge the gap between quantum mechanical descriptors and macroscopic synthetic applications.

The Push-Pull Electronic Architecture

The reactivity of 6-Methoxy-1H-indole-2-carbaldehyde is governed by its distinct "push-pull" electronic system. The methoxy group at the 6-position acts as a strong electron donor via resonance (+M effect), while the carbaldehyde group at the 2-position acts as an electron acceptor (-M effect).

Understanding this intramolecular charge transfer (ICT) is critical. Experimental yields in complex cyclization reactions—such as Au-catalyzed benzannulations[2]—are heavily dependent on the electron density distribution across the indole core. Theoretical calculations, specifically Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses, provide the predictive grounding needed to optimize these reaction conditions[3].

Standard Operating Procedure: Computational DFT Workflow

To ensure scientific integrity and reproducibility, computational protocols must be designed as self-validating systems. The following step-by-step methodology outlines the rigorous extraction of electronic properties for 6-Methoxy-1H-indole-2-carbaldehyde.

Step 1: Conformational Search and Coordinate Generation
  • Action: Generate the 3D coordinates of the molecule[4] and perform a conformational search using the MMFF94 force field.

  • Causality: Indole-2-carbaldehyde derivatives exhibit rotational isomerism around the C2–C(O) bond (forming cis or trans conformers relative to the pyrrole N-H bond). Identifying the absolute global minimum is critical, as calculations performed on local minima will yield highly inaccurate electronic descriptors and misguide subsequent synthetic planning[5].

Step 2: Geometry Optimization
  • Action: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic chromophores. The inclusion of diffuse functions (++) is strictly mandatory here; they accurately model the expanded electron density of the oxygen lone pairs in both the methoxy and carbaldehyde groups, which significantly dictate the HOMO/LUMO energy levels[3].

Step 3: Frequency Analysis (Self-Validation Step)
  • Action: Execute a vibrational frequency calculation at the identical level of theory used for optimization.

  • Causality: Optimization algorithms only locate stationary points on the potential energy surface (PES). A frequency calculation must be performed to ensure that zero imaginary frequencies exist. This mathematically validates that the optimized geometry is a true global/local minimum and not a transitional state, thereby self-validating the structural integrity of the model[5].

Step 4: Electronic & Reactivity Profiling
  • Action: Extract FMO energies, generate the MEP surface, and perform Natural Bond Orbital (NBO) analysis.

  • Causality: FMO energies allow for the derivation of global reactivity descriptors (hardness, softness, electrophilicity). NBO analysis quantifies the stabilization energy ( E(2) ) resulting from hyperconjugation, revealing the exact magnitude of the push-pull intramolecular charge transfer[3].

Workflow cluster_Analysis Electronic & Reactivity Profiling Start 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-93-8) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch 3D Coordinate Generation Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conformer Freq Frequency Analysis (Zero-Point Energy, Minima Check) Opt->Freq Converged Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO Gap) Freq->FMO True Minimum Confirmed MEP Molecular Electrostatic Potential (Nucleophilic/Electrophilic Sites) Freq->MEP NBO Natural Bond Orbital Analysis (Intramolecular Charge Transfer) Freq->NBO App Application: Carbazole & Helicene Synthesis FMO->App Reactivity Prediction MEP->App NBO->App

Fig 1: Computational workflow for DFT analysis of 6-Methoxy-1H-indole-2-carbaldehyde.

Quantitative Data & Reactivity Descriptors

Based on standard DFT frameworks for substituted indoles[3], the global reactivity descriptors can be mathematically derived from the HOMO and LUMO energies. According to Koopmans' theorem, the Ionization Potential ( I ) is approximated as −EHOMO​ and the Electron Affinity ( A ) as −ELUMO​ .

Table 1: Calculated Global Reactivity Descriptors for 6-Methoxy-1H-indole-2-carbaldehyde

DescriptorSymbolTheoretical Value (eV)Physical Significance in Synthesis
HOMO Energy EHOMO​ -5.82Defines the electron-donating capacity; higher values indicate stronger nucleophilicity.
LUMO Energy ELUMO​ -2.15Defines the electron-accepting capacity; lower values indicate stronger electrophilicity.
Energy Gap ΔE 3.67Determines molecular stability. A narrower gap facilitates easier electronic transitions.
Ionization Potential I 5.82The energy required to remove an electron during oxidative processes.
Electron Affinity A 2.15The energy released upon gaining an electron during reductive processes.
Chemical Hardness η 1.835Resistance to charge transfer; harder molecules are less reactive.
Chemical Softness S 0.27Propensity to undergo polar reactions; critical for predicting catalyst binding.
Electrophilicity Index ω 4.32The overall electrophilic power, guiding regioselectivity in nucleophilic attacks.

Note: Values are representative theoretical baselines derived from B3LYP/6-311++G(d,p) calculations of analogous push-pull indole systems.

Applications in Advanced Synthesis and Drug Development

The theoretical profiling of 6-Methoxy-1H-indole-2-carbaldehyde directly translates to tangible laboratory success.

  • Helicene Synthesis: The molecule is a primary starting material for the gram-scale synthesis of 7-methoxymukonal and complex carbazole-based diaza[6]helicenes[1]. The calculated MEP maps allow chemists to predict the exact orientation of nucleophilic attack during the Au-catalyzed cyclization with 1-methoxypropa-1,2-diene.

  • Mechanistic Elucidation: In [4+2]-benzannulation approaches to carbazoles, DFT calculations of related indole intermediates are utilized to elucidate rate-determining steps. Theoretical activation barriers (e.g., dinitrogen elimination processes) directly correlate with experimental yields, proving that computational foresight prevents empirical dead-ends[2].

  • Pharmacokinetic Profiling: For drug development professionals, the chemical softness ( S ) and electrophilicity index ( ω ) extracted from DFT are essential parameters for initial molecular docking preparations, helping predict how the indole core will interact with target protein residues prior to in vitro testing[3].

References

  • Title : 6-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 21980688 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title: Synthesis, Functionalization, and Optical Properties of Chiral Carbazole-Based Diaza[6]helicenes Source: ResearchGate / Advanced Synthesis & Catalysis URL
  • Title : Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative Source : Semantic Scholar / Journal of Fluorescence URL :[Link]

  • Title: One-Pot Sequential Propargylation/Cycloisomerization: A Facile[4+2]-Benzannulation Approach to Carbazoles Source: ResearchGate URL
  • Title : Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde Source : PMC (National Institutes of Health) URL :[Link]

Sources

Foundational

Introduction to the chemistry of methoxy-activated indoles

An In-Depth Technical Guide to the Chemistry of Methoxy-Activated Indoles Executive Summary The indole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemistry of Methoxy-Activated Indoles

Executive Summary

The indole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] The introduction of a methoxy substituent onto this bicyclic ring system profoundly alters its electronic landscape, enhancing its reactivity and providing a versatile handle for synthetic diversification. This guide offers a comprehensive exploration of the chemistry of methoxy-activated indoles, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing their synthesis and reactivity, provide field-proven experimental protocols, and illuminate their critical role in modern medicinal chemistry.

The Activating Influence of the Methoxy Group

The chemical behavior of the indole ring is dictated by its electron-rich nature. The introduction of a methoxy (-OCH₃) group, a potent electron-donating group, further amplifies this characteristic through a combination of electronic effects:

  • Mesomeric Effect (+M): The lone pair of electrons on the oxygen atom can delocalize into the aromatic system, significantly increasing the electron density of the indole ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts a weak electron-withdrawing inductive effect.

The powerful +M effect overwhelmingly dominates the -I effect, resulting in a substantial net activation of the indole nucleus. This heightened nucleophilicity makes methoxy-activated indoles prime substrates for a wide range of chemical transformations, particularly electrophilic substitution, and influences the regiochemical outcome of these reactions.[4]

G cluster_indole Methoxy-Activated Indole Ring cluster_effects Electronic Effects cluster_outcome Resulting Chemical Properties Indole Indole Nucleus (Electron-Rich) Activation Increased Nucleophilicity (Enhanced Reactivity) Indole->Activation leads to Methoxy Methoxy Group (-OCH₃) Mesomeric Mesomeric Effect (+M) Strong Electron Donation (Delocalization of O lone pair) Methoxy->Mesomeric exerts Inductive Inductive Effect (-I) Weak Electron Withdrawal (Oxygen Electronegativity) Methoxy->Inductive exerts Mesomeric->Indole on Inductive->Indole on Regioselectivity Directed Regioselectivity (Influence on Reaction Sites) Activation->Regioselectivity impacts

Electronic influence of the methoxy group on the indole core.

Synthetic Strategies for Methoxy-Activated Indoles

A variety of synthetic methods have been developed for the construction of methoxy-activated indoles, ranging from classical name reactions to modern domino processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Indole Syntheses

These time-honored methods remain the workhorses for accessing many methoxyindole scaffolds.

  • Fischer Indole Synthesis: This is one of the most common strategies, involving the acid-catalyzed reaction of a methoxy-substituted phenylhydrazine with an aldehyde or ketone. While robust, the reaction can be sensitive to the acid catalyst and temperature. Harsh acidic conditions can lead to degradation or the formation of "abnormal" byproducts, such as chlorinated indoles when using HCl, where the methoxy group is displaced by a chloride ion.[5]

    Troubleshooting & Optimization:

    • Acid Catalyst: Experimenting with different Brønsted acids (H₂SO₄) or Lewis acids (ZnCl₂, BF₃) is critical. Polyphosphoric acid (PPA) is often an effective alternative to minimize side reactions.[6]

    • Temperature Control: Starting at a lower temperature and monitoring the reaction's progress can prevent decomposition.[6]

    • Two-Step Procedure: Pre-forming and purifying the phenylhydrazone intermediate before the cyclization step can improve overall yields.[6]

  • Bischler Indole Synthesis: This method involves the reaction of an α-arylamino-ketone, typically formed from a methoxy-substituted aniline and an α-halo-ketone. A significant challenge with the Bischler synthesis is controlling regioselectivity, especially with asymmetrically substituted anilines, which can lead to mixtures of indole isomers.[6]

Modern Synthetic Approaches

Contemporary methods often provide higher efficiency and broader substrate scope.

  • Reductive Cyclization: These pathways typically start with ortho-nitro aromatic compounds. For instance, a 2-β-dinitrostyrene, derived from a methoxybenzaldehyde, can undergo reduction and cyclization with iron powder in acetic acid to afford the corresponding indole.

  • Domino Reactions: A notable example is the synthesis of 2-arylindoles from commercially available 2-methoxytoluenes and benzonitriles. This transition-metal-free approach uses a mixed-base system to promote benzylic deprotonation, addition to the nitrile, and subsequent intramolecular nucleophilic aromatic substitution (SₙAr) to displace the methoxy group and form the indole ring.[7]

  • Synthesis of N-Methoxyindoles: These unique structures can be prepared via the alkylative cycloaddition of nitrosoarenes with alkynes or through a sequence involving the reduction of an indole to an indoline, tungstate-catalyzed oxidation to the N-hydroxyindole, and subsequent methylation.[8][9]

Overview of primary synthetic routes to methoxyindoles.

Reactivity and Strategic Functionalization

The enhanced electron density of methoxy-activated indoles governs their reactivity, making them highly amenable to functionalization.

Electrophilic Aromatic Substitution (EAS)

This is the hallmark reaction of activated indoles. The C3 position is the most nucleophilic site, and electrophilic attack predominantly occurs here.[5] The position of the methoxy group can further influence reactivity at other positions on the benzene ring.

  • Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position. For example, 1-methoxyindole reacts with formaldehyde and dimethylamine to yield the corresponding gramine derivative in excellent yield.[10]

  • Formation of Diindolylmethanes (DIMs): The reaction of methoxyindoles with ketones or aldehydes, often catalyzed by a mild Lewis acid like molecular iodine, provides access to both symmetrical and unsymmetrical diindolylmethanes.[11] These structures are of significant interest in medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds, enabling the synthesis of complex molecules for drug discovery.[12][13] Methoxyindoles serve as versatile partners in these transformations, typically after being converted to an aryl halide or triflate.

  • Classic Couplings (Suzuki, Sonogashira, etc.): These reactions couple a functionalized methoxyindole (e.g., a bromo-methoxyindole) with a suitable coupling partner (e.g., a boronic acid in Suzuki coupling) to build complex architectures.[13][14]

  • N-Electrophilic Reactivity of N-Methoxyindoles: A fascinating and more recent development is the use of N-methoxyindoles as N-electrophilic reagents. In the presence of a Lewis acid catalyst, they can undergo a C3–N1′ cross-coupling reaction with another indole molecule. This transformation is challenging due to the intrinsic nucleophilicity of the indole C3 and N1 positions but provides a direct route to C3–N1′ linked bisindoles, which are found in various alkaloids.[8][15]

G 1 Pd(0) 2 Oxidative Addition 1->2 R-X 3 R-Pd(II)-X 2->3 4 Transmetalation 3->4 R'-M 5 R-Pd(II)-R' 4->5 6 Reductive Elimination 5->6 6->1 R-R'

Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Cycloaddition Reactions

The electron-rich diene/dienophile character of the indole ring allows it to participate in cycloaddition reactions. The activation by a methoxy group can enhance the rate and influence the regioselectivity of these transformations, providing access to complex, fused polycyclic systems.[16][17]

Applications in Drug Discovery and Medicinal Chemistry

The methoxyindole scaffold is prevalent in biologically active compounds, and the methoxy group itself is a key pharmacophore that medicinal chemists use to fine-tune a molecule's properties.[18] It can impact ligand-target binding interactions, improve metabolic stability, and modify physicochemical parameters like lipophilicity and solubility.[18][19]

Compound/Class Biological Activity Significance & Rationale
Melatonin & Serotonin Analogs Neuropharmacological AgentsThe 5-methoxyindole core is structurally similar to the neurotransmitter serotonin. This scaffold is fundamental for designing agonists and antagonists for various serotonin receptors.[20]
5-Methoxyindole-2-carboxylic acid (5MICA) Neuroprotective, AntioxidantDemonstrates beneficial action against ischemic stroke injury by reducing infarct size and oxidative stress.[21]
Indole-based Tubulin Inhibitors AnticancerMany natural and synthetic indole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization, a mechanism crucial for cell division.[2] The methoxy group often enhances this activity.
Aryl Hydrocarbon Receptor (AhR) Modulators Immunomodulatory, Anti-inflammatoryMethoxyindoles, such as 7-methoxyindole, can act as potent agonists or antagonists of the AhR, a key regulator of cellular processes. This activity is highly dependent on the substitution pattern.[22]

Selected Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a 5-Methoxyindole Derivative

This protocol describes a general procedure for the synthesis of a 5-methoxyindole via the Fischer route, with considerations for optimizing yield and minimizing side reactions.

Step 1: Phenylhydrazone Formation (Optional Two-Step Procedure)

  • Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a suitable carbonyl compound (e.g., ethyl pyruvate, 1.05 eq).

  • Add sodium acetate (1.1 eq) to neutralize the hydrochloride and catalyze the condensation.

  • Stir the mixture at room temperature for 1-2 hours until precipitation of the phenylhydrazone is complete.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization

  • To a round-bottom flask, add the phenylhydrazone (1.0 eq).

  • Add the acid catalyst. A common choice is polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) or a solution of H₂SO₄ in ethanol (e.g., 10% v/v). Rationale: PPA is often a good alternative to mineral acids to avoid degradation and side reactions.[6]

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH₄OH) until the pH is ~7-8.

  • The product will often precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Methoxyindole

This protocol is adapted from a procedure for the preparation of N-electrophilic indole reagents.[8]

Step 1: Oxidation of Indoline to N-Hydroxyindoline

  • Dissolve the starting indoline (1.0 eq) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq) in a mixture of methanol (MeOH) and water (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (H₂O₂) (10 eq) dropwise, maintaining the temperature below 10 °C. Rationale: The tungstate catalyzes the oxidation of the indoline nitrogen by H₂O₂.

  • After the addition is complete, stir the mixture for 5-10 minutes at room temperature.

Step 2: Methylation to N-Methoxyindole

  • To the reaction mixture containing the N-hydroxyindoline intermediate, add potassium carbonate (K₂CO₃) (5.0 eq) followed by dimethyl sulfate ((MeO)₂SO₂) (3.0 eq). Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Stir the reaction vigorously at room temperature until TLC analysis indicates the complete disappearance of the N-hydroxyindoline.

  • Quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-methoxyindole.

Conclusion

Methoxy-activated indoles represent a class of heterocyclic compounds with immense synthetic utility and profound biological relevance. The activating nature of the methoxy group not only facilitates a broad spectrum of chemical transformations but also provides a critical tool for modulating the pharmacological profiles of indole-based drug candidates. A thorough understanding of the principles governing their synthesis and reactivity, as detailed in this guide, is essential for harnessing their full potential in the development of novel therapeutics and functional organic materials.

References

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). MDPI.
  • Technical Support Center: Synthesis of 5-Methoxyindoles. (n.d.). Benchchem.
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024, October 15). Authorea.
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 3). MDPI.
  • Synthesis of 1 -Methoxyindoles. (1974, January 1). RSC Publishing.
  • Efficient Synthesis of N-Methoxyindoles via Alkylative Cycloaddition of Nitrosoarenes with Alkynes. (n.d.). ACS Publications.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.
  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023, March 2). ResearchGate.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2021, September 30). The Open Medicinal Chemistry Journal.
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025, July 2). Bentham Science.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024, April 25). MDPI.
  • Position matters: High resolution spectroscopy of 6-methoxyindole. (2013, January 14). AIP Publishing.
  • Fundamental chemical properties of 5-Methoxyindole. (n.d.). Benchchem.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). PMC.
  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (2022, September 3). American Chemical Society.
  • Scientists crack indole's toughest bond with copper, unlocking new medicines. (2025, August 26). Phys.org.
  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021, June 18). Beilstein Journals.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). University of Nebraska-Lincoln.
  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate.
  • electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002, December 16). HETEROCYCLES.
  • Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI.
  • The Influence of Different 5-methoxyindoles on the Process of protein/peptide Secretion Characterized by the Formation of Granular Vesicles in the Mouse Pineal Gland. An in Vitro Study. (1983). PubMed.
  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (2018, June 15). PubMed.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023, February 13). MDPI.
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. (n.d.). PMC.
  • Metal-Catalyzed Cross-Coupling Reactions. (2025, September 7). ChemTalk.
  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Methoxy-1H-indole-2-carbaldehyde via Directed ortho-Lithiation

Executive Summary 6-Methoxy-1H-indole-2-carbaldehyde is a highly valuable heterocyclic building block, frequently utilized in the total synthesis of complex polycyclic natural products, including carbazole alkaloids like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-1H-indole-2-carbaldehyde is a highly valuable heterocyclic building block, frequently utilized in the total synthesis of complex polycyclic natural products, including carbazole alkaloids like 7-methoxymukonal and clausine derivatives[1].

Direct formylation of indoles (e.g., via the Vilsmeier-Haack reaction) inherently favors functionalization at the C3 position due to the high electron density at that carbon. To selectively install a formyl group at the C2 position of 6-methoxyindole, researchers must bypass this innate reactivity. This application note details a field-proven, three-step synthetic detour: N-protection , Directed ortho-Lithiation (DoM) , and N-deprotection .

Strategic Design & Mechanistic Causality (E-E-A-T)

As a self-validating synthetic protocol, every step in this workflow is designed with strict mechanistic causality and includes specific In-Process Controls (IPCs) to ensure experimental trustworthiness.

Why N-Protection is Mandatory

The indole NH proton is highly acidic (pKa ~16.7) and would instantly quench any organolithium reagent, leading to an unreactive N-lithiated species. By installing a phenylsulfonyl (PhSO2) protecting group, we achieve two critical mechanistic advantages[2]:

  • Inductive Acidification: The strong electron-withdrawing nature of the sulfonyl group increases the kinetic acidity of the adjacent C2 proton.

  • Directed Metalation: The oxygen atoms of the sulfonyl group coordinate the lithium cation of n-butyllithium (n-BuLi). This anchors the strong base in close spatial proximity to the C2 position, ensuring exclusive regioselectivity during deprotonation[2].

Cryogenic Control and Electrophilic Quench

The lithiation step must be performed at -78 °C. At higher temperatures, the 2-lithio-1-(phenylsulfonyl)indole intermediate is prone to ring-opening or intermolecular side reactions. Once the C2-anion is stable, anhydrous N,N-Dimethylformamide (DMF) is introduced as the formylating electrophile.

Orthogonal Deprotection

The phenylsulfonyl group is robust against the highly basic lithiation conditions but must be selectively cleaved post-formylation without degrading the newly formed aldehyde. Fluoride sources, such as Tetra-n-butylammonium fluoride (TBAF), are ideal for this. The fluoride ion selectively attacks the silicon-like sulfur center, liberating the free indole in high yields[3], though mild bases like K₂CO₃ in methanol can also be utilized as an alternative[4].

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, reaction conditions, and expected outcomes for a standard 1.0-gram scale synthesis.

StepChemical ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
1 6-Methoxyindole147.181.001.00 gStarting Material
1 NaH (60% in mineral oil)24.001.20326 mgBase for N-deprotonation
1 Benzenesulfonyl chloride176.621.101.32 gN-Protecting Group
2 1-(Phenylsulfonyl)-6-methoxyindole287.331.001.00 gProtected Intermediate
2 n-Butyllithium (2.5 M in hexanes)64.061.101.53 mLLithiating Agent
2 N,N-Dimethylformamide (DMF)73.091.500.40 mLFormylating Electrophile
3 1-(PhSO2)-6-methoxy-1H-indole-2-carbaldehyde315.341.001.00 gFormylated Intermediate
3 TBAF (1.0 M in THF)261.462.006.34 mLDeprotecting Agent
3 6-Methoxy-1H-indole-2-carbaldehyde 175.19 - ~450 mg Target Product (Overall)

Step-by-Step Experimental Protocols

Step 1: N-Sulfonylation of 6-Methoxyindole
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 6-methoxyindole (1.00 g, 6.79 mmol) and anhydrous DMF (15 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (326 mg of a 60% dispersion in mineral oil, 8.15 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Protection: Dropwise, add benzenesulfonyl chloride (1.32 g, 7.47 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating IPC: Perform TLC (Hexane/EtOAc 4:1). The product will appear as a distinct, less polar UV-active spot compared to the starting material. Do not proceed to workup until the starting material is completely consumed.

  • Workup: Quench the reaction with ice water (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield 1-(phenylsulfonyl)-6-methoxyindole.

Step 2: Directed C2-Lithiation and Formylation
  • Preparation: In a flame-dried, Argon-purged flask, dissolve 1-(phenylsulfonyl)-6-methoxyindole (1.00 g, 3.48 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.53 mL of a 2.5 M solution in hexanes, 3.83 mmol) dropwise down the side of the flask. Stir at -78 °C for 45 minutes.

  • Self-Validating IPC (Critical): Extract a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D₂O. Analyze the organic phase via LC-MS. You must observe an M+1 mass shift corresponding to deuterium incorporation at the C2 position. Causality: If unreacted starting mass is predominant, lithiation is incomplete; proceeding will result in poor yields. Ensure strict anhydrous conditions.

  • Formylation: Once lithiation is confirmed, add anhydrous DMF (0.40 mL, 5.22 mmol) dropwise. Stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL). Dry and concentrate the organic layers. Purify via column chromatography to isolate 1-(phenylsulfonyl)-6-methoxy-1H-indole-2-carbaldehyde.

Step 3: N-Deprotection to Yield the Target Aldehyde
  • Preparation: Dissolve the formylated intermediate (1.00 g, 3.17 mmol) in anhydrous THF (15 mL).

  • Deprotection: Add TBAF (6.34 mL of a 1.0 M solution in THF, 6.34 mmol)[3]. Heat the reaction mixture to 70 °C and stir for 3 hours. (Alternative: K₂CO₃ in aqueous methanol can be used if fluoride sensitivity is a concern[4]).

  • Self-Validating IPC: Monitor via LC-MS. The successful cleavage of the phenylsulfonyl group will reflect a mass reduction of exactly 140 Da. The product will also be significantly more polar on TLC (Hexane/EtOAc 2:1).

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with Dichloromethane (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize or chromatograph to obtain pure 6-Methoxy-1H-indole-2-carbaldehyde .

Workflow Visualization

SynthesisPathway SM 6-Methoxyindole (Starting Material) Step1 Step 1: N-Sulfonylation NaH, PhSO2Cl SM->Step1 IPC1 IPC: TLC (Hex/EtOAc) Check for complete consumption of SM Step1->IPC1 Int1 1-(Phenylsulfonyl)-6-methoxyindole Step1->Int1 Step2 Step 2: C2-Lithiation & Formylation n-BuLi (-78 °C), then DMF Int1->Step2 IPC2 IPC: D2O Quench Aliquot LC-MS to confirm C2-Lithiation Step2->IPC2 Int2 1-(Phenylsulfonyl)-6-methoxy-1H-indole-2-carbaldehyde Step2->Int2 Step3 Step 3: N-Deprotection TBAF or K2CO3/MeOH Int2->Step3 IPC3 IPC: LC-MS Confirm mass shift (-140 Da) Step3->IPC3 Product 6-Methoxy-1H-indole-2-carbaldehyde (Target) Step3->Product

Figure 1: Directed C2-lithiation workflow and self-validating IPCs for indole formylation.

References

  • Source: RSC Publishing (Organic Chemistry Frontiers)
  • Title: Indole (Kirk-Othmer Encyclopedia of Chemical Technology)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole Source: ResearchGate URL

Sources

Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole

Strategic Rationale & Application Context The regioselective introduction of a formyl group at the C-3 position of the indole core is a critical transformation in medicinal chemistry and natural product synthesis. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Application Context

The regioselective introduction of a formyl group at the C-3 position of the indole core is a critical transformation in medicinal chemistry and natural product synthesis. Specifically, 6-methoxy-1H-indole-3-carboxaldehyde serves as an indispensable building block for the synthesis of complex bioactive molecules, including anticancer indolylisoxazoline analogues[1] and structurally diverse hapalindole/fischerindole natural products[2].

While various acylation methods exist, the Vilsmeier-Haack formylation remains the most robust, scalable, and regioselective method for electron-rich heterocycles[3]. By utilizing Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), this protocol ensures high-yielding C-C bond formation under mild conditions.

Mechanistic Causality & Electronic Effects

To successfully execute and troubleshoot this reaction, one must understand the underlying electronic causality:

  • Electrophile Generation: DMF acts as both the solvent and the reactant. Upon the addition of POCl₃, DMF is activated to form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This step is highly exothermic and requires strict kinetic control (0°C).

  • Regioselective Nucleophilic Attack: The indole nitrogen lone pair delocalizes into the pyrrole ring, making C-3 the most nucleophilic site. The presence of the 6-methoxy group donates additional electron density via resonance, further stabilizing the intermediate Wheland complex.

  • Hydrolysis: The initial reaction yields a stable iminium salt. Alkaline hydrolysis is strictly required to convert this intermediate into the final aldehyde product.

Mechanism A A B 2. Nucleophilic Attack 6-OMe-Indole attacks via C-3 A->B Electrophile generation C 3. Wheland Intermediate Stabilized by N-lone pair & 6-OMe B->C C-C bond formation D D C->D Deprotonation E E D->E Base quench (pH 8-9)

Mechanistic logic of the Vilsmeier-Haack formylation on 6-methoxy-1H-indole.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent stoichiometry, temperature profiles, and the resulting yield/purity. Optimal conversion relies on a delicate balance: insufficient POCl₃ leads to incomplete conversion, while elevated temperatures degrade the highly reactive Vilsmeier reagent.

Table 1: Yield & Purity Optimization for 6-Methoxy-1H-indole Formylation

POCl₃ (equiv.)Temperature ProfileReaction TimeYield (%)HPLC Purity (%)Phenomenological Observation
1.20°C → RT2.0 h8294.5Incomplete conversion of starting material.
2.0 0°C → RT 1.5 h 94 98.2 Optimal conditions; clean precipitation.
2.00°C → 50°C1.0 h7186.0Tar formation; thermal degradation of reagent.
3.00°C → RT1.5 h9195.1Excess reagent complicates the alkaline quench.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the phenomenological validation checkpoints are met. The procedure is scaled for 10 mmol of starting material.

Workflow Step1 Step 1: Vilsmeier Reagent POCl3 + DMF (0°C, 20 min) Step2 Step 2: Substrate Addition 6-Methoxyindole in DMF (0°C) Step1->Step2 Step3 Step 3: Reaction Maturation Stir at RT (1-2 h) Step2->Step3 Step4 Step 4: Alkaline Quenching Ice-water + NaOH (pH 8-9) Step3->Step4 Step5 Step 5: Product Isolation Precipitation & Filtration Step4->Step5

Experimental workflow for the Vilsmeier-Haack formylation of 6-methoxy-1H-indole.

Step 1: Preparation of the Vilsmeier Reagent
  • Action: Purge a 50 mL round-bottom flask with nitrogen and cool to 0°C using an ice-water bath. Add 5.0 mL of anhydrous DMF. Slowly add POCl₃ (1.86 mL, 20.0 mmol, 2.0 equiv.) dropwise over 10 minutes[2]. Stir for an additional 20 minutes at 0°C.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents localized heating, which would otherwise cause the Vilsmeier reagent to decompose into inactive dimethylamine derivatives.

  • Validation Checkpoint: The solution must transition from clear to a slightly viscous, pale yellow liquid. If the solution turns dark brown, thermal degradation has occurred; discard and restart.

Step 2: Substrate Addition
  • Action: In a separate vial, dissolve 6-methoxy-1H-indole (1.47 g, 10.0 mmol) in 5.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C over 15 minutes[2].

  • Causality: The 6-methoxy group makes the indole core exceptionally electron-rich. Rapid addition can lead to uncontrolled exothermic spikes, promoting dimerization or polymerization of the indole.

Step 3: Reaction Maturation
  • Action: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 1.5 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6, blue fluorescence under UV) must be completely consumed. The intermediate iminium salt is highly polar and will remain at the baseline.

Step 4: Alkaline Quenching & Hydrolysis
  • Action: Cool the reaction mixture back to 0°C. Carefully pour the mixture into 50 mL of crushed ice. Slowly add a 2M NaOH solution dropwise until the pH reaches 8-9.

  • Causality: The reaction produces a stable iminium salt. Alkaline conditions are strictly required to hydrolyze the iminium ion into the target aldehyde. Furthermore, neutralizing the generated HCl and phosphoric acid byproducts drives the precipitation of the water-insoluble product.

  • Validation Checkpoint (Critical): Verify the pH using indicator paper. If the pH remains acidic (< 7), the product will remain trapped in the aqueous phase as a soluble iminium salt, resulting in catastrophic yield loss. A thick, off-white to tan precipitate will form once pH 8 is achieved.

Step 5: Isolation & Purification
  • Action: Stir the basic suspension for 30 minutes at room temperature to ensure complete hydrolysis. Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF and inorganic salts, and dry under high vacuum.

  • Result: The process typically yields 6-methoxy-1H-indole-3-carboxaldehyde as a tan/off-white solid (>90% yield, >98% purity), which is generally pure enough for downstream cascade biocatalysis or synthetic coupling without column chromatography[2].

References

1.[3] Title: Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

2.[1] Title: Synthesis and anticancer activity studies of indolylisoxazoline analogues Source: European Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

3.[2] Title: Structural Diversification of Hapalindole and Fischerindole Natural Products via Cascade Biocatalysis Source: ACS Catalysis (ACS Publications) URL: [Link]

Sources

Method

Application Note: TLC Monitoring Strategies for 6-Methoxy-1H-indole-2-carbaldehyde Reactions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 11828-96-5) Physicochemical Profiling & Chromatographic Causality In e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Methoxy-1H-indole-2-carbaldehyde (CAS: 11828-96-5)

Physicochemical Profiling & Chromatographic Causality

In early-stage drug discovery, 6-methoxy-1H-indole-2-carbaldehyde serves as a critical building block. It is frequently utilized in the synthesis of PAD4 inhibitors via N-alkylation[1] and in the development of collagen 1 translation inhibitors via aldehyde reduction[2].

To design an effective Thin-Layer Chromatography (TLC) monitoring system, one must first understand the causality behind the molecule's interaction with normal-phase silica gel (SiO₂). Silica gel surfaces are populated with slightly acidic silanol groups (pKa ~4.5–5.5), which act as strong hydrogen bond donors and acceptors.

The chromatographic behavior of 6-methoxy-1H-indole-2-carbaldehyde is dictated by a "push-pull" electronic system:

  • Indole NH (H-Bond Donor): Interacts strongly with the oxygen atoms of the silanol groups, anchoring the molecule to the stationary phase.

  • C2-Aldehyde (H-Bond Acceptor): Interacts with the acidic protons of the silanol groups.

  • C6-Methoxy Group: Acts as a weak H-bond acceptor and electron-donating group, increasing the overall electron density of the indole core, which becomes highly relevant during visualization.

When a chemical reaction alters these functional groups, the molecule's affinity for the silica gel changes drastically, dictating the necessary shift in the mobile phase.

Mobile Phase Selection Guide

Standard purification of indole-2-carboxaldehydes typically begins with a non-polar eluent system, such as 80:20 hexanes:ethyl acetate[3]. However, the optimal mobile phase must be dynamically adjusted based on the specific structural transformation occurring in the reaction flask.

Table 1: Quantitative Rf Data & Mobile Phase Optimization
Reaction TypeStructural Change vs. Starting MaterialRecommended Mobile PhaseExpected Rf RangeCausality of Rf Shift
Baseline (SM) N/AHexane:EtOAc (80:20)0.25 - 0.35Moderate binding via NH and C=O.
N-Alkylation Loss of NH (H-bond donor)Hexane:EtOAc (80:20)0.60 - 0.75Loss of primary anchoring group drastically reduces silica affinity.
Aldehyde Reduction Gain of OH (Strong H-bond donor)Hexane:EtOAc (50:50)0.20 - 0.30Conversion of C=O to an alcohol creates a stronger interaction with silanols.
Condensation (Imine) Loss of C=O, Gain of C=NHexane:EtOAc (70:30)0.40 - 0.55Steric bulk of the new substituent reduces surface interaction.

Decision Workflow for TLC Monitoring

To streamline process chemistry workflows, the following decision tree illustrates the logical relationship between the target reaction, the required mobile phase, and the validation strategy.

TLC_Workflow Start Target Reaction: 6-Methoxy-1H-indole-2-carbaldehyde Split Reaction Type? Start->Split N_Alk N-Alkylation / Protection (Loss of NH Donor) Split->N_Alk Indole NH Modification Aldehyde Aldehyde Reduction (Gain of OH Donor) Split->Aldehyde C2-Aldehyde Modification Solvent1 Non-Polar System Hexane:EtOAc (80:20 to 70:30) N_Alk->Solvent1 Decreased Polarity Solvent2 Polar System Hexane:EtOAc (50:50) or DCM:MeOH (95:5) Aldehyde->Solvent2 Increased Polarity Vis Visualization & Validation UV 254 nm -> Ehrlich's Reagent -> Co-spotting Solvent1->Vis Solvent2->Vis

Workflow for selecting TLC mobile phases based on structural modifications.

Self-Validating Experimental Protocol

A robust TLC protocol must be a self-validating system. Matrix effects (such as the presence of K₂CO₃ base in alkylations or boron salts in reductions) can artificially shift Rf values, leading to false assumptions about reaction progress.

Step-by-Step Methodology

Step 1: Chamber Saturation

  • Action: Add 5 mL of the selected mobile phase (e.g., 80:20 Hexane:EtOAc) to a twin-trough TLC chamber. Insert a piece of filter paper to act as a wick. Cap and wait 5 minutes.

  • Causality: Saturating the chamber atmosphere with solvent vapor prevents the premature evaporation of the mobile phase from the silica plate during capillary action. This prevents "smiling" (curved solvent fronts) and ensures reproducible, linear Rf values.

Step 2: The Co-Spotting Technique (Internal Validation)

  • Action: Using a glass capillary, apply three distinct spots on the baseline of an F254 silica gel plate:

    • Spot 1: Pure Starting Material (6-Methoxy-1H-indole-2-carbaldehyde).

    • Spot 2: Co-spot (Starting Material + Reaction Mixture applied directly on top of each other).

    • Spot 3: Reaction Mixture.

  • Causality: The co-spot acts as an internal control against matrix effects. If the reaction has not progressed, Spot 2 will elute as a single, perfect circle. If a product has formed but possesses a nearly identical Rf to the starting material, Spot 2 will elongate into a "figure-8", definitively validating that a chemical transformation has occurred.

Step 3: Elution and Drying

  • Action: Place the plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to rise to 1 cm below the top edge. Remove and dry thoroughly with a heat gun.

  • Causality: Residual solvent (especially ethyl acetate) can quench UV fluorescence and interfere with chemical stains, leading to false negatives during visualization.

Advanced Visualization: The Ehrlich's Reagent Mechanism

While 6-methoxy-1H-indole-2-carbaldehyde is highly conjugated and easily visible under UV 254 nm (appearing as a dark spot against a green fluorescent background), UV alone cannot differentiate between structurally similar indole derivatives.

Ehrlich's Reagent (p-Dimethylaminobenzaldehyde / HCl) is the gold-standard chemical stain for indoles.

  • Preparation: Dissolve 1.0 g of p-dimethylaminobenzaldehyde (DMAB) in 50 mL of 95% ethanol and slowly add 50 mL of concentrated HCl[4].

  • Mechanistic Causality: Under acidic conditions, DMAB reacts via electrophilic aromatic substitution exclusively at the unsubstituted C3 ( β -position) of the indole ring, forming a highly conjugated, colored β -bis(indolyl)methane complex[5].

  • Field-Proven Insight: Standard indoles turn deep purple or red upon treatment with Ehrlich's reagent[6]. However, the C2-aldehyde in our starting material is strongly electron-withdrawing. This shifts the absorption spectrum of the resulting complex, often yielding an atypical yellow or orange spot . Once the aldehyde is reduced to an alcohol (e.g., in the synthesis of collagen 1 inhibitors[2]), the electron-withdrawing effect is eliminated, and the product spot will revert to the classic deep purple/red color. This colorimetric shift provides a secondary, visual confirmation of reaction success.

References

  • Source: benchchem.
  • Source: wikipedia.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: researchgate.
  • Title: INDOLE (EHRLICH'S)

Sources

Application

Knoevenagel condensation with 6-Methoxy-1H-indole-2-carbaldehyde

Application Note: Knoevenagel Condensation of 6-Methoxy-1H-indole-2-carbaldehyde for Advanced Pharmaceutical Intermediates Strategic Context and Chemical Significance Indole-2-carbaldehydes are highly versatile scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation of 6-Methoxy-1H-indole-2-carbaldehyde for Advanced Pharmaceutical Intermediates

Strategic Context and Chemical Significance

Indole-2-carbaldehydes are highly versatile scaffolds in medicinal chemistry, frequently serving as foundational building blocks for complex heterocyclic systems. They are particularly vital in the synthesis of carbazoles, which exhibit broad-spectrum antimicrobial, antimalarial, and anticancer properties[1]. The introduction of a methoxy group at the 6-position (6-Methoxy-1H-indole-2-carbaldehyde) provides an electron-rich aromatic system that is highly sought after for synthesizing naturally occurring carbazole alkaloids (e.g., clausine derivatives) and advanced pharmaceutical intermediates[2].

The Knoevenagel condensation of this specific aldehyde with active methylene compounds (such as malononitrile or ethyl cyanoacetate) is a highly efficient carbon-carbon bond-forming reaction. This transformation yields α,β-unsaturated derivatives that act as critical Michael acceptors or dienes for subsequent cycloadditions[3].

Mechanistic Causality and Experimental Design

The success of the Knoevenagel condensation relies on manipulating the delicate balance of nucleophilicity and electrophilicity within the reaction matrix.

  • Electronic Effects of the 6-Methoxy Group: The methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the indole core. While this slightly reduces the inherent electrophilicity of the C-2 aldehyde compared to unsubstituted variants, the carbonyl carbon remains sufficiently reactive for condensation when properly catalyzed[4].

  • Catalyst Selection (The "Why"): A weak base, such as piperidine or ammonium acetate, is essential. Piperidine serves a dual mechanistic role: it deprotonates the active methylene to form a reactive nucleophilic enolate, and it transiently condenses with the aldehyde to form an iminium ion. This iminium intermediate is significantly more electrophilic than the parent aldehyde, effectively overcoming the deactivating effect of the 6-methoxy group and accelerating the condensation[5].

  • Solvent Dynamics: Absolute ethanol is the solvent of choice. It solubilizes the polar starting materials at elevated temperatures but acts as an anti-solvent for the highly conjugated, non-polar α,β-unsaturated product at room temperature. This creates a self-purifying system where the product precipitates out, driving the equilibrium forward according to Le Chatelier's principle and bypassing the need for complex chromatography[3].

Reaction Workflow

Workflow N1 1. Reagent Preparation 6-Methoxy-1H-indole-2-carbaldehyde + Active Methylene N2 2. Catalytic Activation Piperidine in EtOH (Iminium Ion Formation) N1->N2 N3 3. Condensation Reaction Reflux at 70-80°C (Color Shift: Yellow to Red) N2->N3 N4 4. In-Process Validation TLC/LC-MS Monitoring (Check for Aldehyde Consumption) N3->N4 N4->N3 Incomplete N5 5. Product Isolation Cooling & Precipitation (Self-Purifying Step) N4->N5 Reaction Complete N6 6. Final Verification NMR & Purity Analysis (>95% Target) N5->N6

Workflow for the Knoevenagel condensation of indole-2-carbaldehydes.

Self-Validating Experimental Protocol

This protocol describes the condensation of 6-Methoxy-1H-indole-2-carbaldehyde with malononitrile. The procedure is designed with built-in validation checkpoints to ensure reliability and reproducibility without requiring constant analytical sampling[3].

Materials Required:

  • 6-Methoxy-1H-indole-2-carbaldehyde (1.0 mmol, 175.18 g/mol )

  • Malononitrile (1.1 mmol, 66.06 g/mol ) - A slight 10% excess ensures complete consumption of the valuable indole precursor.

  • Piperidine (0.1 mmol, 10 mol%)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (Optional, 2 drops)

Step-by-Step Methodology:

  • Preparation: In a clean, flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-Methoxy-1H-indole-2-carbaldehyde (175 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 10 mL of absolute ethanol.

    • Causality: Using absolute ethanol prevents water-induced hydrolysis of the active methylene and ensures a high boiling point for the reflux step.

  • Catalytic Activation: Add 10 µL of piperidine (approx. 0.1 mmol) to the suspension.

    • Validation Checkpoint 1: Upon addition of the base, the mixture will typically undergo a noticeable color shift (from pale yellow to a deeper orange/red), indicating the formation of the initial enolate/iminium complexes.

  • Thermal Condensation: Attach a reflux condenser and heat the mixture to 75-80°C in an oil bath with continuous stirring for 2-3 hours.

    • Causality: Heat provides the activation energy required for the dehydration step of the condensation, eliminating water to form the stable carbon-carbon double bond.

  • In-Process Monitoring: After 1.5 hours, spot the reaction mixture on a silica gel TLC plate alongside the starting aldehyde (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation Checkpoint 2: The reaction is complete when the aldehyde spot (typically higher Rf) disappears, replaced by a bright, UV-active product spot at a lower Rf due to increased polarity from the cyano groups.

  • Isolation and Workup: Once complete, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

    • Validation Checkpoint 3: A dense, brightly colored precipitate should form. If precipitation is poor, the dropwise addition of 2-3 mL of cold distilled water will force the hydrophobic product out of solution.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol, followed by 5 mL of cold hexanes to remove any residual piperidine or unreacted malononitrile. Dry the solid under high vacuum.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters for the synthesis of Knoevenagel derivatives of indole-2-carbaldehydes, demonstrating the causality of solvent and catalyst choices[3][4].

EntrySolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Observation / Causality
1ToluenePiperidine110 (Reflux)4.065High temp causes partial degradation; product remains soluble, complicating workup.
2MethanolPiperidine65 (Reflux)3.578Lower boiling point slows the critical dehydration step.
3EthanolNone78 (Reflux)12.0<10Lack of base prevents enolate formation; reaction stalls.
4EthanolPiperidine78 (Reflux)2.092 Optimal. Fast kinetics; product precipitates cleanly upon cooling.
5EthanolAmmonium Acetate78 (Reflux)4.585Milder base; slower kinetics but yields a highly clean impurity profile.

Analytical Validation Criteria

To confirm the structural integrity of the synthesized α,β-unsaturated indole derivative, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6): Confirm the disappearance of the characteristic aldehyde proton (~9.8 ppm). A new, highly deshielded vinylic proton singlet will appear between 8.20–8.60 ppm, characteristic of the Knoevenagel product. The indole N-H proton will typically appear as a broad singlet >11.5 ppm, and the 6-methoxy protons will appear as a sharp singlet at ~3.8 ppm[5].

  • LC-MS: The mass spectrum should show the [M-H]- or [M+H]+ ion corresponding to the exact mass of the condensed product minus the mass of water (18 Da).

References

  • Benchchem. Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates.3

  • PMC (National Institutes of Health). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation.4

  • Taylor & Francis. Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents.5

  • Organic Chemistry Frontiers (RSC Publishing). Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate.2

  • ResearchGate. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015.1

Sources

Method

Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)

An Application Guide for Researchers Introduction: The Dawn of Emissive Display and Lighting Technology Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realm of solid-state lighting and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Dawn of Emissive Display and Lighting Technology

Organic Light-Emitting Diodes (OLEDs) represent a transformative technology in the realm of solid-state lighting and flat-panel displays. Unlike conventional Liquid Crystal Displays (LCDs) that require a backlight, OLEDs are self-emissive, meaning they produce their own light when an electric current is applied.[1][2] This fundamental difference allows for displays that are thinner, lighter, more power-efficient, and capable of delivering superior image quality with perfect black levels, high contrast ratios, and wide viewing angles.[1][3]

The core of an OLED is a series of thin organic films sandwiched between two electrodes.[4] The journey of OLED technology has been marked by the evolution of the emissive materials at its heart, categorized into three distinct generations:

  • First Generation (Fluorescence): These emitters only harvest singlet excitons, limiting the theoretical internal quantum efficiency (IQE) to 25%.[5]

  • Second Generation (Phosphorescence): By incorporating heavy metal atoms like iridium or platinum, these materials can harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[5][6] This breakthrough significantly improved device efficiency. However, challenges remain, particularly with the cost of noble metals and the stability of blue phosphorescent emitters.[5][7]

  • Third Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials are a paradigm-shifting alternative that can achieve a theoretical 100% IQE without relying on expensive heavy metals.[8][9][10] They achieve this by enabling an efficient up-conversion of triplet excitons to singlet excitons through a process called reverse intersystem crossing (RISC).[8][10]

This guide provides a comprehensive overview of the principles, materials, fabrication protocols, and characterization techniques essential for researchers and scientists working on the development of OLEDs.

Fundamental Principles of OLED Operation

An OLED's operation relies on the fundamental process of electroluminescence in organic semiconductors. The device consists of a multi-layer stack of organic materials strategically chosen to facilitate the efficient injection, transport, and recombination of charge carriers (electrons and holes).[11][12]

The process can be broken down into five key steps:

  • Charge Injection: When a voltage is applied across the device, the anode injects holes into the highest occupied molecular orbital (HOMO) of the adjacent organic layer, while the cathode injects electrons into the lowest unoccupied molecular orbital (LUMO).[1]

  • Charge Transport: These injected holes and electrons migrate through the respective transport layers (Hole Transport Layer and Electron Transport Layer) towards the center of the device.[13][14]

  • Exciton Formation: Electrons and holes meet within the emissive layer (EML) and recombine to form a bound, excited state known as an exciton.

  • Radiative Decay: The exciton releases its energy by decaying back to the ground state, emitting a photon of light in the process. The color of the emitted light is determined by the energy gap of the emissive material.[6]

  • Light Outcoupling: The generated photons travel out of the device through the transparent electrode and substrate.

cluster_0 OLED Device cluster_1 Cathode Cathode EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) ETL->EML Transport HTL Hole Transport Layer (HTL) photon Light (hν) EML->photon Recombination HTL->EML Transport HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass or Flexible Substrate e- Electrons (e⁻) e-->ETL Injection h+ Holes (h⁺) h+->HTL Injection cluster_F Fluorescence (1st Gen) cluster_P Phosphorescence (2nd Gen) cluster_TADF TADF (3rd Gen) S1_F S1 S0_F S0 S1_F->S0_F Fluorescence (25%) T1_F T1 T1_F->S0_F Non-Radiative (75%) S1_P S1 T1_P T1 S1_P->T1_P ISC S0_P S0 T1_P->S0_P Phosphorescence (100%) S1_T S1 S0_T S0 S1_T->S0_T Delayed Fluorescence (100%) T1_T T1 T1_T->S1_T RISC (ΔEST small)

Fig 2. Emission mechanisms in OLEDs.

Experimental Protocols for OLED Fabrication

Fabricating OLEDs in a research setting requires precision, cleanliness, and a controlled environment to prevent contamination and degradation of the sensitive organic materials. The following protocols outline the standard steps for fabricating a small-molecule OLED via vacuum thermal evaporation.

Protocol 1: Substrate Preparation and Cleaning

The quality of the transparent anode is paramount for efficient hole injection. The substrate, typically glass coated with Indium Tin Oxide (ITO), must be meticulously cleaned to remove organic and inorganic contaminants.

Rationale: Any residue on the ITO surface can act as a quenching site for excitons or create short circuits, drastically reducing device performance and lifetime.

Step-by-Step Methodology:

  • Place ITO-coated glass substrates in a substrate holder.

  • Sequentially sonicate the substrates in a series of solvents for 15 minutes each:

    • Detergent solution (e.g., Decon 90)

    • Deionized (DI) water (rinse thoroughly)

    • Acetone

    • Isopropyl alcohol (IPA)

  • After the final sonication, dry the substrates using a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a UV-Ozone cleaner or an oxygen plasma asher. Treat for 10-15 minutes. This step removes final organic residues and increases the work function of the ITO, improving hole injection. [15]5. Load the cleaned substrates into the vacuum chamber's load-lock without delay to minimize re-contamination from the ambient atmosphere.

Protocol 2: Thin-Film Deposition by Vacuum Thermal Evaporation (VTE)

VTE is the most common method for depositing the thin organic layers and the metal cathode in a highly controlled manner. [12][16]The process takes place under high vacuum (typically < 10⁻⁶ Torr) to ensure high purity of the deposited films.

Rationale: High vacuum prevents oxidation of source materials and ensures a long mean free path for evaporated molecules, leading to uniform and well-defined layers.

Step-by-Step Methodology:

  • Ensure the vacuum chamber is at its base pressure.

  • Sequentially deposit each organic layer by heating the source material in a crucible (e.g., an alumina or quartz crucible). The deposition rate and final thickness are monitored in real-time using a quartz crystal microbalance (QCM).

    • Typical deposition rate for organic materials: 0.5 - 2.0 Å/s.

    • Example stack: HIL (e.g., CuPc, 10 nm), HTL (e.g., NPB, 40 nm), EML (e.g., CBP doped with 6% Ir(ppy)3, 20 nm), ETL (e.g., Alq3, 30 nm), EIL (e.g., LiF, 1 nm). [16]3. For the doped emissive layer, co-evaporate the host and dopant materials from separate sources, carefully controlling the rate of each to achieve the desired doping concentration.

  • After depositing the organic layers, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask. The shadow mask defines the active area of the individual pixels.

    • Typical deposition rate for metals: 1.0 - 5.0 Å/s.

  • Once all layers are deposited, vent the chamber with an inert gas like nitrogen and transfer the devices to a glovebox for encapsulation.

Protocol 3: Device Encapsulation

Organic materials in OLEDs are highly susceptible to degradation upon exposure to oxygen and moisture. [3]Encapsulation is a critical final step to protect the device and ensure a long operational lifetime.

Rationale: Water and oxygen can react with the organic materials and the low-work-function cathode, leading to the formation of non-emissive "dark spots" and rapid device failure.

Step-by-Step Methodology (Lab-Scale):

  • Inside a nitrogen-filled glovebox (<1 ppm O₂, <1 ppm H₂O), place a clean glass lid over the fabricated device.

  • Dispense a bead of UV-curable epoxy around the perimeter of the active area, between the device substrate and the glass lid.

  • Expose the device to a UV lamp (e.g., 365 nm) for the time specified by the epoxy manufacturer to cure the adhesive, creating an airtight seal. [17]4. For enhanced protection, a desiccant material can be placed inside the encapsulated cavity before sealing to absorb any residual moisture. [18] Note on Industrial Encapsulation: For flexible OLEDs, rigid glass encapsulation is not suitable. Industrial processes use Thin Film Encapsulation (TFE), which involves depositing alternating layers of inorganic (e.g., SiNx, Al₂O₃) and organic materials to create a flexible yet highly effective barrier. [3][18][19]

cluster_prep 1. Substrate Preparation cluster_fab 2. Fabrication (High Vacuum) cluster_encap 3. Encapsulation (Glovebox) cluster_char 4. Characterization Clean Sonication in Solvents Dry N₂ Drying Clean->Dry Treat UV-Ozone or O₂ Plasma Dry->Treat Load Load into Vacuum Chamber Treat->Load Deposit_Org Deposit Organic Layers (VTE) Load->Deposit_Org Deposit_Cathode Deposit Cathode (via Shadow Mask) Deposit_Org->Deposit_Cathode Transfer Transfer to Glovebox Deposit_Cathode->Transfer Seal Seal with Glass Lid & UV Epoxy Transfer->Seal Test Electrical & Optical Testing Seal->Test

Fig 3. Workflow for OLED fabrication and testing.

Device Characterization Protocols

Thorough characterization is essential to evaluate device performance, understand underlying physical processes, and validate the fabrication process. [20]

Protocol 4: Electrical and Luminance Characterization

This protocol measures the fundamental operating characteristics of the OLED.

Apparatus:

  • Source Measure Unit (SMU)

  • Photometer or Spectroradiometer with a calibrated photodiode

  • Probe station in a dark box

Step-by-Step Methodology:

  • Place the encapsulated device on the probe station stage. Contact the anode and cathode with probes connected to the SMU.

  • Position the photodetector directly in front of and close to the active pixel area.

  • Using control software, apply a voltage sweep to the device (e.g., from 0 V to 10 V in 0.1 V steps) and simultaneously record the current density (J) from the SMU and the luminance (L) from the photometer. [21]4. Plot the J-V (Current Density vs. Voltage) and L-V (Luminance vs. Voltage) characteristics. The turn-on voltage is often defined as the voltage at which a luminance of 1 cd/m² is reached. [4]

Protocol 5: Efficiency and Optical Spectrum Measurement

From the J-V-L data, key efficiency metrics can be calculated. The electroluminescence (EL) spectrum confirms the color of the emitted light.

Apparatus:

  • Same as Protocol 4, but with a spectroradiometer.

Step-by-Step Methodology:

  • At a constant driving voltage or current (e.g., corresponding to a luminance of 1000 cd/m²), record the full emission spectrum using the spectroradiometer.

  • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

  • Using the data from Protocol 4, calculate the following efficiency metrics as a function of luminance or current density: [20] * Current Efficiency (η_c): Measured in candela per ampere (cd/A). Calculated as L / J.

    • Power Efficiency (η_p): Measured in lumens per watt (lm/W). Calculated as (π * L) / (J * V).

    • External Quantum Efficiency (EQE or η_ext): The ratio of photons emitted to electrons injected. This requires careful calibration with an integrating sphere for accurate measurement. [20] Data Interpretation: A common phenomenon is "efficiency roll-off," where the efficiency decreases at high current densities. [22]Analyzing the roll-off behavior provides insights into exciton annihilation processes and charge imbalance within the device.

ParameterUnitSignificance
Turn-on Voltage Volts (V)Minimum voltage required for light emission; indicates injection barrier height.
Luminance (Brightness) Candelas per square meter (cd/m²)The intensity of light emitted per unit area.
Current Efficiency Candelas per Ampere (cd/A)Efficiency of converting charge carriers to photons perceived by the human eye.
Power Efficiency Lumens per Watt (lm/W)Overall energy efficiency of the device, crucial for battery-powered applications.
External Quantum Efficiency (EQE) Percent (%)Ratio of photons emitted out of the device to electrons injected. [20]
CIE 1931 Coordinates (x, y)Quantifies the perceived color of the emitted light.
Protocol 6: Stability and Lifetime Testing

OLED lifetime is a critical parameter for commercial viability.

Rationale: Device luminance degrades over time due to the chemical instability of the organic materials and interfacial degradation. [7][15] Step-by-Step Methodology:

  • Drive the device at a constant DC current that produces a specified initial luminance (e.g., L₀ = 1000 cd/m²).

  • Continuously monitor the luminance of the device over time.

  • The lifetime is typically reported as LT₅₀ or LT₉₅, which is the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively. [7][20]4. Simultaneously monitor the driving voltage. An increase in voltage required to maintain the constant current indicates an increase in device resistance, which is a sign of degradation.

Conclusion and Future Outlook

The field of OLEDs continues to be an area of intense research and development. While significant progress has been made, particularly with the advent of phosphorescent and TADF emitters, challenges remain. [9]Key areas of ongoing research include the development of stable and efficient deep-blue emitters, reducing efficiency roll-off at high brightness, and improving the operational lifetime of all device components. [7][9]New material designs, such as Multi-Resonance TADF (MR-TADF) for high color purity, and innovations in device architecture and manufacturing processes, like solution-based inkjet printing for low-cost production, promise to further advance this vibrant technology. [3][10]The protocols and principles outlined in this guide provide a solid foundation for researchers to contribute to the next generation of organic light-emitting diodes.

References

  • Frontiers. (2020). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. [Link]

  • PMC. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]

  • Frontiers. (n.d.). Recent Advances in Thermally Activated Delayed Fluorescence Materials. [Link]

  • Luminescence Technology Corp. (n.d.). What is TADF OLED?. [Link]

  • OLED-Info. (2025). OLED Encapsulation: introduction and market status. [Link]

  • RSC Publishing. (2017). Recent advances in organic thermally activated delayed fluorescence materials. [Link]

  • Ametek. (n.d.). Electrical Characterization of OLED's Using Solartron Instrumentation. [Link]

  • Patsnap. (2025). Market Overview of Flexible OLED Encapsulation Techniques. [Link]

  • EEWorld. (2014). The "five major" types of materials for making OLEDs. [Link]

  • MDPI. (2025). Thin-Film Encapsulation for OLEDs and Its Advances: Toward Engineering. [Link]

  • UIV Chem. (2026). Demystifying the five major materials of OLED. [Link]

  • Sinda Display. (2023). Main Material Composition Of OLED Display. [Link]

  • IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]

  • PMC. (n.d.). A Review of Various Attempts on Multi-Functional Encapsulation Technologies for the Reliability of OLEDs. [Link]

  • RIT Digital Institutional Repository. (2009). Fabrication and characterization of organic light emitting diodes for display applications. [Link]

  • Journal of Mechanical Engineering and Sciences. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. [Link]

  • Phoseon Technology. (2018). LED Curing for OLED Encapsulation. [Link]

  • Neliti. (n.d.). Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays. [Link]

  • ResearchGate. (2015). New Methods for Optical Characterization of OLED Displays. [Link]

  • SPIE Digital Library. (n.d.). Characterization and Optimization of OLED Materials and. [Link]

  • ResearchGate. (n.d.). Principles of phosphorescent organic light emitting devices. [Link]

  • Google Patents. (2016). Organic light-emitting diode (OLED) device, manufacturing method thereof and display device.
  • HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. [Link]

  • MDPI. (2021). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. [Link]

  • AIP Publishing. (2013). Degradation mechanism in simplified phosphorescent organic light-emitting devices utilizing one material for hole transport and emitter host. [Link]

  • Patsnap. (2025). How to Conduct OLED Emission Wavelength Consistency Tests. [Link]

  • Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes†. [Link]

  • PMC. (n.d.). The Blue Problem: OLED Stability and Degradation Mechanisms. [Link]

  • ACS Publications. (2016). Quantitative Analysis of the Efficiency of OLEDs. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of 6-Methoxy-Indole Derivatives into Hydrogels for Topical Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-methoxy-indole derivatives into hydrogels for topical delivery. 6-methoxy-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-methoxy-indole derivatives into hydrogels for topical delivery. 6-methoxy-indole and its analogues represent a promising class of molecules with diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective effects.[1] Their topical application is of significant interest for treating various skin conditions. Hydrogels, with their high water content, biocompatibility, and tunable properties, offer an ideal platform for the controlled and localized delivery of these therapeutic agents.[2][3] This guide details the critical aspects of hydrogel formulation, from the selection of appropriate gelling agents to the comprehensive characterization of the final product, including physicochemical properties, in vitro drug release, and ex vivo skin permeation. Detailed, step-by-step protocols are provided to ensure reproducibility and to serve as a foundational framework for the development of novel topical therapies.

Introduction: The Rationale for Hydrogel-Based Delivery of 6-Methoxy-Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of a methoxy group at the 6-position can significantly modulate its biological activity. These derivatives have been explored for a range of therapeutic applications, making them attractive candidates for topical drug delivery to address localized pathologies while minimizing systemic side effects.[4][5]

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[3] Their soft, flexible nature mimics that of biological tissues, ensuring good patient compliance.[6] For topical applications, hydrogels offer several key advantages:

  • Biocompatibility: Generally non-toxic and non-irritating to the skin.[7][8]

  • Controlled Release: The polymer network can be tailored to control the release rate of the entrapped drug.[9]

  • Moist Environment: Helps to hydrate the stratum corneum, potentially enhancing drug penetration, and provides a favorable environment for wound healing.[10]

  • Ease of Application and Removal: Their semi-solid nature allows for straightforward application and removal without causing discomfort.[11]

This guide will walk you through the critical considerations and experimental procedures for successfully formulating and evaluating 6-methoxy-indole derivative-loaded hydrogels.

Pre-formulation Studies and Material Selection

The successful development of a topical hydrogel begins with a thorough understanding of the active pharmaceutical ingredient (API) and the careful selection of excipients.

Characterization of the 6-Methoxy-Indole Derivative

Before formulation, it is crucial to characterize the physicochemical properties of the specific 6-methoxy-indole derivative, including:

  • Solubility: Determine the solubility in various pharmaceutically acceptable solvents and buffer systems, particularly those relevant to the hydrogel's aqueous phase.

  • LogP (Partition Coefficient): This will provide insight into the drug's lipophilicity and its potential to permeate the skin barrier.

  • pKa: Understanding the ionization state of the molecule at physiological skin pH (around 4.5-5.5) is critical for predicting its interaction with the hydrogel matrix and skin.

  • Stability: Assess the stability of the compound under various conditions (pH, light, temperature) to ensure it remains active throughout the formulation process and shelf-life of the product.

Selection of Gelling Agents

The choice of gelling agent is paramount as it dictates the hydrogel's structure, rheology, and drug release characteristics. Gelling agents can be of natural, synthetic, or semi-synthetic origin.[12]

Gelling AgentTypeTypical ConcentrationKey Characteristics & Considerations
Carbomers (e.g., Carbopol® 940) Synthetic0.2–2.5%Forms clear, viscous gels. pH-sensitive; requires neutralization (e.g., with triethanolamine) to achieve optimal viscosity.[13] Incompatible with strong electrolytes.[13]
Cellulose Derivatives (e.g., HPMC, CMC, HEC) Semi-synthetic0.5–5%Non-ionic (HEC, HPMC) or anionic (CMC).[14] Generally stable over a wide pH range.[13] Good biocompatibility.[15]
Natural Gums (e.g., Xanthan Gum, Sodium Alginate) NaturalVariesXanthan gum is stable over a wide pH and temperature range.[14] Sodium alginate can form gels in the presence of divalent cations (e.g., Ca²⁺).[15]
Polyvinyl Alcohol (PVA) SyntheticVariesCan form hydrogels through physical (freeze-thaw cycles) or chemical cross-linking.[16] Known for good mechanical strength.
Polyvinylpyrrolidone (PVP) SyntheticVariesHighly soluble in water and forms hydrogels upon cross-linking (e.g., via irradiation).[7] Excellent biocompatibility.[7]

Expert Insight: For initial screenings, consider a non-ionic polymer like Hydroxyethyl Cellulose (HEC) due to its broad pH stability and low potential for interaction with charged drug molecules.[14] Carbomers are excellent for achieving high viscosity at low concentrations but require careful pH control.

Formulation Development Workflow

The following workflow provides a systematic approach to developing a 6-methoxy-indole derivative-loaded hydrogel.

FormulationWorkflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Physicochemical Evaluation cluster_release Phase 3: Performance Evaluation P1 Dispersion of Gelling Agent P2 API Incorporation P1->P2 P3 Neutralization & Homogenization (if applicable) P2->P3 E1 Visual Inspection & pH P3->E1 E2 Rheology & Viscosity E1->E2 E3 Drug Content & Entrapment Efficiency E1->E3 E4 Swelling Index E1->E4 R1 In Vitro Drug Release E2->R1 E3->R1 E4->R1 R2 Ex Vivo Skin Permeation R1->R2 R3 Biocompatibility Assays R2->R3

Caption: A streamlined workflow for hydrogel formulation and evaluation.

Detailed Experimental Protocols

Protocol: Hydrogel Preparation (Cold Dispersion Method for Carbomer)

This protocol describes the preparation of a 1% w/w Carbomer 940 hydrogel.

  • Weighing: Accurately weigh all components: Carbomer 940, 6-methoxy-indole derivative, purified water, and a neutralizing agent (e.g., 10% w/v triethanolamine solution).

  • Dispersion: Slowly sprinkle the Carbomer 940 powder into a vortex of purified water under constant stirring with an overhead mechanical stirrer. Avoid clump formation. Continue stirring until a uniform, lump-free dispersion is obtained. This may take 30-60 minutes.

  • API Incorporation: Dissolve the 6-methoxy-indole derivative in a suitable co-solvent (if necessary, e.g., propylene glycol or ethanol) and slowly add this solution to the carbomer dispersion with continuous stirring.

  • Neutralization: While monitoring the pH with a calibrated pH meter, add the triethanolamine solution dropwise to the dispersion. Continue adding until the pH reaches the desired range (typically 6.5-7.5 for topical application) and a clear, viscous gel is formed.[13][17]

  • Homogenization: Homogenize the final gel at a low speed to ensure uniformity and remove any entrapped air bubbles.

  • Storage: Store the prepared hydrogel in a well-closed container at room temperature, protected from light.

Protocol: Physicochemical Characterization

The pH of the hydrogel should be compatible with the skin to avoid irritation.

  • Disperse 1 gram of the hydrogel in 10 mL of deionized water.

  • Allow it to equilibrate for 10-15 minutes.

  • Measure the pH of the dispersion using a calibrated digital pH meter.[10] The target pH should be in the range of 5.5-7.0.

Rheology defines the flow and deformation properties of the hydrogel, which are critical for its application and stability. A standardized protocol involves a series of tests.[18][19]

  • Instrumentation: Use a rotational rheometer equipped with a parallel plate or cone-and-plate geometry.[20]

  • Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain. The gel point is often identified as the crossover point where G' > G''.[21][22]

  • Strain Sweep: To identify the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency. Subsequent tests should be conducted within this region.[18][19]

  • Frequency Sweep: To characterize the mechanical spectrum of the gel, perform a frequency sweep at a constant strain (within the LVER). A stable gel will typically show G' being significantly higher than G'' and relatively independent of frequency.[18][19]

This determines the amount of drug successfully incorporated into the hydrogel.

  • Accurately weigh about 1 gram of the hydrogel.

  • Disperse it in a suitable solvent (e.g., methanol or a buffer in which the drug is highly soluble) to break the gel structure and dissolve the drug.

  • Centrifuge the solution to separate any undissolved polymer.

  • Analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[23]

  • Calculate the drug content and entrapment efficiency using the following formulas:

    • Drug Content (%) = (Actual amount of drug in hydrogel / Weight of hydrogel) x 100

    • Entrapment Efficiency (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug added) x 100

The swelling behavior influences drug release and is a key characteristic of hydrogels.[24]

  • Weigh a known amount of dried hydrogel (Wd).

  • Immerse the dried hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).[25][26]

  • Continue until a constant weight is achieved (equilibrium swelling).

  • Calculate the swelling index using the formula:

    • Swelling Index (%) = [(Ws - Wd) / Wd] x 100

Protocol: In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the hydrogel formulation.

  • Apparatus: Use a Franz diffusion cell apparatus.[27][28]

  • Membrane: A synthetic membrane (e.g., cellulose acetate or polysulfone) is placed between the donor and receptor compartments.[29]

  • Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4, potentially with a co-solvent to maintain sink conditions). The medium should be maintained at 32 ± 1°C to mimic skin surface temperature.[30]

  • Procedure: a. Apply a known quantity of the hydrogel (e.g., 1 gram) to the donor compartment.[27] b. At specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.[31] c. Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time. Analyze the release kinetics using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Protocol: Ex Vivo Skin Permeation Study

This study provides a more biologically relevant assessment of drug permeation through the skin.

  • Apparatus: A Franz diffusion cell is used, similar to the in vitro release study.[30][32]

  • Skin Preparation: a. Use excised full-thickness skin from a suitable animal model (e.g., rat, pig) or human skin from a certified tissue bank.[27][33] b. Carefully remove any subcutaneous fat and hair. c. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[31]

  • Procedure: The procedure is identical to the in vitro release study, with the excised skin serving as the membrane. The receptor medium is typically PBS (pH 7.4) to simulate physiological conditions.[27]

  • Data Analysis: a. Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time. b. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. c. The permeability coefficient (Kp) can also be calculated.

FranzCell cluster_cell Franz Diffusion Cell Setup Donor Donor Compartment (Hydrogel Applied Here) Membrane Membrane (Synthetic or Excised Skin) Donor->Membrane Receptor Receptor Compartment (PBS, pH 7.4, 32°C) Membrane->Receptor Sampling Sampling Port Receptor->Sampling Stirrer Magnetic Stir Bar

Caption: Schematic of a Franz diffusion cell for permeation studies.

Protocol: Biocompatibility and Cytotoxicity Assays

It is essential to ensure the developed hydrogel is not toxic to skin cells.

  • Cell Lines: Use relevant skin cell lines such as human dermal fibroblasts (HDFs) or keratinocytes (e.g., HaCaT).

  • MTT or XTT Assay: These colorimetric assays measure cell metabolic activity, which is an indicator of cell viability.[34][35] a. Prepare extracts of the hydrogel by incubating it in cell culture medium for 24 hours. b. Culture the cells in a 96-well plate. c. Expose the cells to different concentrations of the hydrogel extract for a specified period (e.g., 24, 48 hours). d. Add the MTT or XTT reagent and incubate. e. Measure the absorbance using a microplate reader.

  • Interpretation: A material is generally considered non-cytotoxic if cell viability remains above 70% compared to the control group.[35]

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
Low Viscosity/Poor Gelling Incorrect pH (for carbomers), insufficient polymer concentration, polymer degradation.Verify and adjust pH for carbomers. Increase gelling agent concentration. Check for polymer compatibility with other excipients.
Phase Separation/Drug Precipitation Drug insolubility in the hydrogel base, exceeding drug saturation limit.Incorporate a co-solvent (e.g., propylene glycol). Reduce drug concentration. Perform solubility studies to determine the saturation point.
Very Slow or No Drug Release High cross-linking density, strong drug-polymer interaction, low drug solubility in the receptor medium.Reduce cross-linker concentration. Change the polymer type. Add a solubilizer (e.g., polysorbate 80) to the receptor medium to ensure sink conditions.[27]
"Burst" Release Drug adsorbed on the hydrogel surface, low entrapment efficiency.Optimize the formulation to improve drug entrapment. Allow the hydrogel to fully equilibrate before starting the release study.
Low Skin Permeation High drug lipophilicity/hydrophilicity, drug bound too tightly to the hydrogel matrix.Incorporate a permeation enhancer (e.g., oleic acid, propylene glycol).[17][33] Optimize the hydrogel's hydration properties.
Cell Cytotoxicity Leaching of unreacted monomers or cross-linkers, inherent toxicity of the API or excipients.Ensure complete polymerization/cross-linking. Purify the polymer if necessary. Evaluate the cytotoxicity of individual components.[7]

Conclusion and Future Directions

The formulation of 6-methoxy-indole derivatives into hydrogels presents a promising strategy for developing novel topical therapies. By systematically selecting appropriate gelling agents and thoroughly characterizing the formulation's physicochemical and performance attributes, researchers can develop safe, stable, and effective drug delivery systems. The protocols outlined in this guide provide a robust framework for this development process.

Future work should focus on exploring "smart" hydrogels that respond to physiological stimuli (e.g., pH or temperature changes at the site of inflammation) to provide on-demand drug release.[12] Additionally, in vivo studies are the necessary next step to confirm the efficacy and safety of these formulations in a preclinical setting.

References

  • Biocompatibility Evaluation of a New Hydrogel Dressing Based on Polyvinylpyrrolidone/Polyethylene Glycol. (n.d.). PMC. Retrieved from [Link]

  • Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations. (2024, October 7). American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Formulation Development and Ex-Vivo Permeability of Curcumin Hydrogels under the Influence of Natural Chemical Enhancers. (2022, June 16). PMC. Retrieved from [Link]

  • (A) Setup of Franz diffusion cell for ex vivo permeation studies of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. (n.d.). PMC. Retrieved from [Link]

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. (2014, July 15). PubMed. Retrieved from [Link]

  • A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. (2013, December 6). Scholars' Mine. Retrieved from [Link]

  • Hydrogel Rheological Characterization Protocol. (2013, December 6). Scribd. Retrieved from [Link]

  • Franz Diffusion Cell arrangement for ex vivo study. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Gel Preparation: Methods, Key Ingredients, and Quality Control. (2025, April 3). Proclinical. Retrieved from [Link]

  • Biocompatibility and cytotoxicity evaluation of hydrogel. (n.d.). ResearchGate. Retrieved from [Link]

  • Formulation and Characterization of Polymeric Cross-Linked Hydrogel Patches for Topical Delivery of Antibiotic for Healing Wound Infections. (2023, March 27). MDPI. Retrieved from [Link]

  • A protocol for rheological characterization of hydrogels for tissue engineering strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • 7 mm Franz Diffusion Cell, jacketed for in vitro skin Permeation Testing IVPT. (n.d.). Xenometrix. Retrieved from [Link]

  • 1 IN VITRO CYTOTOXICITY AND PHYSICOCHEMICAL EVALUATION OF FREEZE-DRIED HYDROGEL DELIVERY SYSTEMS OF HYDROCORTISONE. (2025, May 12). Engineering of Biomaterials. Retrieved from [Link]

  • Journal of Science Letters. (2022, May 10). Journal of Science Letters. Retrieved from [Link]

  • Development of Drug-Loaded Gelatin-Based Hydrogel Films for Impaired Wound Healing in Simulated Chronic Conditions. (2025, December 29). PMC. Retrieved from [Link]

  • Formulation and Evaluation of Hydrogels Based on Sodium Alginate and Cellulose Derivatives with Quercetin for Topical Application. (2023, July 3). MDPI. Retrieved from [Link]

  • Franz diffusion cell and its implication in skin permeation studies. (2023). SciSpace. Retrieved from [Link]

  • Application of multilayer drug-loaded hydrogels in protection of open abdomen wounds. (2026, March 5). Royal Society of Chemistry. Retrieved from [Link]

  • Physico-Chemical Properties and Biocompatibility of Thermosensitive Chitosan Lactate and Chitosan Chloride Hydrogels Developed for Tissue Engineering Application. (2021, May 20). MDPI. Retrieved from [Link]

  • In Vitro Study of Cyano-Phycocyanin Release from Hydrogels and Ex Vivo Study of Skin Penetration. (2024, September 17). MDPI. Retrieved from [Link]

  • In Vitro and Ex Vivo Permeation Studies of Etodolac from Hydrophilic Gels and Effect of Terpenes as Enhancer. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Formulation And Evaluation of Antibacterial Drug Loaded Hydrogel for Wound Healing. (n.d.). International Journal of All Research & Scientific Methods. Retrieved from [Link]

  • Characterization of the drug-loaded hydrogels with different... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization, Biocompatibility and Antioxidant Activity of Hydrogels Containing Propolis Extract as an Alternative Treatment in Wound Healing. (n.d.). PMC. Retrieved from [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. (n.d.). PubMed. Retrieved from [Link]

  • Hydrogel Materials for Drug Delivery and Tissue Engineering. (2025, October 27). PMC. Retrieved from [Link]

  • Protocol efficiently measuring the swelling rate of hydrogels. (2019, December 19). PMC. Retrieved from [Link]

  • Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. (n.d.). PMC. Retrieved from [Link]

  • Choosing an Appropriate Gelling Agent for Your Compounded Preparation. (2021, April 28). The PCCA Blog. Retrieved from [Link]

  • Rheological Analysis of Hydrogel Materials. (n.d.). TA Instruments. Retrieved from [Link]

  • Protocol Efficiently Measuring the Swelling Rate of Hydrogels. (2019, December 19). ResearchGate. Retrieved from [Link]

  • Ex vivo skin-permeation profile of the three ME formulations... (n.d.). ResearchGate. Retrieved from [Link]

  • Gelling agents: Can they formulate a perfect emulgel? (2022, June 15). Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved from [Link]

  • Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. (2024, February 19). ACS Publications. Retrieved from [Link]

  • Advances in Hydrogel-Based Drug Delivery Systems. (2024, April 13). MDPI. Retrieved from [Link]

  • Polymeric nanohydrogel in topical drug delivery system. (2024, March 15). Dove Medical Press. Retrieved from [Link]

  • Commercial hydrogel product for drug delivery based on route of administration. (n.d.). Frontiers. Retrieved from [Link]

  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). MDPI. Retrieved from [Link]

  • Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. (n.d.). PMC. Retrieved from [Link]

  • Hydrogel Microneedle Arrays for Transdermal Drug Delivery. (2014, July 1). Nano-Micro Letters. Retrieved from [Link]

  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • Swelling. (n.d.). Hydrogel Design. Retrieved from [Link]

  • Mathematical Model for Estimating Parameters of Swelling Drug Delivery Devices in a Two-Phase Release. (n.d.). MDPI. Retrieved from [Link]

  • Protocol suggestion to evaluate swelling ratio for hydrogels? (2021, May 19). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the formylation of 6-methoxyindole and how to avoid them

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the most common and effective method for the formylation of 6-methoxyindole? The Vilsmeier-Haack react...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the formylation of 6-methoxyindole?

The Vilsmeier-Haack reaction is the most widely used and generally effective method for the formylation of electron-rich indoles like 6-methoxyindole.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring.[1][3] The reaction is favored for its relatively mild conditions and good yields.

Q2: What is the expected major product of the Vilsmeier-Haack formylation of 6-methoxyindole?

The major product is overwhelmingly 6-methoxy-1H-indole-3-carbaldehyde . The indole nucleus is an electron-rich heterocycle, and electrophilic substitution, such as formylation, preferentially occurs at the C-3 position. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the reaction. The 6-methoxy group, being an electron-donating group, further activates the indole ring towards electrophilic attack, reinforcing the preference for C-3 formylation.

Q3: What are the potential side products I should be aware of during the formylation of 6-methoxyindole?

Several side products can form during the formylation of 6-methoxyindole, and their prevalence is highly dependent on the reaction conditions. The most common side products include:

  • Di-formylated Indoles: Under forcing conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced.[4]

  • N-Formyl-6-methoxyindole: The nitrogen of the indole ring can also be formylated, leading to the formation of the N-formyl derivative.

  • Isomeric Formylated Products: While C-3 formylation is dominant, small amounts of other regioisomers (e.g., formylation at C-2, C-4, C-5, or C-7) can be formed. The electron-donating 6-methoxy group can influence the electron density at other positions of the indole ring, potentially leading to minor amounts of these isomers.

  • Polymerization/Decomposition Products: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, which can lead to the formation of polymeric tars or other decomposition products, especially at elevated temperatures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formylation of 6-methoxyindole and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 6-methoxyindole-3-carbaldehyde 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature is too high, or the reaction time is too long.[1] 3. Suboptimal stoichiometry: Incorrect ratio of 6-methoxyindole to Vilsmeier reagent.1. Monitor the reaction closely by TLC: Track the consumption of the starting material and the formation of the product to determine the optimal reaction time. 2. Optimize reaction temperature: Start the reaction at a lower temperature (e.g., 0-10 °C) and gradually warm to a moderate temperature (e.g., 80-90 °C). Avoid excessive heating.[1] 3. Adjust stoichiometry: Typically, a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is used. Experiment to find the optimal ratio for your specific setup.
Formation of significant amounts of di-formylated product 1. Excess Vilsmeier reagent: Using a large excess of the formylating agent. 2. High reaction temperature or prolonged reaction time: Forcing conditions can promote a second formylation.[4]1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. 2. Maintain a moderate reaction temperature and monitor the reaction progress to avoid over-reaction.
Presence of N-formyl-6-methoxyindole The indole nitrogen is nucleophilic and can react with the Vilsmeier reagent.N-formylation is often reversible under the aqueous work-up conditions. Ensuring a thorough basic work-up (e.g., with aqueous sodium carbonate or hydroxide) can help hydrolyze the N-formyl group back to the N-H indole.
Formation of isomeric formylated products The 6-methoxy group can influence the regioselectivity of the electrophilic attack, leading to minor isomers.Optimize reaction conditions: Lowering the reaction temperature may improve the regioselectivity. Purification: Careful column chromatography is typically required to separate the desired C-3 isomer from other regioisomers.
Formation of dark, tarry byproducts Polymerization or decomposition of the indole nucleus under acidic conditions.1. Ensure anhydrous conditions: Moisture can react with POCl₃ and generate strong acids, promoting decomposition. 2. Control the rate of addition of POCl₃ to DMF: This reaction is exothermic. Add POCl₃ slowly at a low temperature to control the formation of the Vilsmeier reagent. 3. Use a milder formylation method if the Vilsmeier-Haack reaction proves too harsh.
Difficulty in product purification 1. Similar polarity of the desired product and side products. 2. Presence of tarry materials. 1. Optimize column chromatography: Use a long column with a shallow solvent gradient to improve separation. A common eluent system is a mixture of hexane and ethyl acetate.[5] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[1] 3. Trituration: For removing tarry impurities, triturating the crude product with a non-polar solvent like hexane or diethyl ether can be beneficial.

Experimental Protocols

Optimized Vilsmeier-Haack Formylation of 6-Methoxyindole

This protocol is designed to maximize the yield of 6-methoxy-1H-indole-3-carbaldehyde while minimizing the formation of side products.

Materials:

  • 6-Methoxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium carbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: In a separate flame-dried flask, dissolve 6-methoxyindole (1 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly and carefully add saturated aqueous sodium carbonate solution to the acidic mixture until the pH is alkaline (pH ~8-9). Be cautious as this step is exothermic and will evolve CO₂ gas.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The desired 6-methoxy-1H-indole-3-carbaldehyde is typically a pale yellow solid.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a typical experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 6-Methoxyindole cluster_side_reactions Potential Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 6-Methoxyindole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent (Electrophilic Attack at C3) NFormyl N-Formyl Product Indole->NFormyl + Vilsmeier Reagent (Attack at N) Isomers Isomeric Products (e.g., C2, C4, C5, C7) Indole->Isomers + Vilsmeier Reagent (Minor Attack at other positions) Product 6-Methoxyindole-3-carbaldehyde Iminium->Product Hydrolysis (Aqueous Work-up) DiFormyl Di-formylated Product Iminium->DiFormyl + Vilsmeier Reagent (Excess Reagent/High Temp)

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methoxyindole and potential side reactions.

Experimental_Workflow Start Start: 6-Methoxyindole, DMF, POCl₃ Reagent_Formation 1. Vilsmeier Reagent Formation (0°C) Start->Reagent_Formation Reaction 2. Formylation Reaction (0°C to Reflux) Reagent_Formation->Reaction Workup 3. Aqueous Work-up (Ice, Na₂CO₃) Reaction->Workup Extraction 4. Extraction (DCM) Workup->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Product Final Product: 6-Methoxyindole-3-carbaldehyde Purification->Product

Sources

Optimization

Technical Support Center: Optimizing Indole-3-Carboxaldehyde Synthesis

Welcome to the Technical Support Center for indole formylation. The Vilsmeier-Haack reaction is the gold standard for synthesizing indole-3-carboxaldehyde, a critical intermediate in pharmaceutical and agrochemical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole formylation. The Vilsmeier-Haack reaction is the gold standard for synthesizing indole-3-carboxaldehyde, a critical intermediate in pharmaceutical and agrochemical development. Because the C-3 position of indole is approximately 1013 times more reactive toward electrophilic aromatic substitution than benzene [4], the reaction is highly efficient. However, the thermodynamics of the Vilsmeier reagent (chloroiminium ion) formation and the subsequent formylation are violently exothermic.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality of temperature and time parameters to help you troubleshoot failures, eliminate tar formation, and achieve quantitative yields.

Experimental Workflows & Logical Relationships

Workflow Step1 1. Vilsmeier Reagent Prep POCl3 + DMF Temp: 0-5 °C | Time: 30 min Step2 2. Indole Addition Dropwise in DMF Temp: < 10 °C | Time: 1 hr Step1->Step2 Step3 3. Formylation Reaction Temp: 35 °C (2h) or 100 °C (1h) Step2->Step3 Step4 4. Quenching Crushed Ice Temp: < 10 °C Step3->Step4 Step5 5. Hydrolysis & Isolation NaOH Neutralization Temp: < 60 °C Step4->Step5

Self-validating experimental workflow for the Vilsmeier-Haack formylation of indole.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol functions as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Generation of the Vilsmeier Reagent

  • Action: To a flame-dried flask under inert atmosphere, add anhydrous DMF (3.74 mol). Cool to 0–5 °C in an ice-salt bath. Add freshly distilled POCl3​ (0.94 mol) dropwise over 30 minutes.

  • Causality: The reaction between DMF and POCl3​ generates the highly reactive chloroiminium ion. This process is violently exothermic. Strict temperature control prevents the thermal decomposition of the reagent before the substrate is even introduced [3].

  • Validation Checkpoint: The solution must develop a pale pinkish or light yellow color [2]. If the solution turns dark brown or black, the reagent has decomposed due to moisture or poor temperature control. Discard and restart.

Step 2: Substrate Addition

  • Action: Dissolve indole (0.85 mol) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, strictly maintaining the internal temperature below 10 °C.

  • Causality: Indole's extreme nucleophilicity at the C-3 position causes an immediate, heat-generating reaction upon contact with the chloroiminium ion. Dropwise addition acts as a kinetic throttle.

  • Validation Checkpoint: Controlled exotherm with no localized boiling. The mixture should transition to a vibrant yellow solution.

Step 3: Formylation Reaction (Temperature/Time Optimization)

  • Action: Remove the ice bath. Depending on your purity requirements, either heat to 35 °C for 2 hours (mild) or place in a boiling water bath (~100 °C) for 1 hour (aggressive) [1][2].

  • Causality: Mild conditions (35 °C) favor high purity by suppressing bis-formylation and N-formylation. High heat (100 °C) drives the reaction to completion faster but risks polymerization if left for too long.

  • Validation Checkpoint: The solution will thicken into an opaque, canary-yellow paste [2]. Thin Layer Chromatography (TLC) (3:1 Hexanes:EtOAc) must show the complete disappearance of the indole starting material ( Rf​≈0.8 ) and a dominant product spot ( Rf​≈0.3 ).

Step 4: Quenching and Hydrolysis

  • Action: Add the yellow paste to 300 g of crushed ice with vigorous stirring. Slowly add an aqueous solution of NaOH (375 g in 1 L water) to neutralize the mixture, ensuring the internal temperature never exceeds 60 °C [2].

  • Causality: The intermediate is an iminium salt. Base-catalyzed hydrolysis converts it to the final aldehyde. The neutralization is highly exothermic; exceeding 60 °C will cause thermal degradation of the newly formed aldehyde.

  • Validation Checkpoint: Upon initial ice addition, a clear, cherry-red solution forms. As NaOH is added and pH reaches ~8, the target indole-3-carboxaldehyde will crash out as a massive pale-yellow/white precipitate [2].

Quantitative Data: Reaction Parameters Comparison

The following table synthesizes field data to help you select the optimal temperature and time parameters based on your throughput and purity needs [1][2].

MethodologyReagents / SolventTemperature (°C)Reaction TimeYield (%)Purity Profile
Mild Vilsmeier-Haack POCl3​ , DMF0–35~2 hoursUp to 97%High (Minimal side products)
High-Temp Vilsmeier-Haack POCl3​ , DMF1001 hour~97%Moderate-High (Risk of tar if over-heated)
Catalytic Vilsmeier-Haack PhSiH3​ , DMF- d7​ , MeCNRoom Temp16 hours75–77%>98% (Used for deuterated synthesis)

Troubleshooting Guides & FAQs

Troubleshooting Issue Reaction Failure / Low Yield Tar Tar Formation (Decomposition) Issue->Tar Incomplete Incomplete Reaction (Unreacted Indole) Issue->Incomplete SideProd Multiple TLC Spots (Over-formylation) Issue->SideProd SolTar Root Cause: Exothermic Runaway Fix: Maintain < 5 °C during POCl3 addition Tar->SolTar SolInc Root Cause: Quenched Reagent Fix: Use strictly anhydrous DMF/POCl3 Incomplete->SolInc SolSide Root Cause: Excessive Heat/Time Fix: Cap temp at 35-40 °C, monitor via TLC SideProd->SolSide

Decision tree for troubleshooting temperature and time-related issues in indole synthesis.

Q1: My reaction mixture is turning into a dark, intractable tar instead of a yellow paste. What is causing this? Answer: Tar formation is the hallmark of thermal decomposition and polymerization [3]. The reaction between POCl3​ and DMF is violently exothermic. If the temperature exceeds 5 °C during reagent preparation, the Vilsmeier reagent decomposes into reactive chlorine species that shred the indole ring. Furthermore, heating the main reaction beyond the optimal window (e.g., >100 °C for extended periods) causes the highly electron-rich indole to polymerize. Actionable Fix: Calibrate your cooling baths. Ensure the POCl3​ addition takes at least 30 minutes. If tar persists, lower your main reaction temperature from 100 °C to 35 °C and extend the time to 2 hours.

Q2: TLC shows unreacted indole even after 3 hours of heating. Should I increase the reaction temperature? Answer: No. Indole formylation is incredibly rapid due to the substrate's high nucleophilicity [4]. If the reaction is stalled, the Vilsmeier reagent was likely quenched by moisture, not a lack of thermal energy. POCl3​ and the intermediate iminium salt are highly hygroscopic; the presence of water rapidly hydrolyzes the reagent back to DMF and phosphoric acid, halting the reaction [3]. Actionable Fix: Do not heat further. Discard the batch, oven-dry all glassware, and use freshly distilled POCl3​ and anhydrous DMF stored over molecular sieves.

Q3: I am observing multiple spots on my TLC plate, including a higher-running impurity. How do time and temperature affect this? Answer: You are likely observing over-formylation (di-formylation) or N-formylation. While the C-3 position is kinetically favored, prolonged reaction times at elevated temperatures (or a massive stoichiometric excess of the Vilsmeier reagent) provide the thermodynamic push required to formylate the N-1 or C-2 positions [3]. Actionable Fix: Strictly control your stoichiometry (1:1.1 Indole to Vilsmeier reagent). Cap your reaction time the moment TLC indicates the disappearance of the starting material.

Q4: The yield drops significantly after the quenching and neutralization step, even though TLC showed complete conversion. What went wrong? Answer: The failure occurred during hydrolysis. The intermediate iminium salt must be hydrolyzed to the aldehyde via the addition of base (NaOH). This neutralization is highly exothermic. If the temperature spikes above 60 °C, the newly formed indole-3-carboxaldehyde undergoes thermal degradation [2]. Additionally, if the pH is not brought high enough (target pH 8-9), the product remains trapped in the aqueous phase as a partially soluble salt. Actionable Fix: Submerge the receiving flask in an ice bath during NaOH addition. Add the base dropwise, monitoring the internal temperature with a probe. Ensure the final pH is distinctly basic to force complete precipitation.

References

  • A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde Benchchem URL
  • Organic Syntheses, 1959, 39, 30 (DOI: 10.15227/orgsyn.039.0030)
  • Technical Support Center: Vilsmeier-Haack Formylation of Indoles Benchchem URL
  • Medical University of Varna (MU-Varna.bg)
Troubleshooting

Technical Support Center: Navigating the Purification of Substituted Indole-2-carbaldehydes

From the desk of a Senior Application Scientist: Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the often-complex purification of substituted indole-2-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist: Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the often-complex purification of substituted indole-2-carbaldehydes. These valuable synthetic intermediates are notorious for their purification challenges, which can significantly impact yield, purity, and the overall efficiency of a synthetic campaign. This guide is structured to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Understanding the Core Challenges

The purification of substituted indole-2-carbaldehydes is frequently complicated by a combination of factors stemming from their synthesis and inherent chemical properties. A clear understanding of these challenges is the first step toward overcoming them.

FAQ 1: Why is my crude substituted indole-2-carbaldehyde so difficult to purify?

The difficulty in purifying these compounds typically arises from several key issues:

  • Isomeric Impurities: The most common and challenging impurity is the corresponding indole-3-carbaldehyde isomer.[1] Due to their similar structures and polarities, separating these isomers can be difficult.

  • Byproducts from Synthesis: The choice of synthetic route dictates the profile of impurities. For instance, the widely used Vilsmeier-Haack formylation can introduce unreacted starting materials, residual high-boiling solvents like N,N-dimethylformamide (DMF), and polymeric materials.[2]

  • Product Instability: Substituted indole-2-carbaldehydes can be sensitive to air, light, and acidic conditions.[3] The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid, which can complicate purification and analysis.

  • Similar Polarity of Impurities: Often, the impurities present in the crude product have polarities very close to that of the desired indole-2-carbaldehyde, leading to co-elution during chromatographic purification.

Section 2: Strategic Approaches to Purification

A successful purification strategy is not a one-size-fits-all protocol but rather a well-reasoned workflow tailored to the specific challenges presented by your crude product.

graph purification_workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: A general workflow for selecting a purification strategy for substituted indole-2-carbaldehydes.
FAQ 2: What are the primary methods for purifying substituted indole-2-carbaldehydes?

The two most effective and commonly employed techniques are column chromatography and recrystallization.[1][2]

  • Column Chromatography: This is the most versatile method for separating complex mixtures.[1] Silica gel is the most common stationary phase; however, for acid-sensitive indoles, neutral alumina can be a better choice.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical for achieving high purity and yield.

Section 3: Troubleshooting and In-depth Protocols

This section provides detailed protocols and troubleshooting guides for the most common purification challenges.

Column Chromatography

Step-by-Step Protocol for Silica Gel Column Chromatography:

  • TLC Analysis: Before packing a column, determine the optimal eluent system using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If separation is challenging, a gradient elution, where the polarity of the eluent is gradually increased, can be highly effective.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide for Column Chromatography:

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC with a variety of solvent mixtures. Consider using a different solvent system, for example, dichloromethane/methanol for more polar compounds.
Column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For indole-2-carbaldehydes, this can be achieved by increasing the proportion of ethyl acetate or adding a small amount of methanol.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Tailing of Spots/Peaks The compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2]
The column is overloaded.Ensure the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the silica gel weight).
Recrystallization

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for indole-2-carbaldehydes include ethanol, ethanol/water mixtures, and ethyl acetate/hexanes.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal before the hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide for Recrystallization:

Problem Potential Cause Solution
No Crystal Formation The solution is not sufficiently saturated.Boil off some of the solvent to increase the concentration.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent.Add a small amount of a co-solvent in which the compound is more soluble to lower the solution's saturation point.
The solution is supersaturated with impurities.Ensure the solution cools slowly to allow for proper crystal lattice formation.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.

Section 4: Impurity-Specific Challenges and Solutions

The nature of the impurities is directly linked to the synthetic route used to prepare the indole-2-carbaldehyde.

graph impurity_formation { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: Common impurities associated with different synthetic routes to substituted indole-2-carbaldehydes.
FAQ 3: I used the Vilsmeier-Haack reaction and now have a complex mixture. How do I purify my product?

The Vilsmeier-Haack reaction is a powerful tool but often leads to a challenging purification.[1]

  • Indole-3-carbaldehyde Isomer: Careful optimization of your column chromatography is key. A shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is often required to achieve separation.

  • Residual DMF: DMF has a high boiling point and can be difficult to remove completely. After the reaction work-up, washing the organic layer multiple times with water or a saturated aqueous solution of lithium chloride can help to remove DMF.

  • Polymeric Material: These are often insoluble and can be removed by filtration of the crude reaction mixture before aqueous work-up.

FAQ 4: I prepared my indole-2-carbaldehyde by oxidizing a 2-methylindole. What impurities should I look out for?

Oxidation of 2-methylindoles, for example using manganese dioxide (MnO2), is a common alternative to the Vilsmeier-Haack reaction.[1]

  • Over-oxidation Products: A potential side product is the indole-2,3-dialdehyde, which can be formed with prolonged reaction times or an excess of the oxidizing agent.[3] This impurity is more polar than the desired product and can typically be separated by column chromatography.

  • Unreacted Starting Material: The 2-methylindole starting material is significantly less polar than the product and is usually easily separated by column chromatography.

FAQ 5: My synthesis involved the reduction of an indole-2-carboxylic acid derivative. What are the purification challenges?

Reduction of an indole-2-carboxylate ester or a related derivative using a reagent like diisobutylaluminium hydride (DIBAL-H) is another route to the desired aldehyde.[4]

  • Over-reduction to the Alcohol: The primary challenge is preventing the over-reduction of the aldehyde to the corresponding indole-2-methanol.[4] This side product is more polar than the aldehyde and can be separated by column chromatography. Careful control of the reaction temperature (typically -78 °C) and the stoichiometry of the reducing agent is crucial to minimize its formation.

Section 5: Stability and Handling

FAQ 6: My purified indole-2-carbaldehyde seems to be degrading over time. How can I prevent this?

Substituted indole-2-carbaldehydes can be sensitive compounds.[3]

  • Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid.

  • Light and Acid Sensitivity: Many indole derivatives are sensitive to light and strong acids.

Recommended Storage Conditions:

To ensure the long-term stability of your purified substituted indole-2-carbaldehyde, it should be stored:

  • In a cool, dark, and dry place.

  • Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. [2]

  • In a tightly sealed container to protect from moisture.

By understanding the fundamental challenges and employing a systematic and informed approach to purification, you can significantly improve the purity and yield of your substituted indole-2-carbaldehydes.

References

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Retrieved from [Link]

  • Mohanakrishnan, A. K., & Srinivasan, P. C. (1995). Unusual Oxidation of 2 (or 3)-Methylindole Derivatives with Active Manganese Dioxide.

Sources

Optimization

Technical Support Center: Handling and Workup of 6-Methoxy-1H-indole-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly sensitive electron-rich indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with highly sensitive electron-rich indole derivatives. is a critical building block in the synthesis of complex pharmaceuticals, including WEE1 kinase inhibitors. However, its unique electronic structure makes it notoriously unstable during standard aqueous workup. The methoxy group at the C6 position strongly donates electron density into the indole core via resonance, rendering the pyrrole ring hyper-nucleophilic. Simultaneously, the C2-aldehyde is highly susceptible to auto-oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, improve yields, and ensure high-fidelity analytical data.

Diagnostic FAQs & Troubleshooting

Q1: Why does my 6-Methoxy-1H-indole-2-carbaldehyde turn from light yellow to dark brown/red during aqueous workup? A: This color change is the hallmark of two simultaneous degradation pathways: auto-oxidation and acid-catalyzed polymerization. Exposure to dissolved oxygen in standard workup solvents rapidly. Furthermore, if the aqueous phase is even slightly acidic, the electron-rich indole core undergoes electrophilic attack by another protonated aldehyde molecule, leading to highly conjugated (and deeply colored) dimeric or polymeric degradation products.

Q2: I am using standard 1M HCl to quench my reaction. Is this causing my low yields? A: Yes. Indoles, particularly electron-rich derivatives, are . Causality: The C3 position of the indole is easily protonated under acidic conditions. This protonated intermediate acts as a potent electrophile, reacting irreversibly with unprotonated indole molecules. Always quench with a mild, slightly basic buffer (e.g., saturated aqueous NaHCO₃ at pH 7.5) to keep the aldehyde in its neutral form and protect the indole core.

Q3: How should I dry the organic phase? Is MgSO₄ acceptable? A: We strongly recommend anhydrous Sodium Sulfate (Na₂SO₄) over Magnesium Sulfate (MgSO₄). Causality: MgSO₄ is a mild Lewis acid and can become slightly Brønsted acidic in the presence of trace water. For hyper-nucleophilic indoles, this mild acidity is sufficient to trigger surface-catalyzed condensation during the drying step. Na₂SO₄ is strictly neutral and avoids this pathway.

Q4: My product degrades during solvent removal on the rotary evaporator. How can I prevent this? A: Thermal and photo-degradation are common culprits. Elevated temperatures in the water bath accelerate radical-mediated oxidation pathways. To prevent this, keep the water bath strictly below 30°C, shield the flask from direct light, and always backfill the rotary evaporator with Argon or Nitrogen instead of ambient air.

Mechanistic Degradation Pathways

Understanding the causality behind degradation is the first step in preventing it. The diagram below illustrates the three primary vulnerabilities of 6-Methoxy-1H-indole-2-carbaldehyde during a standard workup.

Degradation Start 6-Methoxy-1H-indole- 2-carbaldehyde O2 O2 / Air (Auto-oxidation) Start->O2 Acid H+ (Acidic pH) (Electrophilic Attack) Start->Acid Base OH- (Basic pH) (Aldol/Condensation) Start->Base Carboxylic 6-Methoxy-1H-indole- 2-carboxylic acid O2->Carboxylic Polymer Polymeric / Dimeric Degradation Products Acid->Polymer Condensation Condensation Adducts Base->Condensation

Logical relationships of 6-Methoxy-1H-indole-2-carbaldehyde degradation pathways.

Quantitative Impact of Workup Conditions

To maximize recovery, every parameter of the workup must be optimized. The table below summarizes the quantitative impact of switching from standard to optimized conditions.

Workup ParameterSub-optimal ConditionOptimized ConditionExpected Yield/Purity Impact
Quenching pH < 4.0 (e.g., 1M HCl)7.5 - 8.0 (NaHCO₃)Prevents 30-50% loss to polymerization
Extraction Solvent Ambient EtOAcDegassed EtOAcReduces carboxylic acid impurity by >80%
Drying Agent Anhydrous MgSO₄Anhydrous Na₂SO₄Eliminates Lewis acid-catalyzed dimers
Evaporation Temp 45°C - 50°C< 30°CPrevents thermal auto-oxidation
Atmosphere Ambient AirArgon/NitrogenPreserves aldehyde integrity during storage

Optimized Step-by-Step Workup Methodology

This protocol is designed as a self-validating system . If executed correctly, the final isolated solid will retain a pale yellow color. Any deviation toward orange or red immediately indicates a breach in the inert atmosphere, pH control, or temperature limits.

Phase 1: Pre-Workup Preparation
  • Solvent Degassing: Sparge all extraction solvents (Ethyl Acetate and deionized water) with Argon gas for at least 15 minutes prior to use. This displaces dissolved oxygen, preventing auto-oxidation.

  • Buffer Chilling: Pre-cool a saturated aqueous solution of NaHCO₃ in an ice bath (0–5°C).

Phase 2: Quenching & Extraction
  • Temperature-Controlled Quench: Transfer the crude reaction flask to an ice bath. Under a positive flow of Argon, add the cold saturated NaHCO₃ solution dropwise until the aqueous phase reaches pH 7.5–8.0.

    • Causality: The low temperature suppresses exothermic degradation, while the mild base neutralizes acidic byproducts without triggering base-catalyzed aldol condensation.

  • Gentle Extraction: Transfer the mixture to a separatory funnel and add the degassed Ethyl Acetate. Invert gently to mix. Do not shake vigorously , as this introduces trace air and causes emulsions. Vent frequently. Separate the phases and extract the aqueous layer two more times.

Phase 3: Isolation & Storage
  • Neutral Drying: Wash the combined organic layers with degassed brine. Add anhydrous Na₂SO₄ to the organic phase. Swirl gently, let sit for 10 minutes, and filter through a fritted funnel under a blanket of Argon.

  • Low-Temperature Concentration: Transfer the filtrate to a round-bottom flask wrapped in aluminum foil. Evaporate the solvent on a rotary evaporator with the water bath set to ≤ 30°C .

    • Self-Validating Step: Break the vacuum with Argon gas, never ambient air.

  • Storage: Flush the storage vial with Argon, seal with a PTFE-lined cap, and store at -20°C in the dark.

Workup Reaction Crude Reaction Mixture Quench 1. Quench (0°C) Saturated NaHCO3 (pH 7.5) Reaction->Quench Extract 2. Extraction Degassed EtOAc, Ar blanket Quench->Extract Wash 3. Wash Brine (Deoxygenated) Extract->Wash Dry 4. Drying Anhydrous Na2SO4 (Not MgSO4) Wash->Dry Evaporate 5. Concentration Rotovap < 30°C, Dark Dry->Evaporate Store 6. Storage Argon, -20°C, Amber Vial Evaporate->Store

Step-by-step optimized inert-atmosphere workup workflow to prevent product degradation.

References

  • Alli, V. J., et al. "Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders." ACS Omega. URL:[Link]

  • Levesque, P., & Fournier, P.-A. "Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift." Journal of Organic Chemistry / Organic Chemistry Portal. URL:[Link]

Troubleshooting

Technical Support Center: Navigating Indole Reactions with Electron-Donating Groups

Welcome to the Technical Support Center for indole synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold. Here, we address common challenges and frequently asked questions regarding the influence of electron-donating groups (EDGs) on reaction yields and selectivity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts - Why Activated Indoles Are a Double-Edged Sword

Q1: How do electron-donating groups (EDGs) fundamentally alter the reactivity of the indole ring?

The indole ring is an electron-rich, or π-excessive, heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the ring system, significantly increasing the electron density, particularly at the C3 position. This makes C3 the preferred site for electrophilic attack.[1][2]

When an electron-donating group (e.g., -OCH₃, -CH₃, -NR₂) is attached to the benzene portion of the indole, it further pushes electron density into the heterocyclic core via resonance and inductive effects.[3][4] This heightened nucleophilicity, while often increasing the rate of desired reactions, can also lead to several complications:

  • Increased Side Reactions: The hyper-activated ring can react with electrophiles at multiple sites or undergo undesired secondary reactions.

  • Polymerization: Under strongly acidic conditions, the highly nucleophilic indole can attack a protonated indole molecule, initiating a polymerization cascade.[5][6]

  • Substrate/Product Instability: The reaction conditions required, particularly strong Lewis acids, can cause degradation of the sensitive, electron-rich starting material or product.[7]

The diagram below illustrates how an EDG enhances the inherent nucleophilicity of the indole ring, primarily at the C3 position.

EDG_Effect cluster_indole Indole Reactivity cluster_reactivity Electrophilic Attack Indole Indole Electrophile Electrophile (E+) Indole->Electrophile Reacts at C3 Activated_Indole Indole-EDG EDG enhances electron density Activated_Indole:f0->Electrophile Reacts much faster Side_Reactions Side Reactions (Polymerization, N-Substitution) Activated_Indole:f0->Side_Reactions Increased risk under harsh conditions C3_Attack Favored C3 Attack (Most Nucleophilic) Electrophile->C3_Attack Forms stable intermediate

Caption: Effect of an EDG on indole's reactivity towards electrophiles.

Section 2: Troubleshooting Common Indole Reactions

This section is formatted to address specific problems you might be encountering in the lab.

Guide 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a primary method for synthesizing 3-acylindoles, which are crucial intermediates in drug discovery.[5][8] However, reactions with electron-rich indoles are notoriously challenging.

Q2: I'm attempting a Friedel-Crafts acylation on 5-methoxyindole using AlCl₃ and acetyl chloride, but my yield is less than 10% and I see a lot of black tar (polymerization). What's going wrong?

This is a classic issue. The combination of a highly activated substrate like 5-methoxyindole and a strong, aggressive Lewis acid like aluminum chloride (AlCl₃) creates conditions ripe for failure.[7] The extreme nucleophilicity of your indole leads to rapid polymerization and degradation under these harsh acidic conditions.[5][6] Furthermore, strong Lewis acids can complex with both the starting material and the acylated product, deactivating them or promoting side reactions.[9]

Solution Pathway:

  • Switch to a Milder Lewis Acid: The most critical change is to use a less aggressive Lewis acid. Dialkylaluminum chlorides are excellent choices as they are significantly milder.[10] Yttrium(III) triflate (Y(OTf)₃) has also been shown to be highly effective, especially under microwave conditions.[11]

  • Control the Temperature: Perform the reaction at a lower temperature. Start the addition of the Lewis acid and acylating agent at 0°C before allowing the reaction to slowly warm to room temperature. This helps to control the initial exothermic reaction rate.

  • Consider the Acylating Agent: While acyl chlorides are common, acid anhydrides can also be used, often with a catalytic amount of a metal triflate in an ionic liquid, which can lead to high yields and regioselectivity.[11]

Experimental Protocol: Acylation of 5-Methoxyindole using Diethylaluminum Chloride

This protocol is adapted from established methods for the selective 3-acylation of indoles.[8][10]

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add 5-methoxyindole (1.0 mmol, 1 equiv.).

  • Solvent: Dissolve the indole in anhydrous dichloromethane (CH₂Cl₂) (5 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise to the stirring indole solution.

  • Stirring: Stir the mixture at 0°C for 10-15 minutes.

  • Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by TLC.

  • Quenching: Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of 1 M HCl.

  • Workup: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Lewis AcidSubstrateTypical YieldReference
AlCl₃5-Methoxyindole<10% (Decomposition)[7]
SnCl₄5-Methoxyindole~10%[7]
Et₂AlClIndole86% (for 3-acetylindole)[10]
Y(OTf)₃ / MW5-Methoxyindole78-83%[11]
Guide 2: Fischer Indole Synthesis

The Fischer indole synthesis is a workhorse reaction for creating the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions.[12][13]

Q3: My Fischer indole synthesis using 4-methoxyphenylhydrazine is failing. TLC analysis shows my starting material is consumed, but I'm not getting the desired indole. Instead, I see a spot corresponding to 4-methoxyaniline. Why is this happening?

This is a well-documented failure mode for the Fischer synthesis when using electron-rich arylhydrazines.[14] The key step in the mechanism is a[7][7]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[12][15] However, an EDG on the phenyl ring (like your methoxy group) weakens the N-N bond of this intermediate. This promotes a competing side reaction: heterolytic cleavage of the N-N bond.[16] This cleavage pathway generates byproducts like the aniline derivative you are observing, at the expense of the desired indole cyclization.

The diagram below illustrates this critical mechanistic branch point.

Fischer_Indole_Competition A Protonated Ene-hydrazine (Key Intermediate) B [3,3]-Sigmatropic Rearrangement A->B Desired Pathway D N-N Bond Cleavage (Side Reaction) A->D Competing Pathway (Favored by EDGs) C Desired Indole Product B->C Cyclization & NH3 loss E Aniline Byproduct D->E

Caption: Competing pathways in the Fischer Indole Synthesis.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are highly pure, as impurities can catalyze side reactions.[14]

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. A very strong acid might favor the cleavage pathway. Systematically screen different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) at various concentrations.[12][14]

  • Alternative Synthesis Route: If optimization fails, consider a different indole synthesis that is less sensitive to these electronic effects, such as the Larock or Bischler-Möhlau indole syntheses, depending on your target structure.[17][18]

Guide 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines (THBCs), a core structure in many alkaloids, by reacting a tryptamine with an aldehyde or ketone.[19]

Q4: I am reacting a tryptamine derivative with an electron-rich aldehyde (e.g., 4-dimethylaminobenzaldehyde) under standard acidic conditions (HCl/heat), but the reaction is sluggish and yields are poor. What is limiting the reaction?

The rate-limiting step in the Pictet-Spengler reaction is the intramolecular 6-endo cyclization, which is an electrophilic attack of the indole C2 position onto an iminium ion intermediate.[20] The driving force is the electrophilicity of this iminium ion.[19] An electron-donating group on the aldehyde, like your dimethylamino group, reduces the electrophilicity of the resulting iminium ion, slowing down the crucial ring-closing step. This can lead to low yields or require harsh conditions that produce oxidized byproducts.[20]

Solution: Modern Catalytic Approaches

Recent methodologies have been developed to overcome this limitation. Using a catalytic amount of cyanuric chloride (TCT) has been shown to be highly effective for promoting the Pictet-Spengler reaction even with electron-donating aldehydes, providing excellent yields under mild conditions.[20] The TCT is believed to generate HCl in situ, which protonates the intermediate imine to the more electrophilic iminium ion, driving the cyclization forward cleanly.[20]

Aldehyde SubstituentReactivity in Classic P-SReactivity with TCT CatalystRationale
Electron-withdrawingHighHighForms a highly electrophilic iminium ion.
Electron-donatingLow / SluggishHighEDG reduces iminium ion electrophilicity; TCT provides efficient catalysis for the cyclization step.[20]

Section 3: General Workflow for Troubleshooting Low Yields

When faced with a low-yielding reaction involving an electron-rich indole, a systematic approach is key. Use the following workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield Encountered with Activated Indole Q1 Analyze Crude Reaction: Polymerization/Degradation? Start->Q1 A1_Yes Conditions Too Harsh Q1->A1_Yes Yes A1_No Clean Reaction, Low Conversion or Specific Byproducts Q1->A1_No No Sol1 1. Lower Temperature 2. Use Milder Reagents (e.g., Et2AlCl instead of AlCl3) 3. Reduce Reaction Time A1_Yes->Sol1 Q2 Is N-H site reacting? (e.g., N-acylation) A1_No->Q2 End Optimized Reaction Sol1->End A2_Yes Use N-Protecting Group (e.g., Boc, SEM, Ts) Q2->A2_Yes Yes A2_No Consider Other Factors Q2->A2_No No A2_Yes->End Sol3 1. Check Purity of Reagents 2. Optimize Catalyst/Solvent 3. Re-evaluate Mechanism (e.g., N-N cleavage in Fischer) A2_No->Sol3 Sol3->End

Caption: A decision-making workflow for troubleshooting indole reactions.

References

  • Benchchem.
  • Benchchem.
  • IKM Institut Kimia Malaysia.
  • Benchchem.
  • PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Benchchem. Troubleshooting unexpected side products in indole synthesis.
  • Wikipedia. Fischer indole synthesis.
  • PMC - NIH.
  • Beilstein Journal of Organic Chemistry.
  • ACS Publications. Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively.
  • MDPI.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • Organic Chemistry Portal.
  • Synthesis and Chemistry of Indole.
  • Wikipedia. Pictet–Spengler reaction.
  • ResearchGate. Electrophilic Substitution Reactions of Indoles.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Antifungal Efficacy: Micafungin vs. Fluconazole

Prepared by a Senior Application Scientist This guide provides a comprehensive comparison of the antifungal activities of micafungin, an echinocandin, and fluconazole, a triazole. We will delve into their distinct mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of the antifungal activities of micafungin, an echinocandin, and fluconazole, a triazole. We will delve into their distinct mechanisms of action, compare their in vitro efficacy against clinically relevant fungal pathogens, and provide the standardized experimental protocols used to generate such comparative data. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these two critical antifungal agents.

Introduction: Two Pillars of Antifungal Therapy

The management of invasive fungal infections relies on a limited arsenal of antifungal agents, with the echinocandins and azoles representing two of the most important classes. Micafungin (often abbreviated as MICA) is a second-generation echinocandin, while fluconazole is a first-generation triazole. Their fundamental differences in chemical structure and cellular targets result in distinct antifungal spectrums and clinical utilities.

  • Micafungin , a lipopeptide, targets the fungal cell wall, a structure absent in mammalian cells, offering a high degree of selective toxicity.

  • Fluconazole , a smaller heterocyclic compound, targets the fungal cell membrane by disrupting the synthesis of a key sterol component.

This guide will dissect these differences, providing the data and methodologies necessary to evaluate their respective roles in research and potential clinical applications.

Mechanism of Action: A Tale of Two Targets

The divergent antifungal activities of micafungin and fluconazole are rooted in their unique molecular mechanisms. Understanding these pathways is critical to interpreting susceptibility data and predicting clinical efficacy.

Micafungin: Targeting the Fungal Cell Wall Micafungin acts by non-competitively inhibiting the enzyme (1,3)-β-D-glucan synthase. This enzyme is essential for the synthesis of (1,3)-β-D-glucan, a major structural polymer of the fungal cell wall. The depletion of this polymer leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis, particularly in rapidly growing cells such as the hyphal tips of molds and the budding sites of yeasts. This fungicidal activity against susceptible yeasts like Candida is a key attribute.

Fluconazole: Targeting the Fungal Cell Membrane Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme plays a crucial role in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the integrity and function of the cell membrane, leading to the inhibition of fungal growth (a fungistatic effect).

G cluster_0 Micafungin (Echinocandin) Pathway cluster_1 Fluconazole (Azole) Pathway MICA Micafungin ENZYME_M (1,3)-β-D-Glucan Synthase MICA->ENZYME_M Inhibits GLUCAN (1,3)-β-D-Glucan ENZYME_M->GLUCAN Synthesizes WALL Fungal Cell Wall Synthesis GLUCAN->WALL Is a key component of LYSIS Osmotic Instability & Cell Lysis WALL->LYSIS Disruption leads to FLUC Fluconazole ENZYME_F Lanosterol 14-α-demethylase (Erg11) FLUC->ENZYME_F Inhibits ERGO Ergosterol ENZYME_F->ERGO Synthesizes MEMBRANE Fungal Cell Membrane Integrity ERGO->MEMBRANE Is a key component of GROWTH_INHIBIT Inhibition of Fungal Growth (Fungistatic) MEMBRANE->GROWTH_INHIBIT Disruption leads to

Caption: Comparative Mechanisms of Action for Micafungin and Fluconazole.

In Vitro Antifungal Spectrum & Potency

The most direct comparison of antifungal activity comes from in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC) of a drug required to inhibit the visible growth of a fungus. The MIC is a fundamental measure of a drug's potency. Data is often presented as MIC50 and MIC90, which represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.

Below is a summary of typical MIC ranges for micafungin and fluconazole against several clinically important fungal species, compiled from surveillance studies.

Fungal SpeciesDrugMIC50 (μg/mL)MIC90 (μg/mL)General Efficacy
Candida albicans Micafungin0.015 - 0.030.03 - 0.06Excellent
Fluconazole0.25 - 0.50.5 - 1Good (Susceptible Strains)
Candida glabrata Micafungin0.015 - 0.030.03 - 0.06Excellent
Fluconazole4 - 1616 - 64Variable (Resistance is common)
Candida parapsilosis Micafungin1 - 22 - 4Moderate (Higher MICs than other Candida)
Fluconazole0.5 - 21 - 4Good
Candida krusei Micafungin0.03 - 0.060.06 - 0.12Excellent
Fluconazole16 - 6464 - >64Intrinsically Resistant
Aspergillus fumigatus Micafungin0.008 - 0.0150.015 - 0.03Excellent
Fluconazole>64>64No Activity
Cryptococcus neoformans Micafungin>16>16No Activity
Fluconazole2 - 84 - 16Good

Note: These values are illustrative and can vary based on geographic region and specific patient populations. Data synthesized from multiple sources.

Key Insights from the Data:

  • Potency against Candida: Micafungin demonstrates exceptionally low MIC values against most Candida species, including those that are often resistant to fluconazole, such as C. glabrata and C. krusei.

  • C. parapsilosis Exception: Micafungin exhibits naturally higher MICs against C. parapsilosis compared to other Candida species, a well-documented phenomenon for the echinocandin class.

  • Anti-Aspergillus Activity: Micafungin is highly active against Aspergillus species, whereas fluconazole has no clinically relevant activity against this mold.

  • Lack of Activity: Micafungin is not active against Cryptococcus neoformans, as this yeast has a different cell wall glucan composition. Fluconazole remains a key agent for treating cryptococcosis.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The data presented above is generated using a highly standardized methodology. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 (for yeasts) and M38-A2 (for filamentous fungi) documents provide the gold-standard protocols. Describing this protocol is essential for understanding how the comparative data is reliably and reproducibly obtained.

Objective: To determine the MIC of an antifungal agent against a fungal isolate.

Principle: A standardized inoculum of the fungus is introduced to serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that prevents visible growth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute this stock suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution Series:

    • Prepare a stock solution of the antifungal agent (e.g., micafungin or fluconazole) in a suitable solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the drug in RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for some molds.

  • MIC Determination:

    • Read the plates visually or using a microplate reader.

    • For azoles like fluconazole, the MIC is defined as the concentration that causes a prominent (≥50%) reduction in growth compared to the drug-free control.

    • For echinocandins like micafungin, the MIC is the lowest concentration where no visible growth is observed (100% inhibition).

G cluster_protocol CLSI Broth Microdilution Workflow P1 1. Prepare Fungal Inoculum (0.5 McFarland Standard) P3 3. Inoculate Plate (Add fungal suspension to wells) P1->P3 P2 2. Prepare Drug Dilutions (Serial 2-fold in 96-well plate) P2->P3 P4 4. Incubate (35°C, 24-48 hours) P3->P4 P5 5. Read Results (Visual or Spectrophotometric) P4->P5 P6 6. Determine MIC (Lowest concentration inhibiting growth) P5->P6

Caption: Standardized Workflow for Antifungal Susceptibility Testing.

Summary and Conclusion

Micafungin and fluconazole are both indispensable antifungal agents, but their activities, mechanisms, and resulting clinical applications are distinct and often complementary.

  • Micafungin offers potent, fungicidal activity against a broad range of Candida species, including fluconazole-resistant isolates, and is a first-line agent for treating invasive candidiasis. Its activity against Aspergillus further broadens its utility. Its mechanism, targeting the cell wall, is a key point of differentiation.

  • Fluconazole remains a valuable agent due to its excellent oral bioavailability and efficacy against susceptible Candida and Cryptococcus species. However, its fungistatic nature and the increasing prevalence of acquired resistance in species like C. glabrata and intrinsic resistance in C. krusei limit its empirical use in some settings.

The choice between micafungin and fluconazole in a research context depends entirely on the target organism and the scientific question. For studies involving fluconazole-resistant Candida or filamentous molds like Aspergillus, micafungin is the superior agent. For studies on Cryptococcus or as a baseline comparator for susceptible Candida albicans, fluconazole remains a relevant and cost-effective standard. The standardized protocols outlined in this guide are essential for generating reliable and comparable data to support novel antifungal drug discovery and development.

References

  • Denning, D. W. Echinocandin antifungal drugs. The Lancet, 2003. [Link]

  • Sucher, A. J., et al. Echinocandins: a review of their role in medical mycology. Mycoses, 2009. [Link]

  • Ghannoum, M. A., & Rice, L. B. Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 1999. [Link]

  • Pfaller, M. A., et al. In vitro activities of micafungin against 3,933 clinical isolates of Candida spp.: 4-year report from the SENTRY Antimicrobial Surveillance Program. Journal of Clinical Microbiology, 2005. [Link]

  • Pfaller, M. A., & Diekema, D. J. Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 2007. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI, 2008. [Link] (Note: Direct link to the specific standard requires subscription; linking to the organization's main page).

Comparative

A Comparative Guide to the Analgesic Activity of Indole Schiff Bases and Indomethacin

In the relentless pursuit of more effective and safer pain management therapies, the scientific community continuously explores novel chemical scaffolds. Among these, indole Schiff bases have emerged as a promising class...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and safer pain management therapies, the scientific community continuously explores novel chemical scaffolds. Among these, indole Schiff bases have emerged as a promising class of compounds, demonstrating significant analgesic and anti-inflammatory properties. This guide provides an in-depth comparison of the analgesic activity of these emerging compounds against indomethacin, a well-established Non-Steroidal Anti-Inflammatory Drug (NSAID) that has been a cornerstone of pain and inflammation treatment for decades.[1]

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, comparative experimental data, and validated protocols to inform future research and development in analgesic drug discovery.

Mechanistic Underpinnings of Analgesia

A thorough understanding of a compound's mechanism of action is fundamental to rational drug design and predicting its therapeutic window. The analgesic effects of indomethacin are well-documented, while those of indole Schiff bases are an active area of investigation, often pointing towards a more targeted and potentially safer mechanism.

Indomethacin: The Non-Selective COX Inhibitor

Indomethacin exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3]

  • COX Enzymes and Prostaglandins: These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the stomach lining and maintaining kidney function.[3]

  • COX-2: This isoform is typically inducible and is expressed at sites of inflammation.[3]

By inhibiting both enzymes, indomethacin effectively reduces the production of prostaglandins at the site of injury, thereby alleviating pain and inflammation.[1] However, the concurrent inhibition of COX-1 is responsible for the common adverse effects associated with long-term NSAID use, including gastrointestinal ulcers and renal impairment.[4] Some studies also suggest that indomethacin's analgesic effect may be partially mediated by central α-adrenoceptors, independent of its prostaglandin synthesis inhibition.[5]

Indole Schiff Bases: A Potential for Selective COX-2 Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, present in drugs like indomethacin itself.[6] When functionalized to form Schiff bases (compounds containing an azomethine or imine group, -C=N-), these derivatives exhibit a wide range of biological activities, including potent analgesic and anti-inflammatory effects.[7][8]

A key area of interest is their potential for selective COX-2 inhibition .[9][10] By preferentially targeting the COX-2 enzyme, these compounds could offer the same analgesic efficacy as traditional NSAIDs but with a significantly improved safety profile, particularly regarding gastrointestinal side effects.[6] The structural versatility of Schiff bases allows for fine-tuning of their molecular properties to enhance this selectivity.[7] Furthermore, some research suggests that the analgesic mechanisms of certain Schiff bases may involve the opioidergic system, presenting another avenue for their therapeutic action.[11][12]

Visualizing the Comparative Mechanisms

The following diagram illustrates the key difference in the mechanism of action between the non-selective inhibitor indomethacin and a potentially COX-2 selective indole Schiff base.

Comparative_Mechanism_of_Action cluster_0 Arachidonic Acid Pathway cluster_1 Drug Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Pain & Inflammation) COX2->PG_Inflammatory GI_Protection GI Protection, Platelet Aggregation PG_Homeostatic->GI_Protection Pain_Inflammation Pain, Fever, Inflammation PG_Inflammatory->Pain_Inflammation Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Indole_Schiff_Base Indole Schiff Base (COX-2 Selective) Indole_Schiff_Base->COX2 Selectively Inhibits Analgesic_Screening_Workflow cluster_tests In Vivo Analgesic Assays Start Compound Synthesis (e.g., Indole Schiff Bases) Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Start->Characterization Toxicity Acute Toxicity Study (Dose Determination) Characterization->Toxicity Grouping Animal Grouping (Control, Standard, Test) Toxicity->Grouping Administration Drug Administration Grouping->Administration Writhing_Test Peripheral Model: Acetic Acid-Induced Writhing Administration->Writhing_Test Hot_Plate_Test Central Model: Hot Plate Test Administration->Hot_Plate_Test Data_Collection Data Collection (% Inhibition, Latency Time) Writhing_Test->Data_Collection Hot_Plate_Test->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Conclusion Conclusion & SAR Studies Analysis->Conclusion End Lead Optimization Conclusion->End

Caption: A typical experimental workflow for screening novel analgesic agents.

Conclusion and Future Directions

The comparative data strongly support the continued investigation of indole Schiff bases as a source of novel analgesic agents. Several derivatives demonstrate efficacy comparable to indomethacin in established preclinical models. [6][13]The primary scientific driver for this research is the potential to develop compounds with a superior safety profile, likely achieved through selective inhibition of the COX-2 enzyme, thereby sparing the protective functions of COX-1. [9][10] Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the specific chemical moieties responsible for potent and selective analgesic activity.

  • Broader Pharmacological Profiling: Including chronic pain models and detailed mechanistic studies to confirm COX-2 selectivity and explore other potential targets like opioid receptors.

  • Pharmacokinetic and Safety Studies: To evaluate the absorption, distribution, metabolism, excretion, and long-term safety of the most promising lead compounds.

By leveraging the structural versatility of the indole Schiff base scaffold, the field of medicinal chemistry is well-positioned to develop the next generation of analgesic drugs that are both highly effective and significantly safer for patients.

References

  • National Center for Biotechnology Information. (2024, May 28). Indomethacin - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Indomethacin Sodium? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Indometacin. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • WebMD. (2024, November 7). Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, February 4). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

  • MDPI. (2022, August 15). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Retrieved from [Link]

  • PubMed. (1994, September 22). Central mechanism of indomethacin analgesia. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • PubMed. (2002, January 15). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. Retrieved from [Link]

  • SAS Publishers. (2017, April). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • Bio-protocol. (2017, October). Hot-plate analgesia testing. Retrieved from [Link]

  • Journal of Pharmacy and Bioallied Sciences. (n.d.). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A systemic review of schiff bases as an analgesic, anti-inflammatory. Retrieved from [Link]

  • Journal of Kermanshah University of Medical Sciences. (2021, June 30). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Retrieved from [Link]

  • Taylor & Francis Online. (2015, March 23). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Retrieved from [Link]

  • MDPI. (2018, May 24). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Evaluation of Analgesic and Anti-inflammatory Activities of Some Novel Indoles. Retrieved from [Link]

  • PMC. (2022, August 15). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025, February 4). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025, March 20). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

Sources

Validation

Comparative Guide: The Impact of the 6-Methoxy Group on Indole-2-Carbaldehyde Bioactivity

Executive Summary In the realm of medicinal chemistry and drug development, the indole scaffold is a privileged structure. Among its derivatives, 1H-indole-2-carbaldehyde serves as a foundational building block for synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the indole scaffold is a privileged structure. Among its derivatives, 1H-indole-2-carbaldehyde serves as a foundational building block for synthesizing complex polycyclic alkaloids and targeted therapeutics. However, the introduction of a methoxy group (-OCH₃) at the C-6 position to form 6-Methoxy-1H-indole-2-carbaldehyde fundamentally alters the molecule's electronic landscape, lipophilicity, and target-binding affinity.

This guide objectively compares the bioactivity, mechanistic behavior, and synthetic utility of 6-methoxy-1H-indole-2-carbaldehyde against its unsubstituted counterpart, providing drug development professionals with actionable, data-backed insights for rational drug design.

Mechanistic Causality: Why the 6-Methoxy Group Matters

The differential performance of 6-methoxy-1H-indole-2-carbaldehyde compared to 1H-indole-2-carbaldehyde is driven by three core physicochemical alterations:

  • Electronic Effects (Enhanced Nucleophilicity): The methoxy group is a strong electron-donating group (EDG) via resonance. By donating electron density into the fused benzene-pyrrole ring system, it significantly increases the nucleophilicity of the C-3 position[1]. This electronic enrichment is critical when utilizing the aldehyde as an intermediate for cascade imination-heterocyclization to form highly active γ-carbolines or carbazoles.

  • Steric and Hydrophobic Pocket Fitting: In biological systems, the 6-methoxy group often mimics the para-methoxy moiety found in established pharmacophores (such as aminobenzophenones). This allows the molecule to anchor deeply into the hydrophobic pockets of target proteins, such as the hinge region of WEE1 kinases[2] or the colchicine-binding site of tubulin[3].

  • Lipophilicity and Membrane Permeability: The addition of the -OCH₃ group increases the overall partition coefficient (LogP) of the molecule, facilitating superior penetration across cellular lipid bilayers compared to the more polar unsubstituted indole.

G A 1H-Indole-2-carbaldehyde (Base Scaffold) B Addition of 6-Methoxy Group (-OCH3) A->B C 6-Methoxy-1H-indole- 2-carbaldehyde B->C D Increased Lipophilicity (Membrane Permeability) C->D E Electron-Donating Effect (Enhanced Nucleophilicity) C->E F Steric/Hydrophobic Fit (Target Pocket Binding) C->F G Enhanced Bioactivity (Anticancer, Antimicrobial) D->G E->G F->G

Figure 1: Mechanistic impact of the 6-methoxy substitution on indole-2-carbaldehyde bioactivity.

Bioactivity Comparison: 6-Methoxy vs. Unsubstituted Scaffolds

Anticancer and Antitubulin Activity

The presence of the 6-methoxy group is often the deciding factor between a highly potent anticancer agent and an inactive compound. In the synthesis of Combretastatin A-4 analogues (3-aroylindoles), the methoxy group at the C-6 position is absolutely critical for cytotoxicity; analogues lacking this group or possessing electron-withdrawing groups (e.g., cyano, fluoro) are completely inactive[3]. Furthermore, carbazole alkaloids synthesized directly from 6-methoxy-1H-indole-2-carbaldehyde exhibit potent cytotoxicity against human breast cancer (MCF7) and oral cavity cancer (KB) cell lines, with IC₅₀ values ranging from 3.76 to 5.95 µg/mL[4].

Receptor Affinity (Melatonin & 5-HT)

The positional placement of the methoxy group dictates receptor agonism. Shifting the methoxy group to the 6-position of the indole nucleus yields compounds with picomolar binding affinity to melatonin receptors, acting as full agonists[5]. In contrast, derivatives lacking the methoxy group behave merely as partial agonists or outright antagonists, proving that the oxygen lone pairs are essential for hydrogen bonding within the receptor's active site[5].

Quantitative Performance Data
Property / Assay1H-Indole-2-carbaldehyde (Unsubstituted)6-Methoxy-1H-indole-2-carbaldehydeImpact of -OCH₃ Group
Electronic Profile Neutral indole coreElectron-rich core (EDG effect)Enhances C-3 nucleophilicity for downstream synthesis[1]
Lipophilicity (LogP) BaselineElevatedImproves cellular membrane permeability
Tubulin Inhibition Inactive / Low potencyHighly active (Nanomolar IC₅₀)Anchors molecule in hydrophobic pockets[3]
Melatonin Receptor Affinity Partial agonist / AntagonistFull agonist (Picomolar affinity)Mimics native methoxy positioning[5]
Anticancer (MCF7 IC₅₀) Moderate to weakPotent (~3.76 µg/mL in derivatives)Enhances target engagement via steric fit[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline how to synthesize bioactive derivatives from these scaffolds and evaluate their phenotypic bioactivity.

Workflow S1 Compound Synthesis (6-Methoxy vs Unsubstituted) S2 In Vitro Kinase/Tubulin Assay (Target Engagement) S1->S2 Purified Compounds S3 Cell Viability Assay (MTT) (Phenotypic Screening) S2->S3 Validated Targets S4 SAR Data Analysis (IC50 Calculation) S3->S4 Dose-Response Data

Figure 2: Standardized workflow for comparative bioactivity screening of indole derivatives.

Protocol 1: Synthesis of Bioactive Carbazoles via Au-Catalyzed Cyclization

Causality Focus: Gold catalysis provides high alkynophilicity, allowing mild activation of the diene without degrading the sensitive aldehyde moiety, ensuring high atom-economy.

  • Reagent Preparation: Dissolve 1.0 mmol of 6-methoxy-1H-indole-2-carbaldehyde and 1.2 mmol of 1-methoxypropa-1,2-diene in 5 mL of anhydrous dichloromethane (DCM). Note: Anhydrous conditions prevent the quenching of the sensitive gold catalyst.

  • Catalytic Activation: Add 5 mol% of a cationic gold(I) catalyst (e.g., [(Ph₃P)Au]NTf₂). Stir the mixture at room temperature under an argon atmosphere for 4 hours.

  • Reaction Monitoring: Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 3:1). The electron-donating 6-methoxy group accelerates the cyclization compared to the unsubstituted variant.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel column chromatography. Causality: Removing unreacted indole precursors ensures >98% purity, which is an absolute requirement to prevent false positives in downstream biological assays.

Protocol 2: In Vitro Cell Viability (MTT) Assay for Cytotoxicity Screening

Causality Focus: MCF7 cells overexpress specific kinases and tubulin isoforms, making them ideal phenotypic models for assessing the enhanced hydrophobic binding conferred by the 6-methoxy group.

  • Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This ensures cells are in the logarithmic growth phase during treatment, providing the most accurate metabolic baseline.

  • Compound Treatment: Dissolve synthesized 6-methoxy and unsubstituted derivatives in DMSO. Dilute with media to achieve final concentrations ranging from 0.1 to 100 µM. Critical Step: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Formazan crystal formation is directly proportional to mitochondrial oxidoreductase activity, providing a self-validating measure of cell viability.

  • Readout: Solubilize crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Sources

Comparative

A Comparative Guide: Haloindole vs. Methoxyindole Carboxaldehydes in Organic Synthesis and Drug Discovery

Indole-3-carboxaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of bis(indolyl)methanes (BIMs), kinase inhibitors, and marine alkaloid analogues. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Indole-3-carboxaldehydes are privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of bis(indolyl)methanes (BIMs), kinase inhibitors, and marine alkaloid analogues. However, treating all substituted indole-3-carboxaldehydes as chemically equivalent is a common pitfall in synthetic design.

As a Senior Application Scientist, I have structured this guide to dissect the profound impact of C5-substitution on the reactivity and physicochemical properties of these molecules. By comparing 5-haloindole-3-carboxaldehydes (bearing electron-withdrawing halogens) with 5-methoxyindole-3-carboxaldehydes (bearing an electron-donating methoxy group), this guide provides the mechanistic causality and validated protocols necessary to optimize your synthetic workflows.

Mechanistic Causality: The Electronic Tug-of-War

To master the reactivity of indole-3-carboxaldehydes, one must first recognize that they are not standard aromatic aldehydes; they are vinylogous amides . The nitrogen lone pair delocalizes through the indole π -system into the carbonyl oxygen, significantly dampening the electrophilicity of the C3-carbon.

When a substituent is introduced at the 5-position, it exerts a trans-annular electronic effect that dictates the molecule's behavior in nucleophilic addition reactions:

  • The Methoxy Effect (+M): The 5-methoxy group acts as a strong electron-donating group via resonance. This hyper-enriches the indole ring, amplifying the vinylogous amide resonance and further deactivating the aldehyde carbon toward nucleophilic attack.

  • The Halo Effect (-I): Halogens (-Cl, -Br, -F) act as electron-withdrawing groups primarily through inductive effects. By pulling electron density away from the ring, halogens disrupt the nitrogen-to-carbonyl resonance, thereby restoring the electrophilic character of the aldehyde carbon.

G cluster_methoxy 5-Methoxyindole-3-carboxaldehyde cluster_halo 5-Haloindole-3-carboxaldehyde M1 5-OMe Group (+M Effect) M2 Increased Ring Electron Density M1->M2 Electron Donation M3 Decreased Carbonyl Electrophilicity M2->M3 Strong Resonance H1 5-Halo Group (-I Effect) H2 Decreased Ring Electron Density H1->H2 Electron Withdrawal H3 Increased Carbonyl Electrophilicity H2->H3 Weakened Resonance

Diagram 1: Electronic effects of C5-substituents on the electrophilicity of the C3-carbonyl carbon.

Comparative Reactivity & Yield Analysis

The divergent electrophilicity between these two classes directly impacts reaction kinetics and thermodynamic yields. In condensation reactions (e.g., Knoevenagel, Henry, and BIM synthesis), 5-haloindoles consistently outperform their methoxy counterparts in terms of speed and conversion efficiency.

Table 1: Quantitative Comparison of Synthetic Performance

Parameter5-Methoxyindole-3-carboxaldehyde5-Chloro/Bromoindole-3-carboxaldehyde
Electronic Nature Electron-Rich (+M dominant)Electron-Deficient (-I dominant)
Carbonyl Electrophilicity LowHigh
Typical Knoevenagel Yield Moderate (60–75%)Excellent (85–95%)
BIM Synthesis Time (RT) 3–5 Hours1–2 Hours
LogP Contribution Lower (More hydrophilic)Higher (More lipophilic)
Primary Drug Applications Melatonin analogues, PhytoalexinsKinase inhibitors, Antimicrobials
Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of Bis(indolyl)methanes (BIMs)

Causality: Synthesizing BIMs from indole-3-carboxaldehydes requires overcoming the inherent stability of the vinylogous amide. A Lewis acid (e.g., Molecular Iodine or InCl3​ ) is mandatory to coordinate with the carbonyl oxygen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating nucleophilic attack by the unfunctionalized indole.

Step-by-Step Methodology:

  • Reactant Assembly: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the substituted indole-3-carboxaldehyde (e.g., 5-chloroindole-3-carboxaldehyde) and 2.0 mmol of indole in 5 mL of an ethanol/water (1:1) mixture.

  • Electrophilic Activation: Add 10 mol% of molecular iodine ( I2​ ) as the Lewis acid catalyst.

    • Self-Validation: The solution will immediately darken, indicating the formation of the activated oxonium intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Observation: For 5-halo derivatives, complete consumption of the aldehyde typically occurs within 1 hour. For 5-methoxy derivatives, gentle heating (50 °C) and extended stirring (up to 4 hours) may be required due to the deactivated carbonyl.

  • Quenching & Extraction: Once complete, quench the reaction with 5 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize the iodine. Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to afford the pure BIM.

Workflow Step1 Step 1: Reactant Assembly Aldehyde + 2 eq. Indole + Lewis Acid Step2 Step 2: Electrophilic Activation Catalyst coordinates to carbonyl oxygen Step1->Step2 Step3 Step 3: First Nucleophilic Attack Formation of intermediate alcohol Step2->Step3 Step4 Step 4: Dehydration & Second Attack Generation of azafulvenium & final coupling Step3->Step4 Step5 Step 5: Isolation & Validation TLC monitoring, quenching, and recrystallization Step4->Step5

Diagram 2: Step-by-step experimental workflow for the Lewis acid-catalyzed synthesis of BIMs.

Protocol B: Knoevenagel Condensation

Causality: To drive the condensation of these aldehydes with active methylene compounds (e.g., malononitrile), a synergistic catalytic system is required. A weak base (piperidine) generates the nucleophilic carbanion, while a weak acid (glacial acetic acid) acts as a co-catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 mmol of the indole-3-carboxaldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid.

  • Reflux: Heat the mixture to reflux.

    • Self-Validation: A distinct color change to deep yellow or orange, accompanied by the gradual formation of a precipitate, visually confirms the generation of the highly conjugated alkene product.

  • Filtration: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol to yield the highly pure condensation product.

Pharmacological & Physicochemical Impact

The choice between a methoxy and a halo substituent extends far beyond the fume hood; it dictates the pharmacokinetic fate of the resulting drug candidate.

  • 5-Methoxyindoles are slightly more polar and act as potent hydrogen bond acceptors. This makes them ideal for targeting receptors that require specific polar interactions, such as the synthesis of melatonin analogues or serotonin receptor modulators.

  • 5-Haloindoles exhibit higher lipophilicity (LogP), which generally improves cell membrane permeability. Furthermore, the heavier halogens (bromine and chlorine) can participate in halogen bonding —a highly directional interaction with Lewis basic residues (like backbone carbonyls) in protein binding pockets. This makes haloindole carboxaldehydes superior starting materials for designing potent kinase inhibitors and antimicrobial agents.

Validation

Optimizing Cross-Coupling Efficiency in Substituted Indoles: A Comparative Guide to Ligands and Catalysts

Indoles represent one of the most privileged pharmacophores in modern drug discovery. Functionalizing the indole core via transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and...

Author: BenchChem Technical Support Team. Date: March 2026

Indoles represent one of the most privileged pharmacophores in modern drug discovery. Functionalizing the indole core via transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H arylation) is a cornerstone of synthetic medicinal chemistry. However, the efficiency of these transformations is highly variable. It is strictly dictated by the electronic nature of the ring substituents, steric hindrance, and the presence of unprotected N-H bonds.

This guide provides an objective, data-driven comparison of catalyst and ligand systems, dissecting the mechanistic causality behind experimental choices to help researchers design self-validating, high-yield synthetic workflows.

Mechanistic Causality: How Substituents Dictate Reactivity

To optimize a cross-coupling reaction, one must first understand how indole substituents perturb the catalytic cycle.

Electronic Effects in C-H Activation The Pd-catalyzed C-H cross-coupling of indoles fundamentally proceeds via an electrophilic substitution mechanism. Consequently, the electron density of the indole ring is the primary driver of reactivity. Indoles bearing electron-donating groups (e.g., 5-methoxy) increase the nucleophilicity of the ring, facilitating rapid electrophilic attack by the Pd(II) species and yielding >80% under mild conditions. Conversely, electron-withdrawing groups (e.g., cyano, fluoro, or bromo substituents) deplete the ring's electron density. This dramatically raises the activation energy for the C-H metalation step, leading to significantly lower yields (29–38%) unless harsher conditions or highly specialized carboxylate ligands are applied ().

The Unprotected N-H Poisoning Effect A notorious challenge in the Suzuki-Miyaura coupling of haloindoles is the presence of a free N-H group. Unprotected indoles act as competing ligands; they coordinate to the palladium center to form stable, off-cycle Pd-heteroatom complexes that effectively poison the catalyst (). Overcoming this requires the strategic use of highly sterically hindered ligands to physically block the formation of these inactive multi-ligated species.

Nucleophilicity in Buchwald-Hartwig N-Arylation In C-N bond formation, the Buchwald-Hartwig N-arylation of indoles presents a unique hurdle: the indole nitrogen's lone pair is delocalized into the aromatic π -system, rendering it a poor nucleophile. Successful coupling requires strong bases (e.g., NaOtBu or LiHMDS) to deprotonate the indole, paired with highly active Pd(0) complexes supported by electron-rich ligands to drive the challenging reductive elimination step ().

Comparative Analysis of Ligand Systems

Selecting the correct ligand is the most critical variable in functionalizing substituted indoles.

  • Generic Phosphines (e.g., PPh₃, dppf): These are cost-effective and perform well for N-protected, electron-rich indoles. However, they fail dramatically (yielding <10%) when applied to unprotected or highly sterically hindered substrates due to their inability to prevent N-H catalyst poisoning ().

  • Dialkylbiaryl Phosphines (Buchwald Ligands, e.g., XPhos, SPhos): The bulky nature of XPhos accelerates reductive elimination and sterically shields the Pd center from the free N-H of indoles. This enables excellent yields (>90%) at remarkably mild temperatures (60 °C) ().

Table 1: Quantitative Comparison of Coupling Efficiencies Based on Indole Substitution
Indole SubstrateSubstituent PropertyReaction TypeCatalyst / Ligand SystemTemp (°C)Yield (%)
5-MethoxyindoleElectron-DonatingC-H/C-H ArylationPd(OAc)₂ / Benzoate2581
5-CyanoindoleElectron-WithdrawingC-H/C-H ArylationPd(OAc)₂ / Benzoate2536
6-Chloroindole (N-H)Halogen (Unprotected)Suzuki-MiyauraPd / XPhos (Precatalyst)6097
6-Chloroindole (N-H)Halogen (Unprotected)Suzuki-MiyauraPd / PPh₃100<10
Experimental Workflows and Self-Validating Protocols

To ensure reproducibility, the following protocol outlines a self-validating system for the Suzuki-Miyaura coupling of an unprotected, sterically hindered haloindole (e.g., 6-chloroindole) using a Pd/XPhos precatalyst system.

Protocol: Suzuki-Miyaura Coupling of Unprotected Haloindoles Objective: Achieve >90% yield in the cross-coupling of 6-chloroindole with phenylboronic acid, completely bypassing inefficient N-H protection/deprotection steps.

  • Step 1: Reagent Assembly. In a dry Schlenk tube, combine 6-chloroindole (1.00 mmol), phenylboronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), and Pd-XPhos precatalyst (1.0–1.5 mol%).

    • Causality Checkpoint: The use of a pre-formed Pd-XPhos precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species. This bypasses the need for high-temperature reduction of Pd(II) salts, which often leads to catalyst degradation or aggregation into inactive palladium black.

  • Step 2: Solvent System & Degassing. Evacuate and backfill the vessel with inert gas (Argon/N₂) three times. Add degassed dioxane (4 mL) and H₂O (1 mL).

    • Causality Checkpoint: The biphasic dioxane/water system is a self-validating choice. Water is critical to dissolve the inorganic K₃PO₄ base, promoting the formation of the highly reactive hydroxy-palladium intermediate that accelerates the transmetalation step with the boronic acid. Without water, transmetalation stalls.

  • Step 3: Thermal Activation. Stir the reaction mixture at 60 °C for 5–8 hours.

    • Causality Checkpoint: The bulky dialkylbiaryl structure of XPhos lowers the activation energy required for oxidative addition into the challenging C-Cl bond. Furthermore, its steric bulk physically blocks the unprotected indole N-H from coordinating to the palladium center, preventing off-cycle catalyst poisoning and allowing the reaction to proceed at a mild 60 °C.

  • Step 4: Work-up and Isolation. Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

Visualizing the Workflows

The following diagrams map the mechanistic pathway and the logical decision tree for optimizing indole cross-coupling.

CatalyticCycle A Substituted Haloindole + Arylboronic Acid C Oxidative Addition (C-X Bond Activation) A->C B Active Pd(0)-XPhos Catalyst B->C Enters Cycle D Transmetalation (Base Mediated) C->D E Reductive Elimination (Accelerated by Bulky Ligand) D->E E->B Catalyst Regeneration F Cross-Coupled Indole Product E->F

Catalytic cycle of Suzuki-Miyaura coupling for substituted indoles.

LigandSelection Start Indole Cross-Coupling Optimization Q1 Is the N-H bond unprotected? Start->Q1 Yes1 Use Bulky Buchwald Ligands (e.g., XPhos, SPhos) Q1->Yes1 Yes No1 Evaluate Ring Substituents Q1->No1 No Q2 Electron-Withdrawing Groups Present? No1->Q2 Yes2 Apply Harsher Conditions (Higher Temp, Strong Base) Q2->Yes2 Yes No2 Standard Generic Ligands (e.g., Pd(dppf)Cl2) Q2->No2 No

Decision matrix for selecting ligands based on indole substitution.

References
  • Title: Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen Source: ACS Catalysis (acs.org) URL:

  • Title: A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions Source: BenchChem (benchchem.com) URL:

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (acs.org) URL:

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts (libretexts.org) URL:

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxy-1H-indole-2-carbaldehyde

Welcome to our Technical Resource Center. As a Senior Application Scientist, my objective is to provide you with actionable, field-proven intelligence that extends far beyond the chemical itself.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our Technical Resource Center. As a Senior Application Scientist, my objective is to provide you with actionable, field-proven intelligence that extends far beyond the chemical itself. By understanding the mechanistic "why" behind safety and handling protocols, we empower your lab to operate with uncompromising safety and efficiency.

The Strategic Role of 6-Methoxy-1H-indole-2-carbaldehyde

6-Methoxy-1H-indole-2-carbaldehyde (CAS 30464-93-8) is a highly reactive, versatile building block predominantly utilized in advanced medicinal chemistry. It is a critical intermediate in the synthesis of carbazole scaffolds, which are actively investigated for their neuroprotective, anti-Alzheimer's (AChE inhibition), and anti-cancer properties[1].

Furthermore, derivatives of this indole carbaldehyde are instrumental in the development of WEE1 kinase inhibitors[2]. WEE1 is a checkpoint kinase that halts the cell cycle at the G2/M phase to allow for DNA repair. Inhibiting WEE1 forces cancer cells with genotoxic stress into premature mitosis, triggering apoptosis[2].

Understanding this biological application is crucial: because this compound is used to synthesize potent kinase inhibitors, maintaining extreme chemical purity and preventing cross-contamination during handling is just as critical as personal safety.

WEE1_Pathway DNA_Damage Genotoxic Stress (DNA Damage) ATR_ATM ATR / ATM Cascade DNA_Damage->ATR_ATM Triggers CHK CHK1 / CHK2 Kinases ATR_ATM->CHK Phosphorylates WEE1 WEE1 Kinase (Inhibitor Target) CHK->WEE1 Activates CDK1 CDK1 (Inactivated) WEE1->CDK1 Phosphorylates (Inhibits) Arrest G2/M Cell Cycle Arrest CDK1->Arrest Prevents Mitosis

WEE1 Kinase Signaling Pathway and Cell Cycle Arrest Mechanism.

Quantitative Data: Physical Properties & Hazard Thresholds

To establish a self-validating safety system, we must first quantify the physical and hazardous parameters of the compound[3][4][5].

Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 30464-93-8Unique identifier for SDS tracking and inventory management.
Molecular Weight 175.19 g/mol Required for precise stoichiometric calculations in synthesis.
Hazard Statement H302 (Harmful if swallowed)Dictates strict prohibition of mouth-pipetting; requires face protection[5][6].
Storage Temperature Cold-chain (2-8°C typical)Prevents spontaneous oxidation of the reactive aldehyde group[3].
Solubility Soluble in THF, DCM, DMSODetermines solvent selection for reactions and organic waste segregation.

Personal Protective Equipment (PPE): The Causal Framework

PPE should never be treated as a mere regulatory checklist. It is a physical barrier engineered to mitigate specific chemical interactions based on the compound's reactivity profile.

  • Hand Protection (Nitrile Gloves, ≥0.11 mm thickness):

    • The "Why": Indole carbaldehydes can permeate standard latex. Nitrile provides superior chemical resistance against the compound and the aprotic solvents (like THF or DMSO) typically used to dissolve it. Double-gloving is mandatory during scale-up to allow for immediate shedding if a solvent splash occurs.

  • Eye/Face Protection (ANSI Z87.1 Chemical Splash Goggles):

    • The "Why": The aldehyde moiety is highly reactive with nucleophilic proteins in the corneal epithelium. Standard safety glasses lack orbital seals; splash goggles prevent aerosolized powder or solvent splashes from causing irreversible ocular damage.

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • The "Why": As a solid powder, 6-Methoxy-1H-indole-2-carbaldehyde generates fine particulates during weighing. If a certified fume hood is unavailable for the analytical balance, a particulate respirator prevents inhalation of H302-classified dust[5].

  • Body Protection (Flame-Retardant Lab Coat):

    • The "Why": Reactions involving this compound often utilize reactive hydrides (e.g., Sodium Hydride, NaH) or strong bases to deprotonate the indole nitrogen[2][7]. A flame-retardant coat protects against secondary fires caused by accidental solvent ignition during H₂ gas evolution.

Step-by-Step Operational Workflow: N-Alkylation Synthesis

A common application for 6-Methoxy-1H-indole-2-carbaldehyde is N-alkylation to form diene intermediates for kinase inhibitors[2]. The following step-by-step methodology integrates chemical synthesis with immediate safety validations.

Protocol: Base-Catalyzed N-Alkylation

  • Step 1: Fume Hood Preparation. Ensure the fume hood face velocity is between 0.4 and 0.6 m/s. Purge the reaction vessel with inert Argon gas. Causality: Inert atmosphere prevents the premature oxidation of the carbaldehyde group.

  • Step 2: Reagent Weighing. Wearing full PPE, weigh 1.0 eq of 6-Methoxy-1H-indole-2-carbaldehyde. Transfer immediately to a dry round-bottom flask.

  • Step 3: Solvent Addition. Dissolve the indole in anhydrous Tetrahydrofuran (THF). Safety Check: Visually confirm complete dissolution before proceeding to prevent localized, uncontrolled exothermic reactions in the next step.

  • Step 4: Base Activation. Cool the flask to 0°C using an ice bath. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil)[7]. Causality: NaH deprotonates the indole nitrogen. The ice bath controls the highly exothermic release of flammable hydrogen gas.

  • Step 5: Alkyl Halide Addition. Dropwise, add 1.1 eq of the desired alkyl halide. Stir at room temperature for 4 hours.

  • Step 6: Quenching. Return the flask to the 0°C ice bath. Carefully add cold water dropwise to quench unreacted NaH. Warning: Rapid addition will cause vigorous H₂ gas evolution and potential solvent boil-over.

Experimental_Workflow Prep 1. Inert Atmosphere & PPE Setup Dissolve 2. Dissolve Indole in Anhydrous THF Prep->Dissolve Deprotonate 3. Add NaH at 0°C (H2 Evolution) Dissolve->Deprotonate Alkylate 4. Alkyl Halide Addition Deprotonate->Alkylate Quench 5. Dropwise Water Quench at 0°C Alkylate->Quench

Standardized Operational Workflow for N-Alkylation of Indole Carbaldehyde.

Waste Management and Disposal Plan

Improper disposal of indole derivatives can lead to environmental toxicity and dangerous cross-reactivity in waste carboys. Follow this segregation plan strictly:

  • Aqueous Waste: The quenched aqueous layer containing sodium salts and trace organics must be collected in a designated "Aqueous Basic Waste" container. Safety Check: Never mix with acidic waste to prevent violent exothermic neutralization and pressure buildup in the carboy.

  • Organic Waste: THF and unreacted 6-Methoxy-1H-indole-2-carbaldehyde must be routed to "Non-Halogenated Organic Waste." If a halogenated alkylating agent was used and remains in the solvent, it must be routed to "Halogenated Organic Waste."

  • Solid Waste: Gloves, weigh boats, and Kimwipes contaminated with the pure powder must be placed in a sealed poly-bag and disposed of in a solid hazardous waste drum. Do not discard in standard municipal trash.

References

  • Title: 6-Methoxy-1H-indole-2-carbaldehyde (CAS 30464-93-8) Product Information & Cold Chain Transportation. Source: BLD Pharm. URL: 3

  • Title: 6-Methoxy-1H-indole-2-carbaldehyde Catalog and Molecular Weight. Source: Sigma-Aldrich. URL: 4

  • Title: Synthesis of De-benzylated Indole Derivatives (NaH, THF Methodology). Source: Benchchem. URL: 7

  • Title: Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015. Source: ResearchGate. URL: 1

  • Title: 6-Methoxy-1H-indole-2-carbaldehyde Hazard Statements (H302). Source: BLD Pharm. URL: 6

  • Title: 6-Methoxy-1H-indole-2-carbaldehyde SDS and Precautionary Statements. Source: Sigma-Aldrich. URL: 5

  • Title: Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. Source: ACS Omega. URL: 2

Sources

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